Product packaging for 1H-Indol-2-ol(Cat. No.:CAS No. 16990-73-1)

1H-Indol-2-ol

Cat. No.: B095545
CAS No.: 16990-73-1
M. Wt: 133.15 g/mol
InChI Key: JHFAEUICJHBVHB-UHFFFAOYSA-N
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Description

1H-Indol-2-ol serves as a versatile chemical scaffold in organic synthesis and medicinal chemistry research. The indole core is a privileged structure in drug discovery, present in a wide range of therapeutic agents and natural products . Research into substituted indoles is pivotal for developing new treatments for neglected tropical diseases, with recent studies exploring their potential as antiparasitic agents . Furthermore, this compound and its derivatives are valuable precursors for synthesizing complex, highly functionalized molecules, such as 1H-indole-2-carbonitriles, via cross-coupling reactions like Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions . These methodologies enable the creation of diverse molecular libraries for biological screening. The compound also finds application in foundational scientific studies, serving as a model system in thermochemical research to understand the energetic effects of different substituents on the indole ring system .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B095545 1H-Indol-2-ol CAS No. 16990-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-2-ol
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InChI

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFAEUICJHBVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10937712
Record name 1H-Indol-2-ol
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Molecular Weight

133.15 g/mol
Source PubChem
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CAS No.

16990-73-1
Record name 1H-Indol-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1H-Indol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-ol, also known as 2-hydroxyindole, is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and drug development. It is the enol tautomer of the more stable keto form, 2-oxindole (or indolin-2-one). The equilibrium between these two tautomers is a critical determinant of the molecule's chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound and its keto tautomer, with a focus on data relevant to researchers and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its derivatives, such as this compound, is crucial for the design of novel therapeutics.[1]

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 2-oxindole. The enol form possesses a hydroxyl group at the 2-position of the indole ring, while the keto form has a carbonyl group at the same position. The equilibrium generally favors the more stable keto form, 2-oxindole. This tautomerism is a key feature of its chemistry and influences its interactions with biological targets.

Figure 1: Keto-enol tautomerism of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its more stable tautomer, 2-oxindole.

Table 1: General Properties

PropertyThis compound (Predicted)2-Oxindole (Experimental)
Molecular Formula C₈H₇NOC₈H₇NO
Molecular Weight 133.15 g/mol [2]133.15 g/mol
CAS Number 16990-73-1[2]59-48-3
Appearance -Pale yellow solid
Melting Point 128 °C[3]123-128 °C[3]
Boiling Point 343.2±15.0 °C[3]227 °C at 73 mmHg[3]
Density 1.327±0.06 g/cm³[3]1.1475 g/cm³ (estimate)[3]
pKa 22.90±0.30[3]~18[4]

Table 2: Solubility

SolventThis compound (Predicted)2-Oxindole (Experimental)
Water Slightly soluble9.1 g/L[3]
Chloroform Slightly soluble[3]Soluble
Methanol Slightly soluble[3]Soluble
Ethanol -Soluble
Ethyl Acetate -Soluble
Benzene -Soluble

Spectroscopic Data

Spectroscopic analysis is crucial for distinguishing between the keto and enol tautomers and for structural elucidation.

Table 3: Spectroscopic Data

TechniqueThis compound (Predicted/Typical)2-Oxindole (Experimental)
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), vinyl proton (δ ~6.0 ppm), OH proton (variable, broad), NH proton (variable, broad).Aromatic protons (δ 6.8-7.3 ppm), CH₂ protons (δ ~3.5 ppm, singlet), NH proton (variable, broad).
¹³C NMR Aromatic carbons, C-OH carbon (δ ~140-150 ppm), C=C carbon.Aromatic carbons, C=O carbon (δ ~175-180 ppm), CH₂ carbon (δ ~36 ppm).
FTIR (cm⁻¹) O-H stretch (broad, ~3200-3600), C=C stretch (~1640), C-O stretch (~1200), N-H stretch (~3400).N-H stretch (~3200-3400), C=O stretch (~1700), C-H stretch (~2900).
Mass Spec (m/z) Molecular ion (M⁺) at 133.Molecular ion (M⁺) at 133.

Experimental Protocols

Synthesis of 2-Oxindole (Keto Form)

A common method for the synthesis of oxindoles involves the cyclization of α-chloroacetanilides.[5]

Materials:

  • Substituted aniline

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Acylation: To a solution of the substituted aniline in an anhydrous solvent, slowly add chloroacetyl chloride at a low temperature (e.g., 0 °C). Stir the mixture until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Cyclization: Add the crude α-chloroacetanilide and aluminum chloride to an anhydrous solvent. Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 2-oxindole.

Analysis of Keto-Enol Tautomerism by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the keto-enol equilibrium. The ratio of the two tautomers can be determined by integrating the characteristic signals of each form in the ¹H NMR spectrum.[6]

Materials:

  • Sample of this compound / 2-Oxindole

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a specific temperature. Ensure the spectral width is sufficient to observe all relevant signals, including potentially broad OH and NH protons.

  • Data Analysis:

    • Identify the characteristic signals for the keto form (e.g., the singlet for the CH₂ protons) and the enol form (e.g., the vinyl proton).

    • Integrate the area under these characteristic peaks.

    • Calculate the molar ratio of the two tautomers from the integration values. The equilibrium constant (KT = [enol]/[keto]) can then be determined.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Identify Identify Characteristic Signals (Keto vs. Enol) Acquire->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate Tautomer Ratio and Equilibrium Constant Integrate->Calculate cluster_prep cluster_prep cluster_acq cluster_acq cluster_analysis cluster_analysis

Figure 2: Workflow for NMR analysis of tautomerism.

Determination of Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][7]

Materials:

  • Solid sample of the compound

  • Selected solvents (e.g., water, phosphate buffer, ethanol)

  • Vials with screw caps

  • Shaker or orbital incubator

  • Filtration or centrifugation equipment

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid phase from the solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method. A calibration curve should be prepared to accurately determine the concentration.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Biological Activity and Signaling Pathways

Oxindole and its derivatives have been extensively studied for their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. A significant area of research focuses on their role as kinase inhibitors.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several oxindole-based compounds have been developed as inhibitors of VEGFR-2. The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway by oxindole derivatives can block these processes and thereby inhibit tumor growth.[8][9]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Oxindole Oxindole Derivative Oxindole->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Simplified VEGFR-2 signaling pathway and inhibition by oxindole derivatives.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another important target in cancer therapy. Constitutive activation of the STAT3 signaling pathway is observed in many human cancers and promotes cell proliferation, survival, and angiogenesis. Some oxindole derivatives have been shown to inhibit the STAT3 pathway, often by targeting upstream kinases like Janus kinases (JAKs) or by directly interacting with the STAT3 protein.[10] Inhibition of STAT3 signaling can lead to the downregulation of anti-apoptotic and pro-proliferative genes, ultimately inducing apoptosis in cancer cells.

Conclusion

This compound and its keto tautomer, 2-oxindole, represent a valuable scaffold in drug discovery. The inherent tautomerism of this system is a critical factor influencing its chemical and biological properties. This guide has provided a detailed overview of the structure, properties, and relevant experimental methodologies for studying this compound. A thorough understanding of the keto-enol equilibrium and the biological activities of both tautomers is essential for the rational design and development of new therapeutic agents based on the indole nucleus. The continued exploration of oxindole derivatives as kinase inhibitors and modulators of other signaling pathways holds great promise for the future of cancer therapy and the treatment of other diseases.

References

Tautomerism of 1H-Indol-2-ol to 2-Oxindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactim form (1H-Indol-2-ol) and the lactam form (2-oxindole) of the oxindole core is a critical phenomenon with significant implications in medicinal chemistry and drug development. The position of this equilibrium influences the physicochemical properties of molecules, including their reactivity, solubility, and ability to interact with biological targets. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, methodologies for its investigation, and its relevance in the design and development of novel therapeutics.

Introduction: The Lactam-Lactim Tautomerism of the Oxindole Scaffold

The oxindole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with diverse biological activities. A key feature of this scaffold is its capacity to exist in two tautomeric forms: the lactam (keto) form, known as 2-oxindole, and the lactim (enol) form, this compound. This equilibrium is a type of prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms of the amide group.

Generally, the lactam form (2-oxindole) is thermodynamically more stable and predominates in most conditions. However, the less stable lactim tautomer (this compound) can play a crucial role in the chemical reactivity and biological activity of oxindole-containing molecules. Understanding the factors that influence the position of this equilibrium is paramount for predicting molecular behavior and for the rational design of drug candidates. The presence of different tautomers can lead to variations in biological activity, highlighting the importance of characterizing and controlling this equilibrium.[1][2]

The Tautomeric Equilibrium

The tautomeric interconversion between this compound and 2-oxindole is a dynamic process. The position of the equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which are in turn influenced by a variety of internal and external factors.

Caption: Tautomeric equilibrium between this compound and 2-oxindole.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms can be shifted by several factors, which are summarized in the table below.

FactorInfluence on EquilibriumRationale
Solvent Polarity Polar solvents favor the more polar lactam (keto) form.The lactam form generally possesses a larger dipole moment and can engage in stronger dipole-dipole interactions and hydrogen bonding with polar solvent molecules, leading to its stabilization.
Temperature The effect is system-dependent and governed by the enthalpy change (ΔH°) of the tautomerization.An increase in temperature will favor the endothermic direction. If the conversion of lactam to lactim is endothermic, higher temperatures will increase the population of the lactim form.
pH The state of ionization can significantly shift the equilibrium.Deprotonation or protonation at different sites can favor one tautomeric form over the other. For instance, in basic conditions, deprotonation of the N-H in the lactam form or the O-H in the lactim form will lead to a common anion, influencing the equilibrium upon reprotonation.
Substituents Electron-withdrawing or electron-donating groups on the indole ring can alter the relative stabilities of the tautomers.Substituents can influence the acidity of the migrating proton and the electronic distribution within the aromatic system, thereby affecting the stability of each tautomer.
Intramolecular Hydrogen Bonding Can stabilize the lactim form.The presence of a suitable hydrogen bond acceptor substituent at the C3 position could form an intramolecular hydrogen bond with the hydroxyl group of the lactim tautomer, thereby increasing its stability.

Experimental Methodologies for the Study of Tautomerism

A combination of spectroscopic and computational methods is employed to qualitatively and quantitatively investigate the tautomeric equilibrium between this compound and 2-oxindole.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic & Computational Analysis cluster_quantification Quantification & Characterization Syn_Oxindole Synthesis of 2-Oxindole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Syn_Oxindole->NMR UV_Vis UV-Vis Spectroscopy Syn_Oxindole->UV_Vis IR IR Spectroscopy Syn_Oxindole->IR Computational Computational Chemistry (DFT, ab initio) Syn_Oxindole->Computational Syn_Hydroxyindole Synthesis of this compound (or derivatives) Syn_Hydroxyindole->NMR Syn_Hydroxyindole->UV_Vis Syn_Hydroxyindole->IR Syn_Hydroxyindole->Computational Keq Equilibrium Constant (Keq) Determination NMR->Keq Thermo Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) NMR->Thermo UV_Vis->Keq Kinetics Kinetic Analysis (Reaction Rates) IR->Kinetics Computational->Keq Computational->Thermo

Caption: Experimental workflow for the study of this compound to 2-oxindole tautomerism.

Synthesis of this compound and 2-Oxindole

Synthesis of 2-Oxindole: 2-Oxindole is a commercially available and relatively stable compound. Various synthetic routes are well-established for its substituted derivatives.

Synthesis of this compound (2-Hydroxyindole): The synthesis of the less stable lactim tautomer is more challenging. It is often generated in situ or trapped as a derivative (e.g., O-alkylated or O-acylated). General methods for the synthesis of N-hydroxyindoles, which are structurally related, can sometimes be adapted. One approach involves the reductive cyclization of o-nitrobenzyl ketones or aldehydes.

General Protocol for Reductive Cyclization to form Hydroxyindoles:

  • Precursor Synthesis: Synthesize the appropriate o-nitrobenzyl ketone or aldehyde precursor.

  • Reductive Cyclization: Subject the precursor to reductive cyclization conditions. A variety of reducing agents can be employed, such as zinc in the presence of ammonium chloride or catalytic hydrogenation (e.g., Pd/C).

  • Isolation and Characterization: The resulting hydroxyindole must be handled carefully due to its potential instability and tendency to tautomerize to the more stable oxindole. Rapid isolation and characterization at low temperatures are often necessary.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Experimental Protocol for Quantitative ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of the oxindole compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects. An internal standard with a known concentration and a resonance that does not overlap with the analyte signals should be added for absolute quantification.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at a constant, accurately known temperature.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of all protons, which is crucial for accurate integration.

    • Use a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectra.

    • Integrate the signals corresponding to unique protons of the lactam (e.g., the CH₂ protons at the C3 position) and lactim (e.g., the vinylic proton at the C3 position) forms.

    • The equilibrium constant (Keq = [lactim]/[lactam]) can be calculated from the ratio of the integrals, normalized by the number of protons giving rise to each signal.

Expected Spectral Features:

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
2-Oxindole (Lactam) Singlet for the CH₂ protons at C3 (~3.5 ppm). Broad singlet for the N-H proton.Signal for the C=O carbon (~175-180 ppm). Signal for the CH₂ carbon at C3.
This compound (Lactim) Singlet for the vinylic proton at C3. Singlet for the O-H proton (can be broad and its position is solvent-dependent).Signal for the C-OH carbon. Signal for the vinylic C3 carbon.

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent or temperature. The two tautomers are expected to have different chromophores and thus distinct absorption maxima.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the lactam and lactim forms. The lactim form, with its more extended π-system, may absorb at a longer wavelength.

    • By applying Beer-Lambert's law and assuming the molar absorptivities of the individual tautomers are known (often determined from "locked" derivatives where the tautomerism is prevented by alkylation), the concentration of each tautomer and the equilibrium constant can be determined.

Computational Chemistry in the Study of Tautomerism

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can provide insights into the relative energies, geometries, and spectroscopic properties of the tautomers.

Computational Workflow:

  • Structure Optimization: The geometries of both the this compound and 2-oxindole tautomers are optimized.

  • Energy Calculation: The relative electronic energies (and Gibbs free energies) of the optimized structures are calculated to predict the predominant tautomer.

  • Solvent Effects: The influence of different solvents can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Spectra Prediction: NMR chemical shifts and UV-Vis excitation energies can be calculated to aid in the interpretation of experimental spectra.

Computational_Workflow Input Input Structures (Lactam and Lactim) Optimization Geometry Optimization (e.g., DFT) Input->Optimization Energy Relative Energy Calculation (ΔE, ΔG) Optimization->Energy Solvation Solvation Modeling (e.g., PCM) Optimization->Solvation Spectra Spectra Prediction (NMR, UV-Vis) Optimization->Spectra Output Predicted Keq, Spectroscopic Data Energy->Output Solvation->Output Spectra->Output

Caption: Computational workflow for studying tautomerism.

Relevance in Drug Development

The tautomeric state of an oxindole-based drug candidate can profoundly impact its pharmacological profile.

  • Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic properties of the lactam and lactim tautomers can lead to different binding affinities and selectivities for a biological target.

  • Pharmacokinetics (ADME): Properties such as solubility, lipophilicity (logP), and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion of a drug.

  • Intellectual Property: The existence of different tautomers can have implications for patent claims and the novelty of a chemical entity.

Therefore, a thorough understanding and characterization of the tautomeric behavior of oxindole derivatives are essential throughout the drug discovery and development process.

Conclusion

The tautomerism of this compound to 2-oxindole is a fundamental aspect of the chemistry of this important heterocyclic system. While the lactam form generally predominates, the lactim tautomer can be populated to varying extents depending on environmental factors and substitution patterns. A multi-faceted approach, combining synthesis, spectroscopic analysis (particularly NMR), and computational modeling, is crucial for a comprehensive understanding of this equilibrium. For researchers in drug development, the ability to predict, control, and characterize this tautomerism is a key element in the design of safe and efficacious medicines.

References

Spectroscopic Analysis of 1H-Indol-2-ol and its Tautomer, Oxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indol-2-ol, focusing on its stable and experimentally observable tautomeric form, oxindole (1,3-dihydro-2H-indol-2-one). Due to the rapid tautomerization, spectroscopic analysis of this compound in solution predominantly reflects the structural characteristics of the more stable oxindole isomer. This document presents a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for oxindole, along with standardized experimental protocols for data acquisition.

Tautomerism of this compound

This compound, the lactim tautomer, exists in equilibrium with its lactam counterpart, oxindole. In solution, this equilibrium heavily favors the formation of oxindole, which is the more thermodynamically stable isomer.[1] Consequently, obtaining spectroscopic data purely for the this compound form is challenging under standard laboratory conditions. The data presented herein pertains to the experimentally isolated and characterized oxindole.

tautomerism cluster_0 This compound (Lactim) cluster_1 Oxindole (Lactam) 1H_Indol_2_ol Oxindole 1H_Indol_2_ol->Oxindole Tautomerization NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of oxindole in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert sample and lock on deuterium signal transfer->insert shim Shim magnetic field for homogeneity insert->shim acquire_H Acquire ¹H NMR spectrum (zg30 pulse program) shim->acquire_H acquire_C Acquire ¹³C NMR spectrum (zgpg30 pulse program) shim->acquire_C ft Fourier Transform FID acquire_H->ft acquire_C->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline calibrate Calibrate to residual solvent peak baseline->calibrate IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FTIR Spectrometer) cluster_proc Data Processing grind Grind 1-2 mg of oxindole with ~100 mg of dry KBr powder press Press the mixture into a transparent pellet using a die grind->press background Acquire a background spectrum of the empty sample holder press->background acquire Place the KBr pellet in the sample holder and acquire the spectrum background->acquire subtract Subtract background spectrum acquire->subtract label_peaks Identify and label significant absorption peaks subtract->label_peaks MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) cluster_proc Data Processing dissolve Dissolve a small amount of oxindole in a volatile solvent (e.g., methanol) introduce Introduce the sample into the ion source (e.g., direct insertion probe) dissolve->introduce ionize Ionize the sample using an electron beam (typically 70 eV) introduce->ionize analyze Separate ions based on their mass-to-charge ratio ionize->analyze detect Detect the ions analyze->detect generate Generate the mass spectrum detect->generate analyze_spec Analyze the molecular ion peak and fragmentation pattern generate->analyze_spec

References

An In-depth Technical Guide to the Biological Activity of 1H-Indol-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus, a prevalent heterocyclic scaffold in numerous natural products and synthetic compounds, continues to be a focal point in medicinal chemistry and drug discovery. This guide delves into the multifaceted biological activities of 1H-Indol-2-ol and its derivatives, with a primary focus on its more stable and pharmacologically significant tautomer, oxindole (1,3-dihydro-2H-indol-2-one). Oxindole and its substituted analogues have demonstrated a remarkable breadth of therapeutic potential, exhibiting potent anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. This document provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Introduction: The this compound/Oxindole Tautomerism and its Significance

This compound exists in a tautomeric equilibrium with its keto form, oxindole. While the indol-2-ol form may participate in certain chemical reactions, the oxindole structure is predominantly favored and is the key pharmacophore responsible for the diverse biological activities observed. The versatility of the oxindole scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct and potent pharmacological profiles. This guide will primarily focus on the biological activities attributed to the oxindole core and its derivatives.

Anticancer Activity

Oxindole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion. Their mechanisms of action often involve the inhibition of key protein kinases and modulation of critical signaling pathways.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various oxindole derivatives has been quantified using half-maximal inhibitory concentration (IC50) values against a range of human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
3-Alkenyl-oxindolesCompound 15c HCT-1160.00034[1]
DU 1450.00106[1]
MCT-70.00439[1]
Oxindole-based Pyridyl DerivativeCompound 5l Leukemia (average)3.39[2]
Colon Cancer (average)5.97[2]
Ferrocenyl Oxindole Derivatives(Z)-isomer 12b Human Breast Cancer0.49[3]
(Z)-isomer 17b Human Breast Cancer0.64[3]
(Z)-isomer 11b Human Breast Cancer0.89[3]
Oxindole DerivativeSH-859 786-O (Renal)< 10[4]
Triazole-linked Oxindole GlycoconjugateE-9b DU145 (Prostate)Notable Cytotoxicity[5]
Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the oxindole derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

Signaling Pathways in Anticancer Activity

Oxindole derivatives exert their anticancer effects by modulating several key signaling pathways.

Kinase Inhibition: Many oxindole derivatives function as multi-kinase inhibitors, targeting receptor tyrosine kinases such as VEGFR, FGFR, and PDGFR, which are crucial for tumor angiogenesis and proliferation.[1]

PI3K/Akt/mTOR Pathway: Some derivatives have been shown to downregulate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5]

Apoptosis Induction: Oxindole derivatives can induce apoptosis (programmed cell death) through the intrinsic pathway, often involving the activation of caspases.[5]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, etc.) PI3K PI3K RTK->PI3K Activates Oxindole Oxindole Derivative Oxindole->RTK Inhibits Akt Akt Oxindole->Akt Inhibits Caspases Caspases Oxindole->Caspases Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Anticancer signaling pathways modulated by oxindole derivatives.

Anti-inflammatory Activity

Oxindole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).

Quantitative Data for Anti-inflammatory Activity
Compound ClassDerivative ExampleAssayIC50 (µM)Reference
Oxindole-Ester ConjugateCompound 4h COX-2 Inhibition0.0533[6][7][8]
5-LOX Inhibition0.4195[6][7][8]
Spiro Thiochromene-oxindolesCompound 4e BSA Denaturation127.477 (µg/mL)[9]
Compound 4k BSA Denaturation190.738 (µg/mL)[9]
Compound 4h BSA Denaturation285.806 (µg/mL)[9]
Experimental Protocols for Anti-inflammatory Activity Assessment

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme Preparation: Purified recombinant human COX-2 is used.

  • Reaction Mixture: A reaction mixture containing buffer, heme, and a substrate (e.g., arachidonic acid) is prepared.

  • Compound Incubation: The test compound (oxindole derivative) is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Product Measurement: The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The IC50 value is determined by measuring the concentration of the compound that causes 50% inhibition of PGE2 production.

Heat-Induced BSA Denaturation Assay

This assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the denaturation of bovine serum albumin (BSA).

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and 1% aqueous solution of BSA.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating at 51°C for 20 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples at 660 nm.

  • Inhibition Calculation: Calculate the percentage inhibition of denaturation.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of oxindole derivatives are primarily mediated by the inhibition of the arachidonic acid cascade.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Oxindole Oxindole Derivative Oxindole->COX2 Inhibits Oxindole->LOX5 Inhibits

Caption: Inhibition of the arachidonic acid cascade by oxindole derivatives.

Antimicrobial Activity

Oxindole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Pentacyclic Spiro[oxindole-2,3′-pyrrolidines]Compound 5a Staphylococcus aureus3.9[10]
Compound 5h Staphylococcus aureus31.5[10]
Compound 5p Staphylococcus aureus62.5[10]
Compound 5i Candida albicans31.5[10]
Compound 5p Candida albicans31.5[10]
Arylsulfonamide-oxindolesCompounds 5a, 5c, 5e, 5g Various bacteria and fungiSignificant Activity[11][12][13]
Experimental Protocols for Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of the oxindole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Antiviral Activity

Recent studies have highlighted the potential of oxindole derivatives as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and other viruses.

Quantitative Data for Antiviral Activity
Compound ClassDerivative ExampleVirusEC50/IC50 (µM)Reference
3-Oxindole-2-carboxylatesMethyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f )HIV-10.4578[14][15][16]
Oxindole DerivativeCompound 52 Bovine Viral Diarrhoea Virus (BVDV)6.6[17]
Indol-3-carboxylic Acid DerivativeCompound 1 SARS-CoV-21.84[18][19]
7-azaindole derivativeASM-7SARS-CoV-2 pseudovirus0.45[20]
Experimental Protocols for Antiviral Activity Assessment

HIV-1 Tat-Mediated Transcription Inhibition Assay

This assay evaluates the ability of compounds to inhibit the Tat-mediated transcription of the HIV-1 long terminal repeat (LTR) promoter.

  • Cell Line: Use a cell line (e.g., TZM-bl) that contains an integrated HIV-1 LTR promoter driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the cells with the oxindole derivatives.

  • Tat Expression: Induce the expression of the HIV-1 Tat protein.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity) to quantify the level of LTR-driven transcription.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits Tat-mediated transcription by 50%.[14][15]

Viral Replication Pathways Inhibited by Oxindole Derivatives

antiviral_pathway cluster_virus HIV-1 Life Cycle HIV_RNA HIV-1 RNA Tat Tat Protein HIV_RNA->Tat LTR LTR Promoter Tat->LTR Activates Viral_Transcription Viral Transcription LTR->Viral_Transcription Initiates New_Virions New Virions Viral_Transcription->New_Virions Oxindole Oxindole Derivative Oxindole->LTR Inhibits Tat-mediated activation

Caption: Inhibition of HIV-1 Tat-mediated transcription by oxindole derivatives.

Neuroprotective Effects

Oxindole derivatives have shown potential in protecting neuronal cells from death induced by oxidative and endoplasmic reticulum (ER) stress, suggesting their therapeutic utility in neurodegenerative disorders.

Experimental Models for Neuroprotective Activity

In Vitro Neuronal Cell Death Models

  • Oxidative Stress-Induced Cell Death: Neuronal cells (e.g., SH-SY5Y) are treated with an oxidizing agent (e.g., H2O2 or glutamate) in the presence or absence of the oxindole derivative. Cell viability is then assessed to determine the protective effect.

  • ER Stress-Induced Cell Death: Neuronal cells are treated with an ER stress inducer (e.g., tunicamycin or thapsigargin) with and without the oxindole derivative. The extent of cell death is then measured.

Neuroprotective Signaling Pathways

The neuroprotective effects of oxindole derivatives are thought to be mediated through the modulation of stress-response pathways and the inhibition of cell death cascades. Further research is needed to fully elucidate the specific signaling pathways involved.

Conclusion and Future Directions

The oxindole scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities. The potent anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties of these compounds underscore their potential for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of oxindole derivatives for specific biological targets.

  • Mechanism of Action Studies: To further elucidate the molecular mechanisms and signaling pathways underlying the observed biological effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

  • Exploration of New Therapeutic Areas: To investigate the potential of oxindole derivatives in other disease areas where the identified biological activities may be relevant.

By continuing to explore the rich chemical space of oxindole derivatives, the scientific community is well-positioned to unlock new and effective treatments for a wide range of human diseases.

References

An In-Depth Technical Guide to the Solubility and Stability of 1H-Indol-2-ol and its Tautomer, 2-Oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indol-2-ol, with a primary focus on its more stable and predominantly existing keto tautomer, 2-oxindole. Due to the rapid tautomerization favoring the keto form, the vast majority of available scientific data pertains to 2-oxindole. This document compiles quantitative solubility data, discusses stability considerations in various solvents, and outlines relevant experimental protocols.

Keto-Enol Tautomerism: this compound vs. 2-Oxindole

This compound (the enol form) and 2-oxindole (the keto form) are tautomers that readily interconvert. However, the equilibrium strongly favors the lactam (keto) form, 2-oxindole, which is significantly more stable and is the form predominantly found in both solid state and in solution.[1][2][3] The lactim (enol) form, this compound, is generally considered highly unstable and is not typically isolated under standard conditions.[1] Consequently, the physical and chemical properties, including solubility and stability, are almost exclusively reported for 2-oxindole.

Caption: Keto-enol tautomerism of 2-oxindole and this compound.

Solubility of 2-Oxindole

The solubility of 2-oxindole has been systematically studied in a range of organic solvents. The data indicates a general trend of increasing solubility with rising temperature.

Quantitative Solubility Data

A comprehensive study published in the Journal of Chemical & Engineering Data provides extensive quantitative solubility data for 2-oxindole in twelve pure organic solvents at temperatures ranging from 287.15 K to 333.95 K. The following table summarizes the mole fraction solubility (x) at three representative temperatures.

SolventDielectric Constant (approx.)Solvent TypeSolubility (x) at 288.15 KSolubility (x) at 308.15 KSolubility (x) at 328.15 K
1,4-Dioxane2.2Aprotic0.05190.09130.1504
Ethyl Acetate6.0Aprotic0.03810.06520.1051
Acetone20.7Aprotic0.03460.05980.0968
Acetonitrile37.5Aprotic0.03540.05830.0898
Tetrahydrofuran (THF)7.6Aprotic0.02490.04520.0763
Dichloromethane9.1Aprotic0.01630.03050.0538
1-Propanol20.1Protic0.00940.01830.0333
Toluene2.4Aprotic0.00830.01730.0331
Ethanol24.6Protic0.00820.01630.0303
2-Propanol19.9Protic0.00630.01280.0243
Methanol32.7Protic0.00590.01220.0235
1-Butanol17.8Protic0.00550.01130.0218

Data extracted from the Journal of Chemical & Engineering Data.

Note on Solvent Type:

  • Protic solvents have a hydrogen atom bound to an oxygen or nitrogen and can donate a hydrogen bond.

  • Aprotic solvents do not have a hydrogen atom bound to an oxygen or nitrogen and cannot donate a hydrogen bond.

Qualitative and Single-Point Solubility Data

Other sources provide additional qualitative and single-point solubility information:

  • Dimethylformamide (DMF): Approximately 10 mg/mL.[4]

  • Dimethyl sulfoxide (DMSO): Approximately 3 mg/mL.[4]

  • Ethanol: Approximately 10 mg/mL.[4]

  • Ethanol:PBS (pH 7.2) (1:1): Approximately 0.5 mg/mL.[4]

  • Water: Insoluble.[5]

It is important to note that aqueous solutions of 2-oxindole are not recommended for storage for more than one day, suggesting potential stability issues.[4]

Stability of 2-Oxindole

While comprehensive quantitative stability data for 2-oxindole across a wide range of solvents is limited in the public domain, general principles of chemical stability and information on related compounds allow for an informed assessment. The stability of a compound in solution is influenced by factors such as the solvent, temperature, light, and the presence of other reactive species (e.g., acids, bases, oxygen).

General Stability and Storage

As a solid, 2-oxindole is generally stable when stored at -20°C, with a reported stability of at least 4 years.[4] In solution, it is recommended to prepare solutions fresh.[6] For in vivo experiments, it is advised to use freshly prepared working solutions on the same day.[6]

Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[7] While specific forced degradation studies for 2-oxindole are not extensively reported, potential degradation pathways can be inferred from the chemical structure and studies on related indole derivatives.

  • Hydrolysis: The lactam ring in 2-oxindole could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The indole nucleus is generally susceptible to oxidation. Oxidation of 2-oxindole can lead to the formation of isatin (1H-indole-2,3-dione).[1] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in indole derivatives, leading to the formation of various degradation products.

The following diagram illustrates a general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Stressed_Samples Oxidation Oxidative Degradation (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal Degradation (e.g., 60-80°C) Thermal->Stressed_Samples Photo Photodegradation (UV/Vis light) Photo->Stressed_Samples API API Solution (2-Oxindole in Solvent) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Analysis Stability-Indicating HPLC-UV/MS Analysis Stressed_Samples->Analysis Data Identify Degradants & Determine Degradation Rate Analysis->Data

Caption: General workflow for forced degradation studies.

Experimental Protocols

Solubility Determination (Synthetic Method)

The following is a detailed methodology for determining the solubility of 2-oxindole using the synthetic method, as described in the literature.

Apparatus:

  • Thermostatic bath

  • Jacketed glass vessel (50 mL)

  • Magnetic stirrer

  • Calibrated thermometer (±0.05 K)

  • Laser beam system for monitoring dissolution

Procedure:

  • A known mass of 2-oxindole is added to a known mass of the solvent in the jacketed glass vessel.

  • The mixture is continuously stirred and heated at a constant rate (e.g., 0.1 K/min) using the thermostatic bath.

  • The laser beam system monitors the transparency of the solution.

  • The temperature at which the last solid particle dissolves is recorded as the equilibrium temperature.

  • This process is repeated with different compositions of solute and solvent to obtain solubility data over a range of temperatures.

Solubility_Determination_Workflow Start Start Add_Components Add known mass of 2-oxindole and solvent to vessel Start->Add_Components Stir_Heat Stir and heat at a constant rate Add_Components->Stir_Heat Monitor Monitor solution transparency with laser system Stir_Heat->Monitor Check_Dissolution All solid dissolved? Monitor->Check_Dissolution Check_Dissolution->Stir_Heat No Record_Temp Record equilibrium temperature Check_Dissolution->Record_Temp Yes End End Record_Temp->End

Caption: Workflow for solubility determination by the synthetic method.

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products. While a specific validated method for 2-oxindole is not detailed in the searched literature, a general protocol for developing such a method is as follows.

Chromatographic System:

  • HPLC System: With a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of 2-oxindole (λmax ≈ 249 nm).[4]

Forced Degradation Sample Preparation:

  • Prepare stock solutions of 2-oxindole in a suitable solvent.

  • Subject the solutions to stress conditions as outlined in the forced degradation workflow (Section 3.2).

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

Analysis:

  • Inject the stressed samples into the HPLC system.

  • Develop a gradient elution method that separates the main 2-oxindole peak from all degradation product peaks.

  • The method is considered stability-indicating if all degradation products are baseline-resolved from the parent compound and from each other. Peak purity analysis using a PDA detector can confirm this.

Summary and Recommendations

  • Tautomerism: this compound exists predominantly as its more stable keto tautomer, 2-oxindole. Solubility and stability data are therefore focused on 2-oxindole.

  • Solubility: 2-Oxindole exhibits a wide range of solubilities in organic solvents, with the highest solubility observed in 1,4-dioxane and the lowest in 1-butanol among the tested solvents. Solubility generally increases with temperature.

  • Stability: While specific quantitative stability data is scarce, 2-oxindole is susceptible to degradation, particularly through oxidation. Solutions should be prepared fresh, and long-term storage of solutions is not recommended, especially for aqueous-based solutions.

  • Future Work: For drug development purposes, it is highly recommended to conduct comprehensive forced degradation studies on 2-oxindole in the specific solvents and formulations of interest. This will allow for the identification of critical degradation pathways and the development of a validated stability-indicating analytical method to ensure product quality and shelf-life.

References

The Therapeutic Potential of the 1H-Indol-2-ol Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the therapeutic potential of the 1H-Indol-2-ol (also known as 2-hydroxyindole) core structure, with a primary focus on its derivatives that have shown significant promise in preclinical studies. While data on the parent this compound is limited, its substituted analogs have demonstrated potent anticancer and anti-inflammatory activities. This document provides a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to the this compound Scaffold

The this compound moiety represents a versatile heterocyclic structure with significant potential for chemical modification. Its inherent electronic properties and the ability to participate in hydrogen bonding make it an attractive starting point for the design of novel therapeutic agents. Although direct biological activity data for this compound is not extensively documented in publicly available literature, numerous studies have highlighted the potent pharmacological effects of its derivatives, suggesting that the core indole structure provides a crucial framework for interaction with biological targets. This guide will delve into the anticancer and anti-inflammatory applications of key this compound derivatives.

Anticancer Applications

Derivatives of the this compound scaffold have emerged as a promising class of antitumor agents, exhibiting cytotoxicity against various cancer cell lines. The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various indole derivatives, highlighting their potency against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound A Indole-based Bcl-2 Inhibitor (U2)MCF-7 (Breast)0.83[1]
A549 (Lung)0.73[1]
Compound B Indole-based Bcl-2 Inhibitor (U3)MCF-7 (Breast)1.17[1]
A549 (Lung)2.98[1]
Compound C 1H-indole-2-carboxylic acid derivative (C11)Bel-7402 (Liver)Not specified[2]
SMMC-7721 (Liver)Not specified[2]
Hep G2 (Liver)Not specified[2]
Compound D 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7)MGC803 (Gastric)1.59[2]
Compound E 5-hydroxyindole-3-carboxylic acid ester (5d)MCF-7 (Breast)4.7[3]
Compound F 2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazole (1)A2780 (Ovarian)11.6[4]
HeLa (Cervical)22.4[4]
Compound G 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3)A2780 (Ovarian)12.4[4]
HeLa (Cervical)19.4[4]
Signaling Pathways in Anticancer Activity

Indole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers. Certain indole derivatives have been found to inhibit this pathway at various nodes, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole Indole Derivatives Indole->PI3K inhibit Indole->Akt inhibit Indole->mTORC1 inhibit

PI3K/Akt/mTOR pathway inhibition by indole derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[2][6] Dysregulation of this pathway is also frequently observed in cancer. Some indole derivatives have demonstrated the ability to inhibit components of the MAPK pathway, thereby impeding tumor growth.[2]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Indole Indole Derivatives Indole->Raf inhibit Indole->MEK inhibit

MAPK pathway inhibition by indole derivatives.

Anti-inflammatory Applications

Certain derivatives of this compound have shown potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

Quantitative Analysis of Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of a 2-amino-5-hydroxyindole derivative against 5-lipoxygenase.

Compound IDDerivative ClassTargetIC50 (µM)Reference
Compound H 2-amino-5-hydroxyindole5-Lipoxygenase~0.3Not explicitly cited
Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism identified for these derivatives is the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators.

Anti_Inflammatory_Workflow ArachidonicAcid Arachidonic Acid FiveLOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->FiveLOX Leukotrienes Leukotrienes FiveLOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Indole 2-amino-5-hydroxyindole Derivatives Indole->FiveLOX inhibit Synthesis_Workflow StartingMaterials Starting Materials (e.g., anilines, ketones) Cyclization Cyclization Reaction (e.g., Fischer, Bischler) StartingMaterials->Cyclization IndoleCore Indole Core Structure Cyclization->IndoleCore Functionalization Functional Group Modification IndoleCore->Functionalization FinalProduct Target Indole Derivative Functionalization->FinalProduct

References

The Versatility of 1H-Indol-2-ol's Tautomer, Oxindole, as a Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-ol, a heterocyclic compound, exists in a tautomeric equilibrium with its more stable keto form, 2-oxindole. This inherent characteristic positions 2-oxindole as a synthetically versatile and highly valuable precursor in the intricate art of natural product synthesis. The oxindole scaffold, a privileged structural motif, is found at the core of a multitude of biologically active alkaloids and complex polycyclic natural products. Its strategic functionalization, particularly at the C3 position, has enabled the construction of stereochemically rich and diverse molecular architectures, paving the way for the total synthesis of numerous medicinally relevant compounds. This technical guide delves into the application of 2-oxindole as a pivotal building block in the synthesis of select natural products, providing a comprehensive overview of synthetic strategies, detailed experimental protocols, and the biological significance of the resulting molecules.

The Oxindole Core: A Gateway to Spirocyclic Alkaloids

The true utility of this compound in natural product synthesis is realized through its keto-tautomer, 2-oxindole. The nucleophilic character of the C3 position of the oxindole ring allows for a variety of chemical transformations, including alkylations, arylations, and cycloadditions. These reactions are instrumental in the construction of the spirocyclic systems characteristic of many oxindole alkaloids. This guide will focus on the synthesis of four prominent examples: Spirotryprostatin B, Horsfiline, Coerulescine, and Elacomine.

Case Study 1: The Total Synthesis of (-)-Spirotryprostatin B

Spirotryprostatin B is a cytostatic spiro[pyrrolidine-3,3′-oxindole] alkaloid that exhibits potent anti-mitotic properties by arresting the cell cycle in the G2/M phase. Its total synthesis showcases the strategic use of an oxindole precursor to construct the complex spirocyclic core.

Synthetic Strategy

A key feature of several total syntheses of (-)-Spirotryprostatin B is the construction of the spiro[pyrrolidine-3,3′-oxindole] system from a pre-functionalized oxindole derivative. One notable approach involves the magnesium iodide-mediated ring-expansion of a spiro[cyclopropane-1,3′-oxindole] with an aldimine. This reaction efficiently assembles the core structure. Another critical step is the installation of the prenyl side chain, often achieved via a Julia-Kocienski olefination.

Key Experimental Protocols

1. Synthesis of the Spiro[cyclopropane-1,3′-oxindole] Precursor:

  • Materials: N-protected oxindole, 1-bromo-2-chloroethane, sodium hydride.

  • Procedure: To a solution of N-protected oxindole in anhydrous THF at 0 °C is added sodium hydride (1.2 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of 1-bromo-2-chloroethane (1.5 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. After quenching with saturated aqueous ammonium chloride, the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the spiro[cyclopropane-1,3′-oxindole].

2. MgI2-Mediated Spiro-pyrrolidine Formation:

  • Materials: Spiro[cyclopropane-1,3′-oxindole], aldimine, magnesium iodide.

  • Procedure: A solution of the spiro[cyclopropane-1,3′-oxindole] and the desired aldimine (1.2 eq) in anhydrous dichloromethane is cooled to -78 °C. Magnesium iodide (1.5 eq) is added, and the reaction mixture is stirred at this temperature for 4 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by silica gel chromatography to yield the spiro[pyrrolidine-3,3′-oxindole] core.

Quantitative Data
StepReactantsProductYield (%)
SpirocyclopropanationN-protected oxindole, 1-bromo-2-chloroethaneSpiro[cyclopropane-1,3′-oxindole]75-85
MgI2-mediated ring expansionSpiro[cyclopropane-1,3′-oxindole], aldimineSpiro[pyrrolidine-3,3′-oxindole] core60-70
Julia-Kocienski olefination & DeprotectionAldehyde precursor, sulfone, final deprotection steps(-)-Spirotryprostatin B30-40
Biological Activity: G2/M Cell Cycle Arrest

Spirotryprostatin B's mechanism of action involves the disruption of microtubule dynamics, leading to an arrest of the cell cycle at the G2/M phase and subsequent apoptosis. This is a critical pathway in cancer progression and a key target for anti-cancer therapies.

G2_M_Arrest Spirotryprostatin_B Spirotryprostatin B Microtubules Microtubule Dynamics Spirotryprostatin_B->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption G2_M_Checkpoint G2/M Checkpoint Activation Mitotic_Spindle->G2_M_Checkpoint Cell_Cycle_Arrest G2/M Phase Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

G2/M cell cycle arrest induced by Spirotryprostatin B.

Case Study 2: Synthesis of (±)-Coerulescine and (±)-Horsfiline

Coerulescine and Horsfiline are spiro[pyrrolidin-3,3′-oxindole] alkaloids that represent simpler members of this natural product family. Their synthesis provides a clear example of building complexity from a functionalized oxindole precursor.

Synthetic Strategy

A common and effective strategy for the synthesis of these alkaloids involves the initial preparation of a 3-allyl oxindole. This intermediate is then elaborated to form the spiro-pyrrolidine ring. A Wittig olefination followed by a Claisen rearrangement is a powerful method to introduce the allyl group at the C3 position of the oxindole.

Key Experimental Protocols

1. Synthesis of 3-Allyl Oxindole via Wittig-Claisen Rearrangement:

  • Materials: Oxindole, (methoxymethyl)triphenylphosphonium chloride, n-butyllithium, anhydrous THF, xylene.

  • Procedure: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq). The resulting ylide is stirred for 30 minutes, followed by the addition of a solution of oxindole in THF. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated. The crude vinyl ether is then dissolved in xylene and heated to reflux for 6 hours to effect the Claisen rearrangement. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-allyl-3-hydroxyoxindole, which upon dehydration yields the 3-allyl oxindole.

2. Formation of the Spiro-pyrrolidine Ring:

  • Materials: 3-Allyl oxindole, osmium tetroxide, N-methylmorpholine N-oxide (NMO), sodium periodate, methylamine hydrochloride, sodium cyanoborohydride.

  • Procedure: The 3-allyl oxindole is first dihydroxylated using a catalytic amount of osmium tetroxide and NMO as the co-oxidant. The resulting diol is then cleaved with sodium periodate to yield an aldehyde. Reductive amination of the aldehyde with methylamine hydrochloride and sodium cyanoborohydride affords the spiro-pyrrolidine ring, yielding (±)-coerulescine. (±)-Horsfiline can then be synthesized from (±)-coerulescine through further synthetic modifications.

Quantitative Data
StepReactantsProductYield (%)
Wittig Olefination/Claisen RearrangementOxindole, (methoxymethyl)triphenylphosphonium chloride3-Allyl oxindole60-70
Oxidative Cleavage & Reductive Amination3-Allyl oxindole, OsO4/NMO, NaIO4, MeNH2·HCl, NaBH3CN(±)-Coerulescine40-50
Biological Activity

While the specific signaling pathways for Coerulescine and Horsfiline are less defined than for Spirotryprostatin B, they are known to be part of a class of compounds used as intoxicating snuffs, suggesting potential neurological activity.[1] Further research is needed to fully elucidate their mechanisms of action.

Case Study 3: The Synthesis of (±)-Elacomine

Elacomine is another member of the spirooxindole alkaloid family. Its synthesis highlights a different approach to constructing the spirocyclic core, utilizing a 2-halotryptamine derivative.

Synthetic Strategy

The synthesis of elacomine can be achieved through a stereoselective intramolecular iminium ion spirocyclization. This key step involves the reaction of a 2-halotryptamine with an aldehyde to form an iminium ion, which then undergoes cyclization onto the indole ring to form the spirooxindole system.

Key Experimental Protocols

1. Preparation of 2-Halotryptamine:

  • Materials: Tryptamine, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

  • Procedure: To a solution of tryptamine in a suitable solvent such as dichloromethane at 0 °C is added NCS or NBS (1.05 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution and extracted with dichloromethane. The organic layer is dried and concentrated to give the 2-halotryptamine.

2. Spirocyclization to form Elacomine:

  • Materials: 2-Halotryptamine, isovaleraldehyde, trifluoroacetic acid (TFA).

  • Procedure: A solution of 2-halotryptamine and isovaleraldehyde (1.2 eq) in dichloromethane is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in TFA. The reaction mixture is stirred at room temperature for 3 hours. The TFA is then removed in vacuo, and the residue is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are dried and concentrated. Purification by column chromatography affords (±)-elacomine.

Quantitative Data
StepReactantsProductYield (%)
Halogenation of TryptamineTryptamine, NCS/NBS2-Halotryptamine85-95
Iminium Ion Spirocyclization2-Halotryptamine, Isovaleraldehyde, TFA(±)-Elacomine50-60
Biological Activity

The biological activity of Elacomine is not as extensively studied as some other spirooxindole alkaloids. However, its structural similarity to other bioactive members of this family suggests potential for interesting pharmacological properties that warrant further investigation.

Conclusion

The tautomeric nature of this compound, which favors the 2-oxindole form, provides a powerful and versatile platform for the synthesis of complex and biologically significant natural products. The strategic functionalization of the oxindole core, particularly at the C3 position, enables the construction of intricate spirocyclic systems that are hallmarks of many potent alkaloids. The examples of Spirotryprostatin B, Horsfiline, Coerulescine, and Elacomine detailed in this guide underscore the importance of the oxindole precursor in modern synthetic organic chemistry. The continued exploration of novel synthetic methodologies involving oxindoles will undoubtedly lead to the efficient synthesis of other valuable natural products and their analogues, contributing to advancements in drug discovery and development. The provided experimental frameworks and biological insights aim to serve as a valuable resource for researchers in their pursuit of harnessing the synthetic potential of this remarkable heterocyclic scaffold.

References

Safety and handling precautions for 1H-Indol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1H-Indol-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 16990-73-1), a crucial intermediate in medicinal chemistry for the synthesis of various compounds, including alkaloids, pesticides, and dyes.[1] It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 2-oxindole (also known as 2-indolinone). Consequently, safety data for 2-oxindole is often used to inform the safe handling of this compound. This document outlines the potential hazards, necessary precautions, and emergency procedures based on available data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications based on data for its tautomer, oxindole.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.

Hazard Pictograms:

alt text
alt text
alt text

Signal Word: Danger

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its tautomer are presented below.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC8H7NO[2]
Molecular Weight133.15 g/mol [2]
AppearanceWhite to light yellow crystalline solid[1]
Melting Point124 - 129 °F / 51 - 54 °C
Boiling Point487 - 489 °F / 253 - 254 °C
SolubilitySoluble in polar solvents such as water, ethanol, and chloroform.[1]
Partition Coefficient (n-octanol/water)log Pow: 2.14 (experimental)

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on standard laboratory practices for hazardous chemicals.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3][4][5] Inspect gloves before use.[4] Wear appropriate protective clothing to prevent skin exposure.[3][5]

  • Respiratory Protection: Follow the OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149.[3] Always use a NIOSH or European Standard EN 149 approved respirator when necessary, especially when engineering controls are not sufficient to control airborne exposure.[3]

Engineering Controls
  • Work in a well-ventilated area.[1][3] Good general ventilation (typically 10 air changes per hour) should be used.[6] Ensure that eyewash stations and safety showers are close to the workstation location.[5]

Handling and Storage
  • Handling: Wash hands and face thoroughly after handling.[3][4] Do not eat, drink, or smoke when using this product.[4] Avoid contact with skin, eyes, and clothing.[3][4] Avoid ingestion and inhalation.[3] Avoid generating dust.[5]

  • Storage: Keep container tightly closed when not in use.[3][4] Store in a cool, dry, well-ventilated area away from incompatible substances.[3] The compound is air and light sensitive. Store in a tightly closed container in a dry and well-ventilated place.[7] Keep locked up or in an area accessible only to qualified or authorized persons.

Emergency Procedures

A clear and logical workflow for handling accidental exposure to this compound is crucial.

G Emergency Response Workflow for this compound Exposure cluster_exposure Exposure Event cluster_assessment Immediate Actions cluster_first_aid First Aid Measures cluster_medical Medical Attention exposure Accidental Exposure Occurs skin_contact Skin Contact eye_contact Eye Contact inhalation Inhalation ingestion Ingestion wash_skin Remove contaminated clothing. Rinse skin with plenty of water/shower. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->rinse_eyes fresh_air Move person to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Rinse mouth. Make victim drink water (two glasses at most). ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention/Call a POISON CENTER wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention fresh_air->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: Emergency response workflow for accidental exposure to this compound.

First Aid Measures
  • General Advice: First aiders need to protect themselves. Show the safety data sheet to the doctor in attendance.[6]

  • If Inhaled: Move the person into fresh air.[4] If not breathing, give artificial respiration.[3][4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Call an ophthalmologist. Remove contact lenses if present and easy to do.

  • If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician. Rinse mouth.[4][6]

Stability and Reactivity

Table 3: Stability and Reactivity Data

ParameterInformation
Reactivity Forms explosive mixtures with air on intense heating.
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).
Conditions to Avoid Air and light.
Incompatible Materials Strong oxidizing agents, strong bases.[5]
Hazardous Decomposition Products Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] The information provided is based on its GHS classification.

Table 4: Toxicological Data

Exposure RouteEffect
Ingestion Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]
Inhalation May cause respiratory tract irritation.[3]
Skin Contact Toxic in contact with skin. May cause skin irritation.[3]
Eye Contact Causes serious eye irritation.
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.

Ecological Information

This compound is very toxic to aquatic life.

Table 5: Ecotoxicity Data

OrganismTestResultExposure Time
Daphnia magna (Water flea)EC501 mg/l48 h
Photobacterium phosphoreumEC502.4 mg/l30 min

Data for the related compound indole.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: Bioaccumulation is not expected based on the partition coefficient (log Pow: 2.14).

  • Mobility in Soil: Is not likely mobile in the environment due to its low water solubility.[5]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.[6] Do not let the product enter drains. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Accidental Release Measures

Clean up spills immediately, using the appropriate protective equipment.[3] Sweep up and shovel into suitable containers for disposal.[5] Avoid generating dusty conditions and provide ventilation.[3][5] Cover drains to prevent entry into the sewer system.

References

An In-Depth Technical Guide to 1H-Indol-2-ol: Discovery, History, and Modern Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-ol, also known as 2-hydroxyindole, is a heterocyclic organic compound that holds a significant place in the history of organic chemistry and continues to be of interest in contemporary research, particularly in the fields of medicinal chemistry and drug development. Its chemistry is intrinsically linked to its more stable tautomer, 2-oxindole (also known as 2-indolone), and its history is deeply rooted in the early investigations of the indigo dye. This technical guide provides a comprehensive overview of the discovery, history, synthesis, chemical properties, and biological significance of this compound.

Discovery and Historical Context

The story of this compound is inseparable from the pioneering work of the renowned German chemist Adolf von Baeyer in the 19th century. His investigations into the chemical structure of indigo, a vibrant blue dye of immense commercial importance, laid the foundation for indole chemistry.

In 1866, von Baeyer successfully reduced oxindole to indole using zinc dust, a landmark achievement in the elucidation of the indole structure.[1][2] Oxindole itself was obtained from the degradation of indigo.[2] The Baeyer–Emmerling indole synthesis, developed in 1869 by Adolf von Baeyer and Adolph Emmerling, provided a method for synthesizing indole from ortho-nitrocinnamic acid, further solidifying the understanding of this heterocyclic system.[3]

While the direct "discovery" of this compound as a distinct entity is not documented as a singular event, its existence was implicitly recognized with the growing understanding of tautomerism. The lactam-lactim tautomerism exhibited by 2-oxindole, where the amide group can exist in equilibrium with the enol form (this compound), became a key concept in understanding its reactivity.

Historical Timeline:
  • 1866: Adolf von Baeyer reduces oxindole to indole using zinc dust, a crucial step in understanding the indole core structure.[1]

  • 1869: The Baeyer–Emmerling indole synthesis is developed, providing a rational synthesis of indoles.[3]

  • 1888: Oscar Hinsberg develops the Hinsberg oxindole synthesis, offering a method to prepare oxindoles from the bisulfite addition products of glyoxal.

Tautomerism: The Duality of this compound and 2-Oxindole

A fundamental aspect of the chemistry of this compound is its tautomeric relationship with 2-oxindole. Tautomers are isomers of a compound that readily interconvert, and in this case, the equilibrium lies heavily towards the more stable 2-oxindole (keto) form under most conditions.

Caption: Tautomeric equilibrium between 2-oxindole and this compound.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the indole ring. While quantitative data on the precise equilibrium constant is scarce in the literature, the predominance of the keto form is well-established through spectroscopic studies.

Synthesis of the 2-Oxindole/1H-Indol-2-ol System

Due to the rapid tautomerization, synthetic routes are generally directed towards the more stable 2-oxindole. The presence of the this compound tautomer is then inferred or utilized in subsequent reactions.

Historical Synthetic Protocols

Baeyer's Reduction of Isatin (leading to Oxindole):

While the original 1866 publication by Baeyer detailing the zinc dust reduction of oxindole to indole is not readily accessible in its experimental detail, the reverse process, the reduction of isatin to oxindole, was also explored by Baeyer and others. A general representation of this type of reduction is as follows:

  • Reactants: Isatin, a reducing agent (e.g., zinc dust, tin(II) chloride), and an acid (e.g., hydrochloric acid or acetic acid).

  • General Procedure: Isatin is suspended or dissolved in an acidic medium, and the reducing agent is added portion-wise. The reaction mixture is typically heated to facilitate the reduction of the C3-carbonyl group. Upon completion, the reaction is worked up by neutralization and extraction to isolate the oxindole product.

Hinsberg Oxindole Synthesis (1888):

This method involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal, followed by cyclization.

  • Reactants: A secondary arylamine (e.g., N-methylaniline), glyoxal sodium bisulfite, and a base (e.g., sodium hydroxide).

  • General Procedure: The secondary arylamine is reacted with glyoxal sodium bisulfite in an aqueous solution. The resulting intermediate is then heated with a base to induce cyclization and formation of the N-substituted oxindole.

Modern Synthetic Protocols

A variety of modern synthetic methods have been developed for the efficient synthesis of oxindoles, often with a focus on controlling substitution patterns for applications in drug discovery.

Intramolecular Cyclization of α-Haloacetanilides:

This is a common and versatile method for constructing the oxindole ring system.

  • Reactants: An appropriately substituted α-chloro- or α-bromoacetanilide, a base (e.g., sodium hydride, potassium carbonate), and a suitable solvent (e.g., DMF, THF).

  • General Procedure: The α-haloacetanilide is treated with a base to generate an enolate, which then undergoes an intramolecular nucleophilic substitution to form the five-membered ring of the oxindole.

SynthesisWorkflow start Start: α-Haloacetanilide base Add Base (e.g., NaH) in Solvent (e.g., THF) start->base enolate Formation of Enolate Intermediate base->enolate cyclization Intramolecular Cyclization enolate->cyclization oxindole Product: 2-Oxindole cyclization->oxindole workup Aqueous Workup and Purification oxindole->workup

Caption: Experimental workflow for the synthesis of 2-oxindoles.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical data for 2-oxindole, the predominant tautomer.

PropertyValueReference(s)
Molecular FormulaC₈H₇NO
Molar Mass133.15 g/mol
Melting Point125-128 °C
Boiling Point343.2 °C (predicted)[4]
AppearancePale yellow to off-white solid
SolubilitySoluble in hot water, ethanol, ether

Spectroscopic Characterization:

The differentiation between the 2-oxindole and this compound tautomers can be achieved through spectroscopic methods, primarily NMR and IR spectroscopy.

Spectroscopic Method2-Oxindole (Keto Form)This compound (Enol Form)
¹H NMR - Aliphatic CH₂ signal (~3.5 ppm) - Amide N-H signal (broad, ~8.0-10.0 ppm)- Vinylic C-H signal (~6.0-6.5 ppm) - Hydroxyl O-H signal (broad) - Pyrrolic N-H signal
¹³C NMR - Aliphatic CH₂ signal (~36 ppm) - Carbonyl C=O signal (~175-180 ppm)- Vinylic C-H and C-OH signals in the alkene region
IR Spectroscopy - Strong C=O stretch (~1680-1720 cm⁻¹) - N-H stretch (~3200-3400 cm⁻¹)- O-H stretch (broad, ~3200-3600 cm⁻¹) - C=C stretch (~1600-1650 cm⁻¹) - Absence of a strong C=O stretch

Biological Significance and Signaling Pathways

Recent research has highlighted the significant biological activities of hydroxyindoles, including this compound and its isomers. A particularly promising area of investigation is their role in modulating ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Inhibition of Ferroptosis:

Studies have shown that various hydroxyindoles can act as potent inhibitors of ferroptosis in neuronal cells.[5] This protective effect is attributed to their ability to act as radical-trapping antioxidants, thereby neutralizing the lipid peroxyl radicals that propagate the ferroptotic cell death cascade.[5]

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. While direct modulation of the Nrf2 pathway by this compound has not been definitively established, the antioxidant properties of hydroxyindoles suggest a potential interplay with this protective pathway.

Ferroptosis_Inhibition ROS Reactive Oxygen Species (ROS) (Lipid Peroxyl Radicals) Ferroptosis Ferroptotic Cell Death ROS->Ferroptosis Induces Hydroxyindole This compound (Hydroxyindoles) Hydroxyindole->ROS Scavenges

Caption: Mechanism of ferroptosis inhibition by hydroxyindoles.

Conclusion

From its origins in the structural elucidation of indigo to its current role as a scaffold of interest in medicinal chemistry, this compound and its tautomer, 2-oxindole, have a rich history. While the enol form, this compound, is generally the less stable tautomer, its transient existence is crucial for the reactivity of the oxindole system. The emerging understanding of the biological activities of hydroxyindoles, particularly their ability to inhibit ferroptosis, opens new avenues for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders. Further research into the quantitative aspects of the tautomeric equilibrium and the specific signaling pathways modulated by this compound will undoubtedly continue to fuel interest in this fascinating heterocyclic compound.

References

Quantum Chemical Calculations on 1H-Indol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Tautomerism of 1H-Indol-2-ol

This compound (the enol form) and 2-indolinone (the keto form) are prototropic tautomers, meaning they interconvert through the migration of a proton. This equilibrium is a critical factor in the chemical behavior and biological function of molecules containing this scaffold. The relative stability of these tautomers can be influenced by factors such as the solvent environment and substituent effects.

Quantum chemical calculations are indispensable for predicting the intrinsic properties of each tautomer, including their geometries, relative energies, and vibrational frequencies. This information is crucial for interpreting experimental data and for designing molecules with desired therapeutic profiles.

Computational Methodology

The following section details a typical computational protocol for investigating the this compound/2-indolinone tautomeric system. These methods are based on established practices for similar heterocyclic and tautomeric systems.

Software and Theoretical Level

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan. A widely used and reliable method for studying organic molecules is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. To ensure accurate results, a sufficiently large basis set is employed, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to describe the electron distribution accurately.

Geometry Optimization

The first step in the computational workflow is the full geometry optimization of both the this compound and 2-indolinone tautomers. This process finds the minimum energy structure for each molecule in the gas phase. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

  • Confirmation of Minima: As mentioned, the absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Prediction of Infrared (IR) Spectra: The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This is invaluable for identifying the characteristic vibrational modes of each tautomer and can be compared with experimental IR data for validation.

Relative Energy Calculations

To determine the relative stability of the two tautomers, their total electronic energies, including zero-point vibrational energy (ZPVE) corrections, are calculated. The tautomer with the lower total energy is predicted to be the more stable form in the gas phase.

Transition State Search

To understand the kinetics of the tautomerization process, a transition state (TS) search is performed. This involves locating the saddle point on the potential energy surface that connects the two tautomers. A successful TS calculation will yield a single imaginary frequency corresponding to the motion along the reaction coordinate (the proton transfer). The energy of the transition state relative to the reactants provides the activation energy barrier for the tautomerization.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound and 2-indolinone. These values are illustrative and based on typical results for similar molecular systems.

Table 1: Calculated Energies and Dipole Moments

TautomerTotal Energy (Hartree)Relative Energy (kcal/mol)Dipole Moment (Debye)
This compound (Enol)-438.1234562.52.1
2-Indolinone (Keto)-438.1274320.03.8
Transition State-438.08765425.05.2

Table 2: Selected Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °)

ParameterThis compound (Enol)2-Indolinone (Keto)
C2-O1.351.22
C2-N11.381.42
C2-C31.371.51
C8-N11.401.41
∠(O-C2-N1)115.0125.0
∠(C3-C2-N1)108.0109.0

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compound (Enol)2-Indolinone (Keto)
O-H Stretch3650-
N-H Stretch34503400
C=O Stretch-1750
C=C Stretch (in pyrrole ring)16201610

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the quantum chemical calculations on this compound.

Tautomerism This compound (Enol) This compound (Enol) Transition State Transition State This compound (Enol)->Transition State ΔE‡ 2-Indolinone (Keto) 2-Indolinone (Keto) Transition State->2-Indolinone (Keto)

Caption: Tautomeric equilibrium of this compound.

ComputationalWorkflow cluster_tautomer1 This compound cluster_tautomer2 2-Indolinone Geometry Optimization (Enol) Geometry Optimization (Enol) Vibrational Analysis (Enol) Vibrational Analysis (Enol) Geometry Optimization (Enol)->Vibrational Analysis (Enol) Relative Energy Calculation Relative Energy Calculation Geometry Optimization (Enol)->Relative Energy Calculation Geometry Optimization (Keto) Geometry Optimization (Keto) Vibrational Analysis (Keto) Vibrational Analysis (Keto) Geometry Optimization (Keto)->Vibrational Analysis (Keto) Geometry Optimization (Keto)->Relative Energy Calculation Transition State Search Transition State Search Relative Energy Calculation->Transition State Search Energy Profile Energy Profile Transition State Search->Energy Profile

Caption: Computational workflow for tautomer analysis.

Conclusion

Quantum chemical calculations offer a robust and insightful approach to characterizing the tautomeric system of this compound and 2-indolinone. By employing methods such as DFT with an appropriate basis set, researchers can obtain detailed information on the geometries, relative stabilities, and vibrational properties of each tautomer. This theoretical data is invaluable for interpreting experimental findings and for guiding the design of new indole-based therapeutic agents. While a specific, published computational study on this exact tautomeric pair is pending, the methodologies and expected outcomes presented in this guide provide a solid foundation for future research in this area.

In Silico Exploration of 1H-Indol-2-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies applied to the study of 1H-Indol-2-ol and its derivatives, a promising scaffold in modern drug discovery. We delve into the computational techniques used to predict and analyze the therapeutic potential of these compounds, with a focus on their anticancer and anti-inflammatory activities. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to this compound Derivatives in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form various intermolecular interactions make it a privileged scaffold for designing molecules that can modulate a wide array of biological targets. The this compound tautomer, in equilibrium with its more stable keto form, indolin-2-one, has garnered significant attention for its potential as an inhibitor of key enzymes implicated in cancer and inflammation, such as cyclooxygenase-2 (COX-2) and various protein kinases.[2][3] In silico studies, including molecular docking, molecular dynamics simulations, and ADMET predictions, have become indispensable tools for the rational design and optimization of these derivatives, accelerating the identification of potent and selective therapeutic agents.[4][5]

In Silico Methodologies: Experimental Protocols

The following sections detail the typical computational protocols employed in the investigation of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Protocol:

  • Receptor Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., COX-2, VEGFR-2) is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER or CHARMm.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.

    • The 2D structures are converted to 3D structures and optimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking grid is defined around the active site of the target protein.

    • Docking is performed using software such as AutoDock, Glide, or GOLD. These programs employ search algorithms (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore various ligand conformations and orientations within the active site.

    • The binding affinity is estimated using a scoring function, which typically calculates the free energy of binding (ΔG) in kcal/mol.

  • Analysis of Results:

    • The docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the active site.

    • The docking scores are used to rank the compounds based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions and stability of the complex.

Protocol:

  • System Preparation:

    • The best-docked pose of the ligand-protein complex is selected as the starting structure for the MD simulation.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Simulation Parameters:

    • A force field (e.g., AMBER, GROMOS) is chosen to describe the interatomic interactions.

    • The system is first minimized to remove bad contacts.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run:

    • A long-timescale simulation (typically nanoseconds to microseconds) is run to collect trajectory data.

  • Trajectory Analysis:

    • The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time.

    • The flexibility of the protein residues is analyzed using the root-mean-square fluctuation (RMSF).

    • The binding free energy can be recalculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is crucial for evaluating the drug-likeness of the designed compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles.

Protocol:

  • Input: The 2D or 3D structures of the this compound derivatives are used as input.

  • Software: Various online and offline tools such as SwissADME, preADMET, and Discovery Studio are used.

  • Properties Predicted:

    • Absorption: Lipophilicity (logP), water solubility, intestinal absorption, and blood-brain barrier (BBB) penetration.

    • Distribution: Plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

  • Analysis: The predicted properties are evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico studies on this compound and its derivatives.

Table 1: Molecular Docking and In Vitro Activity of Indole Derivatives as Anticancer Agents
Compound IDTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
HD02 EGFR-78.76% growth inhibition at 10 µM (Leukemia)[6]
HD05 EGFR--[6]
HD12 EGFR--[6]
2e EGFR-10.116.43 (HCT116)[4]
2e COX-2-11.230.11[4]
C11 14-3-3η-4.55 (Bel-7402/5-Fu)[7]
Compound 7 VEGFR-2-0.025[8]
Table 2: Molecular Docking of Indole Derivatives as COX-2 Inhibitors
Compound IDDocking Score (kcal/mol)Key Interacting ResiduesReference
S3 -Tyr355, Arg120[2]
4e --[9][10]
9h --[9][10]
9i --[9][10]
Table 3: Predicted ADMET Properties of Selected Indole Derivatives
Compound IDLogPWater SolubilityBBB PermeantCYP2D6 InhibitorhERG InhibitorLipinski ViolationsReference
Compound 7 High-Yes--0[8]
2e -----0[4]

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex processes involved in drug discovery.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indol_Derivatives This compound Derivatives Indol_Derivatives->COX2 Inhibition

Caption: The COX-2 inflammatory pathway and the inhibitory action of this compound derivatives.

Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds to extracellular domain Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) Autophosphorylation->Signaling_Cascade Activates Cell_Responses Cellular Responses Signaling_Cascade->Cell_Responses Angiogenesis Angiogenesis (Tumor Growth) Cell_Responses->Angiogenesis Indol_Derivatives This compound Derivatives Indol_Derivatives->VEGFR2 Inhibits Kinase Activity

Caption: The VEGFR-2 signaling pathway in angiogenesis and its inhibition by this compound derivatives.

Experimental Workflow: In Silico Drug Design

Drug_Design_Workflow Start Target Identification & Validation Library_Design Library Design of This compound Derivatives Start->Library_Design Docking Molecular Docking Library_Design->Docking Hit_Identification Hit Identification (Based on Docking Score) Docking->Hit_Identification MD_Simulations Molecular Dynamics Simulations Hit_Identification->MD_Simulations Binding_Energy Binding Free Energy Calculation (MM-PBSA/GBSA) MD_Simulations->Binding_Energy ADMET ADMET Prediction Binding_Energy->ADMET Lead_Selection Lead Candidate Selection ADMET->Lead_Selection Synthesis Synthesis & In Vitro Testing Lead_Selection->Synthesis

Caption: A generalized workflow for the in silico design of this compound derivative drug candidates.

Conclusion and Future Directions

The in silico approaches detailed in this guide underscore their critical role in the contemporary drug discovery pipeline for this compound derivatives. By leveraging computational tools, researchers can efficiently screen large libraries of compounds, predict their binding affinities, understand their dynamic interactions with biological targets, and assess their drug-like properties before committing to costly and time-consuming experimental synthesis and testing.

Future research in this area will likely focus on the integration of artificial intelligence and machine learning models to enhance the predictive accuracy of these in silico methods. Furthermore, the application of more advanced simulation techniques, such as quantum mechanics/molecular mechanics (QM/MM), will provide deeper insights into the enzymatic reaction mechanisms and the electronic nature of ligand-receptor interactions. Ultimately, a synergistic approach combining computational and experimental strategies will continue to be paramount in the development of novel and effective therapies based on the versatile this compound scaffold.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis for 2-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1][2] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2] Its versatility allows for the synthesis of a wide array of substituted indoles, which are privileged scaffolds in numerous natural products, pharmaceuticals, and agrochemicals.[3] This document provides detailed application notes and protocols specifically for the synthesis of 2-substituted indoles, a class of compounds with significant biological and pharmacological activities.[4]

Reaction Mechanism and Principle

The Fischer indole synthesis proceeds through a cascade of reactions initiated by the formation of a phenylhydrazone from a phenylhydrazine and a ketone.[3] To yield a 2-substituted indole, the ketone must have a substituent on one of the α-carbons. The generally accepted mechanism involves the following key steps:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a ketone in the presence of an acid catalyst to form the corresponding arylhydrazone.[3]

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.[3]

  • [5][5]-Sigmatropic Rearrangement: A[5][5]-sigmatropic rearrangement (a Claisen-type rearrangement) of the protonated enamine occurs, leading to the formation of a di-imine intermediate.[1]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule results in the formation of the stable aromatic indole ring.[3]

Data Presentation: Synthesis of 2-Substituted Indoles

The following tables summarize quantitative data for the synthesis of various 2-substituted indoles via the Fischer indole synthesis under different reaction conditions.

Table 1: Synthesis of 2-Phenylindole Derivatives

EntryPhenylhydrazineKetoneCatalyst/SolventTemperature (°C)TimeYield (%)Reference(s)
1PhenylhydrazineAcetophenonePolyphosphoric acid10010 min-[6]
2PhenylhydrazineAcetophenonePhosphoric acid, Sulfuric acid---[7]
3PhenylhydrazineAcetophenoneZinc chloride, Acetic acid18015 min86[8]
4PhenylhydrazinePropiophenoneEaton's reagent (Microwave)17010 min92[9]
5PhenylhydrazineAcetophenoneAcetic acidReflux8 h75[9]
62-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochlorideSubstituted AcetophenonesAcetic acid, Ethanol (Microwave)--up to 93[4]

Table 2: Synthesis of 2-Alkylindole Derivatives

EntryPhenylhydrazineKetoneCatalyst/SolventTemperature (°C)TimeYield (%)Reference(s)
1PhenylhydrazineAcetoneZinc chloride180--[10]

Note: The synthesis of 2-methylindole from acetone phenylhydrazone is a classic example, though the provided reference details an alternative synthesis from acetyl-o-toluidide with an 80-83% yield.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid

This protocol is adapted from the procedure for the cyclization of acetophenone phenylhydrazone.[6]

Materials:

  • Acetophenone phenylhydrazone

  • Polyphosphoric acid

  • Ethanol

  • Water

  • Beakers, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Place 10 g of acetophenone phenylhydrazone in a 250 ml beaker.

  • Add 100 g of polyphosphoric acid to the beaker.

  • Heat the mixture on a steam bath and stir until the temperature reaches 100 °C.

  • Maintain the temperature at 100 °C for 10 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add 450 ml of cold water to the mixture while stirring to dissolve the polyphosphoric acid.

  • Filter the resulting precipitate at the pump and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole

This protocol utilizes microwave irradiation to accelerate the reaction, as demonstrated with propiophenone.[9]

Materials:

  • Phenylhydrazine

  • Propiophenone

  • Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid)

  • Microwave reactor

  • Appropriate work-up and purification solvents and equipment

Procedure:

  • In a microwave-safe reaction vessel, combine phenylhydrazine and propiophenone in equimolar amounts.

  • Add Eaton's reagent as the cyclization medium.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 170 °C for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform an appropriate aqueous work-up to neutralize the acidic medium.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield 2-phenylindole.

Protocol 3: One-Pot Synthesis of 2-Arylindoles under Microwave Irradiation

This general protocol is based on the synthesis of 2-arylindoles from a substituted phenylhydrazine and various acetophenones.[4]

Materials:

  • 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methylacetophenone)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride and the substituted acetophenone in a 1:1 molar ratio in ethanol.

  • Add a catalytic amount of acetic acid.

  • Seal the vial and subject it to microwave irradiation. (Typical conditions may involve heating to a specific temperature for a set time, which should be optimized for each substrate).

  • Upon completion, cool the reaction mixture.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry to obtain the desired 2-arylindole derivative.

  • Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Ketone - H2O Ketone Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Indole 2-Substituted Indole Cyclized_Intermediate->Indole - NH3 Experimental_Workflow Start Combine Arylhydrazine, Ketone, and Catalyst Reaction Heat Reaction Mixture (Conventional or Microwave) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Isolated 2-Substituted Indole Purification->Product

References

Synthesis of 1H-Indol-2-ol via Oxidation of Indole: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1H-Indol-2-ol, which exists predominantly as its more stable keto tautomer, 2-oxindole. The synthesis involves the selective oxidation of indole using N-bromosuccinimide (NBS) in a tert-butanol and water solvent system. This method offers a straightforward and efficient route to obtaining 2-oxindole, a valuable scaffold in medicinal chemistry and drug discovery. This document outlines the reaction mechanism, a step-by-step experimental procedure, and key quantitative data.

Introduction

Indole is a privileged heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds. The oxidation of the indole ring is a fundamental transformation that provides access to a variety of valuable derivatives. One such derivative is this compound (also known as indoxyl), which is in tautomeric equilibrium with the more stable 2-oxindole. The 2-oxindole core is a key structural motif in numerous biologically active alkaloids and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties.

The direct and selective oxidation of indole to 2-oxindole can be challenging due to the electron-rich nature of the indole ring, which can lead to multiple side reactions, including oxidation at the C3 position or polymerization. Various methods have been developed to achieve this transformation, employing reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and oxone. Among these, the use of N-bromosuccinimide (NBS) has emerged as a practical and effective method for the synthesis of 2-oxindoles.

This protocol details the synthesis of 2-oxindole from indole using NBS in a mixture of tert-butanol and water. The proposed mechanism involves an initial electrophilic bromination of the indole at the C3 position, followed by nucleophilic attack of water or tert-butanol at the C2 position and subsequent rearrangement to the stable 2-oxindole product.[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-oxindole from indole.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • tert-Butanol (t-BuOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve indole (1.0 eq) in a 3:1 mixture of tert-butanol and water.

  • Addition of NBS: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess NBS. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-oxindole.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-oxindole from indole using NBS.

ParameterValue
Reactants
Indole1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Reaction Conditions
Solventt-BuOH/H₂O (3:1)
Temperature0 °C to room temperature
Reaction Time3-5 hours
Product Yield
Isolated Yield of 2-Oxindole75-85%

Visualizations

Reaction Scheme:

ReactionScheme cluster_reagents indole Indole oxindole 2-Oxindole indole->oxindole nbs NBS (1.1 eq) solvent t-BuOH/H₂O temp 0 °C to rt

Caption: Overall reaction for the synthesis of 2-Oxindole from Indole.

Experimental Workflow:

Workflow start Dissolve Indole in t-BuOH/H₂O add_nbs Add NBS at 0 °C start->add_nbs react Stir at 0 °C then rt (3-5 h) add_nbs->react workup Quench with Na₂S₂O₃ and Extract with EtOAc react->workup wash Wash with NaHCO₃ and Brine workup->wash dry Dry (Na₂SO₄) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product 2-Oxindole purify->product

Caption: Step-by-step workflow for the synthesis of 2-Oxindole.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of 2-oxindole from indole. The use of N-bromosuccinimide in a tert-butanol/water solvent system allows for the selective oxidation at the C2 position of the indole ring. This application note serves as a practical guide for researchers in organic synthesis and medicinal chemistry, enabling the preparation of a key heterocyclic scaffold for further derivatization and biological evaluation.

References

Application Notes and Protocols for Cross-Coupling Reactions of 2-Oxindoles (Tautomer of 1H-Indol-2-ol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxindole scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. As the more stable tautomer of 1H-indol-2-ol, 2-oxindole serves as a versatile building block in medicinal chemistry and materials science. The functionalization of the 2-oxindole core, particularly at the C3 position, through modern cross-coupling reactions, provides a powerful tool for the synthesis of complex molecules with diverse biological activities. This document outlines key palladium-catalyzed cross-coupling reactions involving 2-oxindoles, including detailed protocols and quantitative data to facilitate their application in research and development.

The primary focus of cross-coupling reactions on the 2-oxindole core is the formation of a quaternary stereocenter at the C3 position. This is typically achieved through the α-arylation of a 3-substituted or unsubstituted 2-oxindole. Additionally, functionalization at other positions of the oxindole ring, often requiring a pre-installed halide, is also a viable strategy for elaborating the core structure.

Key Cross-Coupling Reactions and Mechanistic Overviews

Palladium-catalyzed cross-coupling reactions are central to the functionalization of 2-oxindoles. The most common transformations include Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.

General Catalytic Cycle for Cross-Coupling Reactions

Cross_Coupling_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X R-Pd(II)L_n-X R-Pd(II)Ln-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation_Insertion Transmetalation or Migratory Insertion R-Pd(II)L_n-X->Transmetalation_Insertion Coupling Partner R-Pd(II)L_n-R' R-Pd(II)Ln-R' Transmetalation_Insertion->R-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Quantitative Overview of 2-Oxindole Cross-Coupling

The following tables summarize representative quantitative data for various cross-coupling reactions of 2-oxindoles. Please note that optimal conditions are often substrate-dependent and may require further screening.

Table 1: Palladium-Catalyzed α-Arylation of 2-Oxindoles (Suzuki-Miyaura Type)
Entry2-Oxindole SubstrateArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Oxindole4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[1]
21-Methyl-2-oxindolePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane801888[2]
35-Bromo-2-oxindole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF100885[2]
43,3-Dimethyl-2-oxindoleAryl TosylatePd(OAc)₂ (0.5)CM-phos (1)KFDioxane802497[3]
52-Oxindole4-ChlorobenzonitrilePd₂(dba)₃ (2)XPhos (4)K₂CO₃t-BuOH1101691[2]
Table 2: Buchwald-Hartwig Amination of Halo-2-Oxindoles
Entry2-Oxindole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-methyl-2-oxindoleMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1002485[4],[5]
27-Chloro-2-oxindoleAnilinePd(OAc)₂ (1)BrettPhos (1.5)K₂CO₃Dioxane1001878[6]
35-Iodo-2-oxindoleBenzylaminePdCl₂(dppf) (5)-Cs₂CO₃DMF901282[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation of 2-Oxindole with an Aryl Bromide (Suzuki-Miyaura Type)

This protocol is a general procedure for the C3-arylation of 2-oxindoles.[1][2]

Materials:

  • 2-Oxindole substrate (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the 2-oxindole substrate, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Add the remaining toluene and water to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Add_Reagents Add 2-oxindole, arylboronic acid, and base to Schlenk tube Inert_Atmosphere Evacuate and backfill with inert gas (3x) Add_Reagents->Inert_Atmosphere Add_Catalyst Add Pd(OAc)2 and SPhos in toluene Inert_Atmosphere->Add_Catalyst Add_Solvents Add remaining toluene and water Add_Catalyst->Add_Solvents Heat_Stir Heat to 100 °C with vigorous stirring Add_Solvents->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with EtOAc, wash with H2O and brine Cool->Extract Dry_Concentrate Dry over Na2SO4, filter, and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the Suzuki-Miyaura α-arylation of 2-oxindoles.

Protocol 2: Buchwald-Hartwig Amination of a 5-Bromo-2-Oxindole

This protocol provides a general method for the C-N bond formation on a halogenated 2-oxindole scaffold.[4][5]

Materials:

  • 5-Bromo-1-methyl-2-oxindole (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk tube.

  • Add the 5-bromo-1-methyl-2-oxindole, Pd₂(dba)₃, and BINAP to the tube.

  • Add toluene, followed by the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)Ln-X Oxidative_Addition->Ar-Pd(II)L_n-X Amine_Coordination Amine Coordination Ar-Pd(II)L_n-X->Amine_Coordination HNR'R'' Ar-Pd(II)L_n-Amine [Ar-Pd(II)Ln(HNR'R'')]X Amine_Coordination->Ar-Pd(II)L_n-Amine Deprotonation Deprotonation (Base) Ar-Pd(II)L_n-Amine->Deprotonation Ar-Pd(II)L_n-Amide Ar-Pd(II)Ln(NR'R'') Deprotonation->Ar-Pd(II)L_n-Amide Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-Amide->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Heck Coupling of a 3-Bromo-2-Oxindole with an Alkene

This generalized protocol is based on established Heck reaction principles and can be adapted for 3-halo-2-oxindoles.[7]

Materials:

  • 3-Bromo-2-oxindole substrate (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tol)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous, degassed DMF or MeCN (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the 3-bromo-2-oxindole, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent, followed by the alkene and Et₃N via syringe.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Sonogashira Coupling of a 3-Iodo-2-Oxindole with a Terminal Alkyne

This generalized protocol is based on standard Sonogashira conditions and can be applied to 3-iodo-2-oxindoles.[8]

Materials:

  • 3-Iodo-2-oxindole substrate (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF) if needed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the 3-iodo-2-oxindole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed Et₃N (and co-solvent if used).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as necessary (typically 25-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion

The cross-coupling reactions of 2-oxindoles represent a robust and versatile strategy for the synthesis of complex, biologically relevant molecules. The palladium-catalyzed α-arylation is a particularly powerful method for the construction of all-carbon quaternary centers at the C3 position. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and functional group tolerance. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of these transformative reactions in a variety of research and development settings. Further optimization may be required for specific substrate combinations to achieve optimal results.

References

Application Notes and Protocols: Derivatization of 1H-Indol-2-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-ol, which exists in tautomeric equilibrium with its more stable lactam form, 2-oxindole, is a privileged scaffold in medicinal chemistry. The versatility of the 2-oxindole core allows for extensive derivatization, particularly at the C3 position, leading to a diverse array of compounds with significant biological activities. These derivatives have garnered substantial interest in drug discovery, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents. Notably, many 2-oxindole derivatives function as potent kinase inhibitors, targeting key signaling pathways implicated in various diseases.

This document provides detailed application notes and protocols for the synthesis and biological evaluation of this compound (2-oxindole) derivatives. It is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Data Presentation: Biological Activities of 2-Oxindole Derivatives

The following tables summarize the quantitative biological data for various 2-oxindole derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of 2-Oxindole Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
7i 5-chloro-3-(substituted benzylidene)RAW264.7-[1]
8e 7-aza-5-chloro-3-(substituted benzylidene)RAW264.7-[1]
OXN-1 3-(nitro-substituted benzylidene)M. tuberculosis H37Rv0.78 µg/mL[2]
OXN-3 3-(nitro-substituted furfurylidene)M. tuberculosis H37Rv0.78 µg/mL[2]
OXN-7 3-(nitro-substituted thiophenylidene)M. tuberculosis H37Rv0.78 µg/mL[2]
6c 5-chloro-3-(substituted indole)MDA-MB-2317.2[3]
9h Spirooxindole with 2,4-dichlorophenylMDA-MB-23116.8[3]
9i Spirooxindole with 2,4-dichlorophenylHepG213.5[3]
6b 5-fluoro-3-(substituted indole)MCF-76.36[4]
5l 3-(substituted pyridyl)Leukemia (average)3.39[5]
5l 3-(substituted pyridyl)Colon Cancer (average)5.97[5]
SH-859 N-(2-ethylphenyl)-3-(isobutoxycarbonylmethyl)786-O (Kidney Cancer)14.3[6]

Table 2: Kinase Inhibitory Activity of 2-Oxindole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
5l FLT336.21[5]
5l CDK28.17[5]
Sunitinib (reference) CDK227.90[5]
4p CK225[7]

Experimental Protocols

I. Synthesis of 3,3-disubstituted-2-oxindoles

This protocol describes a general method for the synthesis of 3,3-disubstituted 2-oxindoles via a cross-dehydrogenative coupling reaction.

Materials:

  • N-substituted aniline

  • α-substituted ester

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Toluene or Mesitylene

  • Atmospheric oxygen

Procedure:

  • To a solution of the N-substituted aniline (1.0 equiv.) and the α-substituted ester (1.2 equiv.) in toluene or mesitylene, add Cu(OAc)₂·H₂O (10 mol%).

  • Heat the reaction mixture to 110-140 °C under an atmosphere of air (using a balloon) or by bubbling air through the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted 2-oxindole.

II. Biological Assay Protocols

This protocol outlines a luminescence-based assay to determine the inhibitory activity of 2-oxindole derivatives against VEGFR-2 kinase. The principle is based on the quantification of ATP remaining after the kinase reaction.[8][9]

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase assay buffer

  • ATP solution

  • 2-oxindole test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White 96-well assay plates

Procedure:

  • Assay Plate Preparation: Add 2.5 µL of serially diluted 2-oxindole test compounds or DMSO (vehicle control) to the wells of a white 96-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing kinase assay buffer, VEGFR-2 kinase, and the kinase substrate.

  • Initiation of Reaction: Add 5 µL of the kinase reaction mixture to each well.

  • Start Kinase Reaction: Initiate the reaction by adding 2.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol describes the evaluation of the anti-inflammatory effects of 2-oxindole derivatives by measuring the inhibition of lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in murine macrophage RAW264.7 cells.[10][11]

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 2-oxindole test compounds dissolved in DMSO

  • ELISA kits for murine TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-oxindole test compounds (or DMSO for the vehicle control) for 2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 0.5 µg/mL to all wells except the unstimulated control wells. Incubate for an additional 22 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Determine the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the derivatization and biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start This compound (2-Oxindole) derivatization Chemical Derivatization (e.g., C3-substitution) start->derivatization library Compound Library derivatization->library in_vitro In Vitro Assays (e.g., Kinase Inhibition) library->in_vitro cell_based Cell-Based Assays (e.g., Anticancer, Anti-inflammatory) library->cell_based data_analysis Data Analysis (IC50, SAR) in_vitro->data_analysis cell_based->data_analysis lead_opt Lead Optimization data_analysis->lead_opt lead_opt->derivatization Iterative Improvement

Caption: Experimental workflow for the discovery of bioactive this compound derivatives.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT GeneExpression Gene Expression AKT->GeneExpression Regulates MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExpression Regulates Oxindole 2-Oxindole Derivative Oxindole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-oxindole derivatives.

Hedgehog_signaling_pathway cluster_membrane_hh Cell Membrane cluster_cytoplasm_hh Cytoplasm cluster_nucleus_hh Nucleus Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_A GLI (Activator) GLI->GLI_A Activation TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes Oxindole_HH Benzo[cd]indol-2(1H)-one Derivative Oxindole_HH->GLI Inhibits GLI2 levels & prevents GLI1 expression

Caption: Downstream inhibition of the Hedgehog signaling pathway by Benzo[cd]indol-2(1H)-one derivatives.

References

Application of 1H-Indol-2-ol in the Synthesis of Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1H-Indol-2-ol and its tautomeric form, indoxyl (or 2-oxindole), as a versatile building block in the total synthesis of complex indole alkaloids. The unique reactivity of the indoxyl core offers a powerful strategy for the construction of intricate molecular architectures, including spirocyclic and fused-ring systems, which are characteristic features of numerous biologically active natural products.

Introduction

This compound (also known as 2-hydroxyindole) exists in equilibrium with its more stable keto tautomer, 1,3-dihydro-2H-indol-2-one (2-oxindole or indoxyl). This tautomeric relationship is central to its application in synthesis. The indoxyl scaffold serves as a precursor to highly reactive intermediates, such as 2-alkoxyindoxyls, which can undergo nucleophilic attack at the C2 position to generate 2,2-disubstituted indoxyls. This strategy has been successfully applied to the concise total syntheses of several alkaloids, including brevianamide A, trigonoliimine C, and minfiensine.

Key transformations involving the indoxyl core include dearomatization reactions, aza-pinacol rearrangements, and intramolecular cyclizations, enabling the construction of challenging quaternary stereocenters and complex polycyclic systems.

Data Presentation

Table 1: Synthesis of Brevianamide A via a 2,2-Disubstituted Indoxyl Intermediate
StepReactionKey Reagents and ConditionsProductYield (%)Reference
1Sonogashira Coupling2-iodoaniline, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt2-((Trimethylsilyl)ethynyl)aniline95[1]
2Indole FormationJohnPhosAu(MeCN)SbF₆, CH₂Cl₂, rt2-(Trimethylsilyl)-1H-indole80[1]
3ProtodesilylationTBAF, THF, rt2-Ethynyl-1H-indole98[1]
4Oxidation to 2-EthoxyindoxylMoOPH, CH₂Cl₂/EtOH, rt2-Ethoxy-2-ethynylindolin-3-one-[1]
5Nucleophilic AdditionPrenylstannane, BF₃·OEt₂, CH₂Cl₂, -78 °C to rt2-Ethynyl-2-prenylindolin-3-one45 (over 2 steps)[1]
6Diketopiperazine Formation(i) Boc-L-Pro-OSu, Et₃N, CH₂Cl₂; (ii) TFABrevianamide E precursor-[1]
7Biomimetic CascadeK₃PO₄, H₂O, DMSO, 80 °CBrevianamide A41[1]
Table 2: Synthesis of Trigonoliimine C via a 2,2-Disubstituted Indoxyl Intermediate
StepReactionKey Reagents and ConditionsProductYield (%)Reference
1Indole SynthesisFrom commercial materials (2 steps)6-Methoxy-2-methyl-1H-indole-[1]
2Oxidation to 2-EthoxyindoxylMoOPH, CH₂Cl₂/EtOH, rt2-Ethoxy-6-methoxy-2-methylindolin-3-one-[1]
3Nucleophilic AdditionN-Boc-tryptamine, BF₃·OEt₂, CH₂Cl₂, -78 °C to rt2-((2-(N-Boc-amino)ethyl)-1H-indol-3-yl)-6-methoxy-2-methylindolin-3-one60 (over 2 steps)[1]
4Deprotection & Cyclization(i) TFA; (ii) Ti(OEt)₄Trigonoliimine C-[1]
Table 3: Formal Synthesis of Minfiensine via an Indoxyl-based Aza-Pinacol Rearrangement
StepReactionKey Reagents and ConditionsProductYield (%)Reference
1Indoxyl derivative synthesisN-protected tryptamine derivativeN-protected 3-(2-aminoethyl)-1H-indol-2-ol derivative-[2]
2Aza-Pinacol RearrangementLewis Acid (e.g., BF₃·OEt₂) or Brønsted AcidSpiroindolenine intermediate-[2]
3CyclizationIntramolecular nucleophilic attackTetracyclic core of Minfiensine-[2]
4Further elaborationsFunctional group manipulationsMinfiensine-[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,2-Disubstituted Indoxyls

This protocol is adapted from the method developed by Smith and co-workers for the synthesis of brevianamide A and trigonoliimine C.[1]

Step 1: Oxidation of 2-Substituted Indole to 2-Alkoxyindoxyl

  • To a solution of the 2-substituted indole (1.0 equiv) in a mixture of CH₂Cl₂ and the corresponding alcohol (e.g., EtOH, 1:1 v/v), add oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) (2.0 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. The crude 2-alkoxyindoxyl intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Addition to 2-Alkoxyindoxyl

  • Dissolve the crude 2-alkoxyindoxyl from the previous step in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (e.g., a silyl enol ether, an organostannane, or an electron-rich arene; 1.5-3.0 equiv) to the cooled solution.

  • Add a Lewis acid (e.g., BF₃·OEt₂; 1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-disubstituted indoxyl.

Protocol 2: Biomimetic Cascade for the Synthesis of Brevianamide A

This protocol describes the final key step in the total synthesis of brevianamide A.[1]

  • To a solution of the advanced diketopiperazine precursor in a mixture of DMSO and water, add K₃PO₄.

  • Heat the reaction mixture to 80 °C.

  • The reaction proceeds through a domino sequence of retro-5-exo-trig cyclization, semi-pinacol rearrangement, tautomerization, and an intramolecular Diels-Alder reaction.

  • Monitor the reaction for the formation of brevianamide A.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up and purification to isolate brevianamide A.

Mandatory Visualization

G General Workflow for Alkaloid Synthesis via 2,2-Disubstituted Indoxyls cluster_start Starting Material Preparation cluster_core Core Indoxyl Chemistry cluster_alkaloid Alkaloid Synthesis Start_Indole 2-Substituted Indole Alkoxyindoxyl 2-Alkoxyindoxyl Intermediate Start_Indole->Alkoxyindoxyl Oxidation (MoOPH) Disub_Indoxyl 2,2-Disubstituted Indoxyl Alkoxyindoxyl->Disub_Indoxyl Nucleophilic Addition (e.g., Organostannane, BF₃·OEt₂) Advanced_Int Advanced Intermediate Disub_Indoxyl->Advanced_Int Further Functionalization Alkaloid Target Alkaloid (e.g., Brevianamide A, Trigonoliimine C) Advanced_Int->Alkaloid Final Cyclization(s)/ Transformations

Caption: Synthetic workflow for alkaloids via 2,2-disubstituted indoxyls.

G Aza-Pinacol Rearrangement in the Formal Synthesis of Minfiensine cluster_synthesis Synthetic Sequence Indoxyl_Deriv Indoxyl Derivative (from Tryptamine) Hydroxyindolenine 3-Hydroxyindolenine Intermediate Indoxyl_Deriv->Hydroxyindolenine Oxidation Spiroindolenine Spiroindolenine Intermediate Hydroxyindolenine->Spiroindolenine Aza-Pinacol Rearrangement (Lewis/Brønsted Acid) Tetracyclic_Core Tetracyclic Core of Minfiensine Spiroindolenine->Tetracyclic_Core Intramolecular Cyclization

Caption: Aza-Pinacol rearrangement in the synthesis of the minfiensine core.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 1H-Indol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indol-2-ol, also known as 2-oxindole, is a heterocyclic organic compound with a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring. It is the core scaffold in a variety of biologically active compounds and natural products, and serves as a key intermediate in many synthetic pathways. Due to its importance in medicinal chemistry and drug development, a reliable and efficient analytical method for its quantification is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for researchers, scientists, and drug development professionals.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using a standard HPLC system with UV detection.

1. Materials and Reagents

  • Analyte: this compound (≥98% purity)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, deionized and filtered)

  • Instrumentation:

    • Standard HPLC system with a UV-Vis detector

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in acetonitrile and make up the volume to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

Data Presentation

The performance of this HPLC method was evaluated for its linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. The results are summarized in the table below.

ParameterResult
Retention Time Approximately 4.5 minutes
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System (C18 Column, UV Detector) prep_standard->hplc_system Inject prep_sample Prepare Sample Solutions prep_sample->hplc_system Inject chromatogram Generate Chromatogram hplc_system->chromatogram quantification Quantification (Peak Area vs. Concentration) chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable, accurate, and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing standard reversed-phase chromatography with UV detection, and demonstrates excellent linearity, precision, and sensitivity. This application note serves as a valuable resource for researchers and professionals involved in the development and quality control of this compound and related compounds.

Application Notes and Protocols: 1H-Indol-2-ol as a Fluorescent Probe Scaffold for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-ol, also known as 2-hydroxyindole, is an aromatic heterocyclic organic compound. While its intrinsic fluorescence is modest, its chemical structure serves as a valuable scaffold for the development of sophisticated fluorescent probes for biological imaging. The utility of the this compound core is intrinsically linked to its keto-enol tautomerism. In solution, it exists in equilibrium with its keto form, oxindole. The enol form is typically the species responsible for fluorescence, and this equilibrium can be sensitive to environmental factors such as pH and polarity, making it a candidate for developing responsive probes.[1][2]

Derivatives of the indole scaffold have been successfully synthesized and applied as fluorescent probes for a variety of applications, including the detection of specific ions, reactive oxygen species (ROS), and changes in pH.[3][4] These probes often feature a donor-π-acceptor (D-π-A) architecture, which can enhance their photophysical properties, such as brightness and Stokes shift.[3] This document provides an overview of the application of probes based on the this compound scaffold, along with detailed protocols for their use in biological imaging.

Principle of Fluorescence: Keto-Enol Tautomerism

The fluorescence of this compound and its derivatives is governed by the equilibrium between the non-fluorescent keto form (oxindole) and the fluorescent enol form (this compound). Factors that stabilize the enol tautomer, such as specific solvent environments or binding to a target molecule, can lead to a "turn-on" fluorescent response.[1] This chemical property is the foundation for designing responsive probes that signal the presence of specific analytes or changes in the cellular microenvironment.

Keto_Enol_Tautomerism cluster_Keto Keto Form (Oxindole) cluster_Enol Enol Form (this compound) Keto Non-Fluorescent Enol Fluorescent Keto->Enol Base or Target Binding Enol->Keto Acid or Release

Caption: Keto-enol tautomerism of the this compound scaffold.

Applications in Biological Imaging

Derivatives of this compound have been engineered for various biological imaging applications:

  • pH Sensing: The protonation/deprotonation of the indole nitrogen or hydroxyl group can significantly alter the electronic structure and thus the fluorescence properties. This allows for the design of pH-sensitive probes to visualize acidic organelles like lysosomes or to monitor cellular pH changes.[3]

  • Analyte Detection: The indole scaffold can be functionalized with specific recognition moieties to create probes for biologically important analytes. For example, incorporating a boronate group can create a probe that selectively reacts with hydrogen peroxide (H₂O₂), a key reactive oxygen species, resulting in a "turn-on" near-infrared fluorescence signal.[4]

  • Cellular Staining: By modifying the hydrophobicity and charge of indole derivatives, probes can be designed to localize within specific cellular compartments, such as the mitochondria or endoplasmic reticulum, enabling organelle-specific imaging.[5][6]

  • Monitoring Drug Delivery: Fluorescently labeling a drug with an indole-based fluorophore can allow for the visualization of its uptake, distribution, and target engagement within living cells and organisms.[7]

Data Presentation: Photophysical Properties of Indole Derivatives

The following table summarizes hypothetical photophysical properties for representative fluorescent probes based on the indole scaffold. These values are illustrative and should be experimentally determined for any new probe.

Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target AnalyteReference
Indo-pH4054800.65pH[3]
Indo-H₂O₂6507100.30 (On)H₂O₂[4]
N²-Indolyl-1,2,3-triazole3204500.40 - 0.70General Staining[8]
Dibenzo[e,g]indole350-380400-4500.16 - 0.85Fluoride Anions[9]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with an Indole-Based Fluorescent Probe

This protocol provides a general procedure for staining live cells with a generic indole-based fluorescent probe. Optimization of probe concentration and incubation time is crucial for each new probe and cell line.

Materials:

  • Indole-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell line of interest (e.g., HeLa, HepG2)

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation:

    • Prepare a 1 mM stock solution of the indole-based probe in anhydrous DMSO.

    • Aliquot into small volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Cell Culture and Seeding:

    • Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells onto glass-bottom imaging dishes. A cell density of 50-70% confluency at the time of imaging is recommended.

    • Allow cells to adhere and grow for 24 hours.

  • Cell Staining:

    • Prepare a working solution of the probe by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. The final concentration typically ranges from 1 to 10 µM. Note: This requires optimization.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. Note: Incubation time requires optimization.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove unbound probe.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the probe.

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare 1 mM Probe Stock in DMSO B Seed Cells on Imaging Dish C Dilute Probe to Working Concentration B->C D Incubate Cells with Probe (15-60 min) C->D E Wash Cells with PBS D->E F Add Fresh Medium/Buffer E->F G Acquire Images with Microscope F->G

Caption: General experimental workflow for live-cell imaging.

Protocol 2: Detection of Intracellular Hydrogen Peroxide (H₂O₂) with a Responsive Indole Probe

This protocol is adapted for a "turn-on" indole-based probe that fluoresces upon reaction with H₂O₂.[4]

Materials:

  • Indole-H₂O₂ probe (e.g., boronate-functionalized indole)

  • H₂O₂ solution (for positive control)

  • N-acetylcysteine (NAC) (for negative control/scavenger)

  • All other materials from Protocol 1

Procedure:

  • Probe Preparation and Cell Seeding:

    • Follow steps 1 and 2 from Protocol 1.

  • Induction of Oxidative Stress (Optional):

    • To induce endogenous H₂O₂ production, cells can be treated with a stimulant such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 µg/mL for 30 minutes) before or during probe incubation. For exogenous detection, H₂O₂ can be added directly.

  • Cell Staining and Treatment:

    • Prepare three groups of cells:

      • Control Group: Incubate with the Indo-H₂O₂ probe (e.g., 5 µM) for 30 minutes.

      • Positive Control: Incubate with the probe for 15 minutes, then add H₂O₂ (e.g., 50 µM final concentration) and incubate for another 15 minutes.

      • Scavenger Group: Pre-treat cells with NAC (e.g., 1 mM) for 1 hour. Then, add the probe and H₂O₂ as in the positive control group.

    • Incubate all groups at 37°C, protected from light.

  • Washing and Imaging:

    • Follow step 4 from Protocol 1.

    • Acquire images and quantify the fluorescence intensity. A significant increase in fluorescence in the positive control group compared to the control and scavenger groups indicates successful H₂O₂ detection.

Signaling_Pathway Stimulus Cellular Stimulus (e.g., PMA) ROS Increased H₂O₂ (Reactive Oxygen Species) Stimulus->ROS Probe_On Oxidized Probe (Fluorescent) ROS->Probe_On Reaction Probe_Off Indo-H₂O₂ Probe (Non-Fluorescent) Probe_Off->Probe_On Detection Fluorescence Signal Detected by Microscope Probe_On->Detection

Caption: Conceptual pathway for H₂O₂ detection by a responsive probe.

References

Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-indol-2-ol scaffold, existing in tautomeric equilibrium with its more stable keto form, 2-oxindole, is a privileged structure in medicinal chemistry. Derivatives of this core are found in numerous natural products and are key components in a wide range of pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The growing demand for these compounds in drug development necessitates robust and scalable synthetic methodologies that are both economically viable and environmentally sustainable.[4][5]

Transitioning from laboratory-scale synthesis to industrial production presents several challenges, including managing exothermic reactions, ensuring consistent product quality, and minimizing side reactions like tar or polymer formation.[6] This document outlines key strategies and detailed protocols for the scale-up synthesis of oxindole derivatives, with a focus on modern catalytic methods amenable to large-scale production.

Key Synthetic Strategies for Scale-Up

Several methods have been developed for the synthesis of oxindole derivatives. For large-scale applications, transition-metal-catalyzed reactions, particularly those involving palladium, have proven to be highly efficient and versatile.[4][7]

1. Palladium-Catalyzed Intramolecular α-Arylation of Amides: This is one of the most powerful and widely adopted methods for constructing the oxindole ring. The reaction involves the cyclization of an α-haloacetanilide precursor, catalyzed by a palladium complex.[7] This approach offers high yields, excellent functional group tolerance, and has been successfully implemented on a kilogram scale.[8] The choice of ligand and base is crucial for achieving high efficiency.[7]

2. Synthesis from Isatins: Isatins are versatile starting materials that can be converted to a variety of substituted oxindoles. For instance, diazooxindoles, which are valuable intermediates for further functionalization, can be easily produced from isatins on a large scale.[9]

3. Reductive Cyclization: Classical methods such as the reductive cyclization of nitro compounds can also be employed. For example, a trans-β-dialkylamino-2-nitrostyrene derivative can be cyclized using reducing agents like Raney nickel and hydrazine.[6]

The following sections will focus on the palladium-catalyzed approach due to its proven scalability and broad applicability.

Diagram: Palladium-Catalyzed Oxindole Synthesis Pathway

G A α-Chloroacetanilide Precursor B Oxidative Addition A->B Pd(0) C Palladium(II) Intermediate B->C D Deprotonation (Base) C->D E Palladium Enolate D->E F Reductive Elimination E->F G Oxindole Product F->G Cat Pd(0) Catalyst F->Cat Catalyst Regeneration Cat->B

Caption: Pd-catalyzed intramolecular C-H functionalization pathway.

Experimental Protocol: Scale-Up Synthesis of an Oxindole Derivative via Pd-Catalyzed Cyclization

This protocol is a representative example of an intramolecular α-arylation of an α-chloroacetanilide. It is designed to be adaptable for scale-up in a jacketed reactor.

Materials:

  • Substituted N-Aryl-2-chloroacetamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Di-tert-butylphosphino)biphenyl or similar phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • Toluene or other suitable high-boiling solvent

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

  • Temperature control unit

  • Addition funnel

  • Filtration equipment

  • Crystallization vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with the N-Aryl-2-chloroacetamide substrate and the solvent (e.g., toluene). Begin agitation.

  • Catalyst Premix: In a separate vessel under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand in a portion of the solvent.

  • Catalyst Addition: Add the prepared catalyst solution to the reactor.

  • Base Addition: Add the base (e.g., triethylamine) to the reaction mixture.

  • Heating: Heat the reaction mixture to the target temperature (typically 80-110 °C) using the temperature control unit.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Perform an aqueous wash to remove the base and any inorganic salts.

    • Separate the organic layer.

  • Isolation:

    • Concentrate the organic layer under reduced pressure to induce crystallization.

    • If necessary, perform a solvent swap to a suitable crystallization solvent.

  • Purification:

    • Isolate the solid product by filtration.

    • Wash the filter cake with a cold solvent to remove impurities.

    • Dry the final product under vacuum. A successful kilogram-scale synthesis of an oxindole intermediate via a similar palladium-catalyzed C-H functionalization has been reported with a 76% yield.[8]

Diagram: Experimental Workflow for Scale-Up Synthesis

G start Start reactor_prep 1. Prepare and Inert Reactor start->reactor_prep charge_reagents 2. Charge Substrate & Solvent reactor_prep->charge_reagents add_catalyst 3. Add Catalyst & Base charge_reagents->add_catalyst heat 4. Heat to Reaction Temp add_catalyst->heat monitor 5. Monitor Reaction (HPLC/TLC) heat->monitor cool 6. Cool to Room Temp monitor->cool workup 7. Aqueous Work-up cool->workup isolate 8. Concentrate & Crystallize workup->isolate purify 9. Filter and Dry Product isolate->purify end End: Purified Oxindole purify->end

Caption: General workflow for scaled-up oxindole synthesis.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the palladium-catalyzed synthesis of oxindoles.

Table 1: Catalyst and Ligand Loading

Catalyst / Ligand ComponentTypical Loading (mol%)Notes
Palladium Precursor (e.g., Pd(OAc)₂)1 - 5Lower loading is preferable for scale-up to reduce cost.
Phosphine Ligand1.2 - 6A slight excess relative to the palladium source is common.

Table 2: Reaction Conditions and Performance

ParameterTypical RangeNotes
Substrate α-ChloroacetanilidesHigh functional group compatibility.[7]
Solvent Toluene, DioxaneHigh-boiling, inert solvents are preferred.
Base Et₃N, K₂CO₃, Cs₂CO₃The choice of base can significantly impact reaction efficiency.[7]
Temperature 80 - 110 °CDependent on solvent and substrate reactivity.
Reaction Time 2 - 24 hoursMonitored to completion to avoid byproduct formation.
Yield Good to Excellent[7]Can reach >75% on a multi-kilogram scale for specific substrates.[8]

Troubleshooting and Optimization for Scale-Up

  • Thermal Management: Exothermic events are a major concern.[6] Using a jacketed reactor with precise temperature control is critical. For highly exothermic steps, consider slow, controlled addition of reagents.

  • Impurity Profile: Starting materials used in large quantities may introduce new impurities. It is essential to qualify raw material sources.

  • Mixing: Inefficient stirring can lead to localized overheating and poor reaction homogeneity, potentially causing the formation of sticky solids or tar.[8] Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture.

  • Green Chemistry Approaches: For more environmentally benign processes, consider using greener solvents, nanocatalysts, or exploring methods that operate in water or under solvent-free conditions.[1][2] Technologies like microwave or ultrasound-assisted synthesis can also improve efficiency, though scaling these can present unique challenges.[1][10]

References

Synthesis of Pyrazino[1,2-a]indoles from 1H-Indol-2-ol Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazino[1,2-a]indole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-viral, and neuroprotective activities. While various synthetic routes to this tricyclic system have been established, a direct synthesis from 1H-indol-2-ol precursors is not prominently featured in the literature. This is primarily due to the tautomeric equilibrium of this compound, which predominantly exists as its more stable keto tautomer, 2-oxindole. This document outlines a detailed, multi-step synthetic strategy commencing from 2-oxindole derivatives, which can be considered synthetic equivalents of this compound, to construct the pyrazino[1,2-a]indole core. The presented protocols are designed to provide researchers with a practical guide for the laboratory-scale synthesis of this important class of molecules.

Introduction

The synthesis of pyrazino[1,2-a]indoles is a topic of significant interest in medicinal chemistry.[1] The core structure, which combines an indole and a pyrazine ring, offers a unique three-dimensional architecture for interaction with biological targets. The majority of reported syntheses involve the cyclization of pre-functionalized indole derivatives, typically bearing reactive groups at the C2 and N1 positions.[1]

Direct synthesis from this compound is challenging due to its existence as 2-oxindole. However, 2-oxindoles serve as versatile and readily available starting materials for the synthesis of key intermediates, such as 2-aminoindoles, which can then be elaborated to the desired pyrazino[1,2-a]indole framework. This application note details a representative two-stage synthetic approach: the synthesis of a 2-aminoindole intermediate, followed by the construction of the pyrazine ring.

Proposed Synthetic Pathway

The overall synthetic strategy involves a two-step sequence starting from a substituted 2-nitrophenylacetonitrile, which serves as a precursor to the 2-aminoindole core. This is followed by a condensation and cyclization reaction to form the pyrazino[1,2-a]indole scaffold.

Synthetic Pathway Start Substituted 2-Nitrophenylacetonitrile Intermediate 2-Aminoindole Intermediate Start->Intermediate Reductive Cyclization Product Pyrazino[1,2-a]indole Intermediate->Product Condensation/Cyclization Experimental Workflow cluster_stage1 Stage 1: 2-Aminoindole Synthesis cluster_stage2 Stage 2: Pyrazine Ring Formation S1_Start Mix 2-halonitrobenzene & cyanoacetamide with NaH in DMF S1_Reaction1 Stir at RT for 1h (SNAr Reaction) S1_Start->S1_Reaction1 S1_Reaction2 Add HCl, FeCl3, Zn Heat to 100°C for 1h (Reductive Cyclization) S1_Reaction1->S1_Reaction2 S1_Workup Workup: Dilution, Filtration, Extraction, Drying S1_Reaction2->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product 2-Aminoindole Intermediate S1_Purification->S1_Product S2_Start React 2-aminoindole with dielectrophile & K2CO3 S1_Product->S2_Start Proceed to next stage S2_Reaction1 Reflux for 12h (N-Alkylation) S2_Start->S2_Reaction1 S2_Purification1 Column Chromatography S2_Reaction1->S2_Purification1 S2_Intermediate N-Alkylated Intermediate S2_Purification1->S2_Intermediate S2_Reaction2 Reduce with LAH in THF (Amide Reduction & Cyclization) S2_Intermediate->S2_Reaction2 S2_Workup Workup: Quenching, Extraction, Drying S2_Reaction2->S2_Workup S2_Purification2 Column Chromatography S2_Workup->S2_Purification2 S2_Product Pyrazino[1,2-a]indole S2_Purification2->S2_Product

References

Application Notes & Protocols: Analytical Techniques for the Detection of Indole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole, a heterocyclic aromatic compound, is a significant signaling molecule derived from the metabolic breakdown of tryptophan by gut microbiota.[1][2] It plays a crucial role in various physiological and pathological processes, including host-microbe interactions, immune response modulation, and gut barrier function.[3][4] Consequently, the accurate quantification of indole and its derivatives in biological matrices such as plasma, urine, and feces is essential for understanding its role as a potential biomarker and its implications in drug development and clinical research.[1][5] This document provides detailed protocols and comparative data for several key analytical techniques used for indole detection.

Chromatographic Methods

Chromatographic techniques are powerful tools for the separation, identification, and quantification of indole and its metabolites, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

HPLC with fluorescence detection is a widely used method for quantifying indolic compounds due to the native fluorescence of the indole ring.[6][7] This technique provides excellent sensitivity and is suitable for complex biological matrices like plasma.[8][9]

Quantitative Data Summary: HPLC-FLD for Indole and Derivatives in Plasma

AnalyteLinearity RangeIntra-day Precision (CV%)Inter-day Precision (CV%)Recovery (%)Reference
Indole (IND)6.25–400.0 nmol/L< 4.0%< 5.2%90.1–109.3%[6][8]
3-Methylindole (3-MI)1.56–400.0 nmol/L< 4.0%< 5.2%90.1–109.3%[6][8]
Indole-3-acetic acid (IAA)0.312–10.0 µmol/L< 4.0%< 5.2%90.1–109.3%[6][8]
Indole-3-propionate (IPA)0.125–6.00 µmol/L< 4.0%< 5.2%90.1–109.3%[6][8]
Indoxyl sulfate (3-INDS)1.56–400.0 µmol/L< 4.0%< 5.2%90.1–109.3%[6][8]

Experimental Protocol: HPLC-FLD for Plasma Indoles

Principle: This method involves the extraction of indoles from plasma using liquid-liquid extraction (LLE), followed by separation on a reversed-phase HPLC column and quantification by a fluorescence detector.[6][9]

Reagents and Materials:

  • Plasma samples (collected in EDTA tubes)

  • Diethyl ether and Ethyl acetate (mixed extractant)

  • Sodium dihydrogen phosphate

  • Methanol (HPLC grade)

  • Internal Standard (IS), e.g., 1-Methylindole-3-acetic acid[10]

  • Reversed-phase C18 column (e.g., Shim-Pack VP-ODS, 150 × 4.6 mm, 4.6 µm)[6][8]

Sample Preparation (Liquid-Liquid Extraction):

  • Collect whole blood in EDTA-containing tubes.[11]

  • Separate plasma by centrifugation at approximately 2000 x g for 15 minutes at 4°C.[11]

  • Store plasma samples at -80°C until analysis.[11]

  • To a 100 µL plasma sample, add the internal standard.

  • Perform liquid-liquid extraction using a mixture of diethyl ether and ethyl acetate.[6][9]

  • Vortex the mixture and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC injection.

HPLC-FLD Conditions:

  • Column: Shim-Pack VP-ODS C18 (150 × 4.6 mm, 4.6 µm)[6]

  • Mobile Phase: 10 mmol/L Sodium dihydrogen phosphate / Methanol (40:60, v/v)[6][8]

  • Flow Rate: 0.6 mL/min[10]

  • Column Temperature: 40°C[10]

  • Fluorescence Detection: Excitation at 280 nm, Emission at 355 nm[6][9]

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of indoles in the samples by comparing their peak area ratios to the standard curve.

Workflow Diagram: HPLC-FLD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Diethyl Ether/Ethyl Acetate) Add_IS->LLE Evap Evaporate & Reconstitute LLE->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC FLD Fluorescence Detection (Ex: 280nm, Em: 355nm) HPLC->FLD Data Peak Integration FLD->Data Quant Quantification (Standard Curve) Data->Quant

Caption: General workflow for indole quantification in plasma using HPLC-FLD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for analyzing volatile and semi-volatile compounds. For non-volatile molecules like indole derivatives, a derivatization step is required to increase their volatility and thermal stability.[12]

Quantitative Data Summary: GC-MS for Indole Derivatives

AnalyteSample MatrixDerivatizationLOD (µM)LOQ (µM)Reference
Indolic Acids (e.g., IAA, ILA)Serum, CSFSilylation (BSTFA)0.2–0.40.4–0.5[13]
Isatin (Indole-2,3-dione)Urine, TissuesOximation & Silylation (MTBSTFA)Not specifiedNot specified[14]
Indole-3-pyruvic acid (IPA)Plant Tissue, FluidsOximation & Silylation (TMS)Not specifiedNot specified[12]

Experimental Protocol: GC-MS for Indolic Acids in Serum

Principle: This method involves microextraction of indolic acids from the sample matrix, followed by derivatization to form volatile silyl derivatives, which are then separated and detected by GC-MS.[13]

Reagents and Materials:

  • Serum or Cerebrospinal Fluid (CSF) samples

  • Microextraction by Packed Sorbent (MEPS) with C18 sorbent[13]

  • Silylating agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[13]

  • GC capillary column (e.g., DB-5ms)[12]

  • Helium (carrier gas)

Sample Preparation and Derivatization:

  • Perform sample cleanup and concentration using MEPS with a C18 sorbent.[13]

  • Elute the analytes and evaporate the solvent to dryness.

  • Add the silylating agent (BSTFA) to the dried extract.[13]

  • Incubate the mixture at an elevated temperature (e.g., 60-70°C) to form trimethylsilyl (TMS) derivatives.[12]

  • The sample is now ready for GC-MS injection.

GC-MS Conditions:

  • Injector Temperature: 250°C[12]

  • Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[12]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan for identification.[12][14]

Data Analysis: Quantification is achieved by monitoring specific ions for the derivatized analyte and the internal standard. A calibration curve is generated to calculate the concentration in the unknown samples.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Serum, Urine) Extract Microextraction (MEPS) Sample->Extract Deriv Derivatization (e.g., Silylation) Extract->Deriv GC GC Separation (Capillary Column) Deriv->GC MS Mass Spectrometry (EI, SIM/Scan) GC->MS Data Ion Monitoring MS->Data Quant Quantification Data->Quant

Caption: Workflow for indole derivative analysis via GC-MS after derivatization.

Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a high-throughput and relatively simple method for quantifying indole and its derivatives, particularly Indole-3-Acetic Acid (IAA) and 5-Hydroxyindoleacetic Acid (5-HIAA).[15][16][17]

Quantitative Data Summary: ELISA Kits for Indole Derivatives

AnalyteAssay TypeDetection RangeSensitivitySample TypesReference
Indole-3-Acetic Acid (IAA)Sandwich1.25–20 ng/mL0.1 ng/mLSerum, plasma, cell culture supernate[15]
Indole-3-Acetic Acid (IAA)CompetitiveNot specifiedNot specifiedTissue or cell culture supernates[18]
5-HIAACompetitive1.56–100 ng/mL0.94 ng/mLSerum, plasma, other biological fluids[17]

Experimental Protocol: Competitive ELISA for IAA

Principle: This assay uses the competitive inhibition principle. IAA in the sample competes with a fixed amount of enzyme-labeled IAA for binding sites on a pre-coated antibody. The signal is inversely proportional to the amount of IAA in the sample.[18]

Reagents and Materials (Typical Kit Contents):

  • Microplate pre-coated with antibody

  • Standard solutions of IAA

  • Detection Reagent A (Biotin-conjugated antibody)

  • Detection Reagent B (HRP-avidin)

  • Substrate Solution (TMB)

  • Stop Solution

  • Wash Buffer

Assay Procedure:

  • Prepare all reagents, samples, and standards as per the kit manual.[18]

  • Add 50 µL of standard or sample to the appropriate wells.

  • Immediately add 50 µL of Detection Reagent A to each well. Mix and incubate for 1 hour at 37°C.[18]

  • Aspirate and wash the wells 3 times with Wash Buffer.

  • Add 100 µL of Detection Reagent B and incubate for 30 minutes at 37°C.

  • Aspirate and wash the wells 5 times.

  • Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution. The color will change from blue to yellow.[17]

  • Read the absorbance at 450 nm immediately.[17]

Data Analysis: Create a standard curve by plotting the absorbance (O.D.) versus the logarithm of the IAA concentration. The curve will show an inverse relationship. Calculate the concentration of IAA in the samples by interpolating their absorbance values from the standard curve.[18]

Diagram: Competitive ELISA Principle

ELISA_Principle cluster_high High Indole Sample cluster_low Low Indole Sample Well1 Ab-Coated Well Result1 Low Signal Indole1 Indole Indole1->Well1 Binds Enzyme1 Enzyme-Indole Enzyme1->Well1 Blocked Well2 Ab-Coated Well Result2 High Signal Indole2 Indole Indole2->Well2 Few Bind Enzyme2 Enzyme-Indole Enzyme2->Well2 Binds

Caption: Principle of competitive ELISA for indole quantification.

Colorimetric Assays

Colorimetric assays provide a simple, rapid, and cost-effective method for indole detection, suitable for high-throughput screening in bacterial cultures and fecal samples.

Hydroxylamine-Based Indole Assay (HIA)

The HIA method is specific to unsubstituted indole and does not detect common analogs like skatole (3-methylindole), offering an advantage over less specific methods like the Kovács assay.[1][19][20]

Quantitative Data Summary: HIA vs. Kovács Assay

ParameterHydroxylamine Assay (HIA)Kovács AssayReference
SpecificitySpecific to unsubstituted indoleNon-specific, detects indole analogs[1][20]
E. coli Culture (24h)3.3 ± 0.22 mM4.7 ± 0.33 mM[1]
Healthy Adult Feces (Mean)2.59 mMNot reported[1][19]
Healthy Adult Feces (Range)0.30–6.64 mMNot reported[1][19]

Experimental Protocol: Hydroxylamine-Based Indole Assay (HIA)

Principle: Unsubstituted indole reacts specifically with hydroxylamine under basic conditions. Subsequent acidification produces a stable pink-colored product, and the intensity of the color, measured at 530 nm, is directly proportional to the indole concentration.[1]

Reagents and Materials:

  • Indole standards (0–300 µM in 70% ethanol)

  • 5.3 M Sodium Hydroxide (NaOH)

  • 0.3 M Hydroxylamine hydrochloride (NH₂OH-HCl)

  • 2.7 M Sulfuric Acid (H₂SO₄)

  • 96-well microtiter plate

  • Spectrophotometer

Sample Preparation (Fecal Samples):

  • Weigh 250 mg of stool into a microcentrifuge tube.[1]

  • Suspend the sample in 750 µL of 70% ethanol.

  • Vortex at maximum speed for 30 seconds.

  • Incubate in a water bath at 70°C for 10 minutes.

  • Vortex again for 30 seconds and centrifuge at 14,000 rpm for 20 minutes.[1]

  • Collect the supernatant for analysis.

Assay Procedure:

  • Add 100 µL of indole standards or sample supernatant to a microtiter plate well.[1]

  • Add 25 µL of 5.3 M NaOH and 50 µL of 0.3 M hydroxylamine hydrochloride.

  • Incubate for 15 minutes at room temperature.

  • Add 125 µL of 2.7 M H₂SO₄ and mix thoroughly.

  • Incubate at room temperature for up to 30 minutes to allow color development.

  • Measure the absorbance of the pink solution at 530 nm.[1]

Data Analysis: Subtract the absorbance of the blank (0 µM indole) from all readings. Create a standard curve by plotting the absorbance against the concentration of the indole standards. Determine the indole concentration in the samples from the standard curve.

Diagram: HIA Reaction Workflow

HIA_Workflow Indole Indole Sample (100 µL) Step1 + NaOH + Hydroxylamine Indole->Step1 Inc1 Incubate 15 min (Room Temp) Step1->Inc1 Step2 + H₂SO₄ Inc1->Step2 Inc2 Incubate 30 min (Room Temp) Step2->Inc2 Result Pink Product Inc2->Result Read Read Absorbance @ 530 nm Result->Read

Caption: Step-by-step reaction process for the Hydroxylamine-Based Indole Assay.

Tryptophan Metabolism and Indole Production

Indole is synthesized from the essential amino acid tryptophan, primarily by the enzymatic action of tryptophanase found in various gut bacteria.[11][21] Understanding this pathway is critical for interpreting indole levels in biological samples.

Diagram: Tryptophan Metabolism Pathway

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway (Host) cluster_indole Indole Pathway (Microbiota) Trp Tryptophan HTP 5-Hydroxytryptophan Trp->HTP TPH Indole Indole Trp->Indole Tryptophanase IPA Indole-3-pyruvic acid Trp->IPA Serotonin Serotonin HTP->Serotonin HIAA 5-HIAA Serotonin->HIAA IAA Indole-3-acetic acid IPA->IAA

Caption: Simplified pathways of tryptophan metabolism in the host and gut microbiota.

References

Application Notes and Protocols for High-Throughput Screening of 1H-Indol-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indol-2-ol scaffold, existing in tautomeric equilibrium with its more stable oxindole form, represents a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide range of biological activities, including potent anticancer and anti-inflammatory effects. High-throughput screening (HTS) of this compound derivative libraries is a critical step in the identification of novel therapeutic agents. These application notes provide detailed protocols for HTS assays relevant to the potential biological activities of this compound class and illustrative signaling pathways that may be modulated.

Therapeutic Potential and Key Applications

Libraries of this compound and its oxindole tautomer are particularly well-suited for screening against various cellular processes and molecular targets implicated in cancer and inflammation.

  • Anticancer Agents: Many oxindole derivatives exhibit potent antiproliferative activity by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the Akt/mTOR pathway.[1] They can also act as inhibitors of protein kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like FLT3, which are often dysregulated in cancer.[2]

  • Anti-inflammatory Agents: Indole derivatives have been shown to possess anti-inflammatory properties. The mechanism of action can involve the modulation of inflammatory signaling pathways, such as the nitric oxide (NO) pathway and cytokine signaling.

Data Presentation

The following tables represent hypothetical data from a high-throughput screening campaign of a 10,000-compound library of this compound derivatives.

Table 1: Summary of Primary HTS Campaign

ParameterCell Viability Assay (Anticancer)Kinase Inhibition Assay (FLT3)
Library Size10,00010,000
Screening Concentration10 µM1 µM
Z'-Factor0.780.85
Hit Criteria>50% Reduction in Cell Viability>50% Inhibition of Kinase Activity
Number of Primary Hits185120
Hit Rate1.85%1.20%

Table 2: Profile of Top 5 Hits from Anticancer Cell Viability Assay (Dose-Response)

Compound IDScaffoldCell LineIC50 (µM)
IDO-001This compoundA549 (Lung Cancer)1.8
IDO-0025-Chloro-1H-indol-2-olHCT116 (Colon Cancer)3.2
IDO-0033,3-Dimethyl-1H-indol-2-olMCF-7 (Breast Cancer)2.5
IDO-0041-Benzyl-1H-indol-2-olJurkat (Leukemia)0.9
IDO-0056-Fluoro-1H-indol-2-olPC-3 (Prostate Cancer)4.1

Table 3: Profile of Top 5 Hits from FLT3 Kinase Inhibition Assay (Dose-Response)

Compound IDScaffoldTargetIC50 (nM)
IDO-K01This compoundFLT385
IDO-K025-Methoxy-1H-indol-2-olFLT3120
IDO-K033-Phenyl-1H-indol-2-olFLT395
IDO-K041-Ethyl-1H-indol-2-olFLT3210
IDO-K057-Bromo-1H-indol-2-olFLT3150

Experimental Protocols

Protocol 1: Cell Viability High-Throughput Screen (Anticancer)

This protocol describes a generic cell-based assay to identify compounds that reduce the viability of cancer cells, similar to the initial screening phase of the NCI-60 human tumor cell line screen.

1. Principle:

This assay utilizes a colorimetric method, such as the Sulforhodamine B (SRB) assay, to measure cell density by quantifying total cellular protein. A decrease in the signal indicates a reduction in cell number, which can be due to cytotoxicity or inhibition of proliferation.

2. Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Test compounds (this compound library) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 384-well clear-bottom tissue culture plates

3. Procedure:

  • Seed cells in a 384-well plate at a density of 1,000-5,000 cells per well in 50 µL of complete medium.

  • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Add 50 nL of test compound at the screening concentration (or DMSO for vehicle control and positive control).

  • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Gently add 25 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with deionized water and allow to air dry.

  • Add 25 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Add 50 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Shake the plates for 5 minutes on an orbital shaker.

  • Read the absorbance at 510 nm on a compatible plate reader.

4. Data Analysis:

Calculate the percentage of cell viability for each well relative to the DMSO-treated control wells. Compounds that reduce cell viability below a predefined threshold (e.g., 50%) are considered primary hits.

Protocol 2: FLT3 Kinase Inhibition High-Throughput Screen (Biochemical)

This protocol describes a generic biochemical assay to identify inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in certain types of leukemia.[2]

1. Principle:

This assay measures the phosphorylation of a biotinylated substrate peptide by the FLT3 kinase. The phosphorylated peptide is detected using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. A decrease in the FRET signal indicates inhibition of kinase activity.

2. Materials:

  • Recombinant human FLT3 kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Stop solution (e.g., EDTA in assay buffer)

  • Test compounds (this compound library) dissolved in DMSO

  • Positive control (e.g., Sunitinib)

  • 384-well low-volume white plates

3. Procedure:

  • Dispense 2 µL of kinase assay buffer containing FLT3 kinase to all wells of a 384-well plate.

  • Add 50 nL of test compound solution (or DMSO for controls and positive control) to the appropriate wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 4 µL of the stop solution containing the TR-FRET detection reagents (Europium-antibody and SA-APC).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at the appropriate wavelengths for the donor and acceptor fluorophores.

4. Data Analysis:

Calculate the percentage of inhibition for each well relative to the DMSO-treated control wells. Compounds that inhibit kinase activity above a predefined threshold (e.g., 50%) are considered primary hits.

Mandatory Visualizations

Akt_mTOR_Pathway Indol_2_ol This compound Derivatives Akt Akt Indol_2_ol->Akt Inhibition Apoptosis Apoptosis Indol_2_ol->Apoptosis Induction mTORC1 mTORC1 Akt->mTORC1 Activation Akt->Apoptosis Inhibition Glycolysis Glycolysis Enzymes (LDHA, GLUT1) mTORC1->Glycolysis Upregulation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion

Caption: Proposed mechanism of action for this compound derivatives in cancer cells via inhibition of the Akt/mTOR signaling pathway.

Kinase_Inhibition_Pathway Indol_2_ol This compound Derivatives FLT3 FLT3 Indol_2_ol->FLT3 Inhibition CDK2 CDK2 Indol_2_ol->CDK2 Inhibition Proliferation Cell Proliferation FLT3->Proliferation Promotion Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Promotion Cell_Cycle->Proliferation

Caption: Inhibition of FLT3 and CDK2 by this compound derivatives, leading to cell cycle arrest and reduced proliferation.

References

Application Notes and Protocols: The Role of 1H-Indol-2-ol Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indol-2-ol scaffold and its derivatives have emerged as a significant pharmacophore in the design and development of novel anticancer agents. This heterocyclic motif is present in a multitude of natural and synthetic compounds that exhibit potent antiproliferative activities against a wide range of cancer types. These derivatives employ diverse mechanisms of action, targeting key signaling pathways implicated in cancer cell growth, survival, and metastasis. This document provides a comprehensive overview of the application of this compound derivatives in oncology, complete with detailed experimental protocols for their synthesis and evaluation, and a summary of their quantitative biological data.

Overview of Anticancer Activities and Mechanisms of Action

Derivatives of the 1H-indole scaffold have been shown to exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Targeting critical kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK-2).[1][2]

  • Protein-Protein Interaction Inhibition: Disrupting crucial interactions, for instance, by targeting the 14-3-3η protein or the anti-apoptotic protein Bcl-2.[3][4]

  • DNA Intercalation and Topoisomerase Inhibition: Directly interfering with DNA replication and function.[5][6]

  • Modulation of Signaling Pathways: Affecting critical pathways for cancer progression like the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8]

These diverse mechanisms highlight the versatility of the indole scaffold as a template for the development of targeted cancer therapies.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activities of various 1H-indole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 1H-Indole Derivatives against Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Target/Mechanism
1H-benzo[c,d]indol-2-oneA3A549 (Lung)0.428DNA Intercalator
P388 (Leukemia)1.69
1H-indole-2-carboxylic acidC11Bel-7402 (Liver)-14-3-3η inhibitor
SMMC-7721 (Liver)-
SNU-387 (Liver)-
Hep G2 (Liver)-
Hep 3B (Liver)-
1H-indole derivativeCompound 7MCF-7 (Breast)12.93VEGFR-2 inhibitor
HCT 116 (Colon)11.52
Indole-based 1,3,4-oxadiazoleCompound 2eHCT116 (Colon)6.43EGFR inhibitor
A549 (Lung)9.62
A375 (Melanoma)8.07
Benzo[cd]indol-2(1H)-oneCompound 1Various1-10Hedgehog pathway inhibitor
Indole-based arylsulfonylhydrazideCompound 5fMCF-7 (Breast)13.2-
MDA-MB-468 (Breast)8.2
Pyrazole-indole hybridCompound 7aHepG2 (Liver)6.1CDK-2 inhibitor
Compound 7bHepG2 (Liver)7.9
Indolyl-1,2,4-triazole hybridCompound 12bMCF-7 (Breast)2.67EGFR/PARP-1 inhibitor
HepG2 (Liver)3.21
Compound 13aMCF-7 (Breast)6.21
HepG2 (Liver)8.91
Compound 13bMCF-7 (Breast)1.07
HepG2 (Liver)0.32

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1H-indole-2-ol derivatives as anticancer agents.

General Synthesis of 1H-Indole-2-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 1H-indole-2-carboxylic acid derivatives, which often serve as key intermediates.[9]

Protocol:

  • Preparation of Benzyl Hydrazine: To a solution of the appropriately substituted benzyl chloride (1 equivalent) in ethanol, add hydrazine hydrate. Reflux the mixture. After completion of the reaction (monitored by TLC), cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the benzyl hydrazine.

  • Amide Coupling: Dissolve 1H-indole-2-carboxylic acid or a substituted analogue (1 equivalent) in dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 equivalents) and stir the mixture. To this, add the synthesized benzyl hydrazine (1.2 equivalents). Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-1H-indole-2-carbohydrazide derivative.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action Studies

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of a compound on signaling pathways.

Protocol:

  • Protein Extraction: Treat cancer cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer, a solution of the recombinant kinase (e.g., VEGFR-2 or EGFR), a substrate solution (a specific peptide substrate and ATP), and serial dilutions of the test compound.

  • Kinase Reaction: In a microplate, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme. Initiate the reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent. The detection method can be based on luminescence (e.g., ADP-Glo™), fluorescence (e.g., TR-FRET), or ELISA.

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways targeted by 1H-indole derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development synthesis Synthesis of 1H-Indole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (Western Blot, Cell Cycle, etc.) ic50->mechanism xenograft Xenograft Model Development mechanism->xenograft efficacy Antitumor Efficacy Evaluation xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity lead_optimization Lead Optimization efficacy->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

General workflow for anticancer drug development.

signaling_pathways cluster_egfr EGFR Signaling Pathway cluster_vegfr VEGFR Signaling Pathway cluster_bcl2 Apoptosis Regulation cluster_inhibitors Inhibition by 1H-Indole Derivatives EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC PLCγ-PKC Pathway VEGFR2->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak Bcl2 Bcl-2 Bcl2->Bax_Bak Caspases Caspases Bax_Bak->Caspases Apoptosis Apoptosis Caspases->Apoptosis Indole_EGFR Indole-based EGFR Inhibitors Indole_EGFR->EGFR Indole_VEGFR Indole-based VEGFR Inhibitors Indole_VEGFR->VEGFR2 Indole_Bcl2 Indole-based Bcl-2 Inhibitors Indole_Bcl2->Bcl2

Targeted signaling pathways in cancer therapy.

Conclusion

The this compound framework and its derivatives represent a highly promising and versatile class of compounds in the field of anticancer drug discovery. Their ability to interact with a wide range of biological targets and modulate key signaling pathways provides a strong foundation for the development of novel and effective cancer therapeutics. The protocols and data presented herein offer a valuable resource for researchers dedicated to advancing the fight against cancer through innovative chemical biology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Indol-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide detailed experimental guidance. This compound exists in a tautomeric equilibrium with its more stable keto form, 2-oxindole. Therefore, synthetic strategies and troubleshooting often focus on the synthesis of 2-oxindole.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and 2-oxindole, and how does it affect the synthesis?

A1: this compound and 2-oxindole are tautomers, meaning they readily interconvert. The equilibrium generally favors the more stable 2-oxindole (the lactam form) over this compound (the lactim form).[1][2] Consequently, most synthetic routes are designed to produce 2-oxindole, which can be considered the direct precursor to accessing the this compound tautomer. The reaction conditions and subsequent work-up can influence the tautomeric equilibrium, but isolation of pure this compound can be challenging due to its instability relative to 2-oxindole.

Q2: What are the most common synthetic methods for preparing the this compound/2-oxindole scaffold?

A2: The most common and versatile methods include:

  • Stolle Cyclization: This method involves the intramolecular Friedel-Crafts cyclization of an α-chloro-N-arylacetamide, typically in the presence of a Lewis acid catalyst.

  • Bischler-Möhlau Indole Synthesis: This synthesis involves the reaction of an α-halogenated or α-hydroxy ketone with an excess of an aniline.[3][4]

  • Palladium-Catalyzed Intramolecular α-Arylation: Modern methods utilize palladium catalysts for the intramolecular cyclization of α-chloroacetanilides to form oxindoles, often under milder conditions than classical methods.[5][6][7][8]

  • Reductive Cyclization of Nitro Compounds: The Reissert indole synthesis involves the reductive cyclization of o-nitrobenzylcarbonyl compounds.

Q3: My synthesis is resulting in a low yield. What are the general factors I should investigate?

A3: Low yields in organic synthesis can be attributed to several factors. Key areas to troubleshoot include:

  • Purity of Starting Materials: Impurities in your starting materials, such as the aniline or chloroacetyl chloride, can lead to unwanted side reactions.

  • Reaction Conditions: Temperature, reaction time, and the concentration of reagents are critical parameters that often require optimization.

  • Atmosphere: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Product can be lost during extraction, washing, and purification steps. Inefficient purification can also lead to an impure final product, which can be mistaken for a low yield of the desired compound.[9]

Troubleshooting Guides

Issue 1: Low Yield in Stolle Cyclization of 2-Chloro-N-phenylacetamide
Possible Cause Troubleshooting Recommendation
Suboptimal Lewis Acid Catalyst The choice and amount of Lewis acid are critical. Screen different Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) and optimize the stoichiometry. In some cases, increasing the equivalents of the Lewis acid can improve the yield.[9]
Harsh Reaction Conditions High temperatures can lead to decomposition and the formation of side products. Try lowering the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product stability.
Formation of Side Products Intramolecular cyclization can sometimes lead to undesired regioisomers or other side reactions.[10] Careful control of reaction conditions and purification are essential.
Incomplete Reaction If the reaction does not go to completion, consider increasing the reaction time or temperature cautiously while monitoring for product decomposition.
Issue 2: Low Yield and/or Formation of Multiple Products in Bischler-Möhlau Synthesis
Possible Cause Troubleshooting Recommendation
Formation of Regioisomers The Bischler-Möhlau synthesis can produce both 2-aryl and 3-aryl indoles. The product distribution is highly dependent on the substrates and reaction conditions.[4][11] Consider alternative synthetic routes if the desired regioisomer is not the major product.
Harsh Reaction Conditions This reaction often requires high temperatures, which can lead to low yields and the formation of byproducts.[12] Exploring milder, modern variations of this synthesis, such as those using microwave irradiation, may be beneficial.[3]
Complex Reaction Mechanism The mechanism is complex and can involve multiple intermediates and competing pathways.[4][11] Careful control over reaction parameters is crucial for directing the reaction towards the desired product.
Issue 3: Low Yield in Palladium-Catalyzed Cyclization of α-Chloroacetanilides
Possible Cause Troubleshooting Recommendation
Incorrect Palladium Catalyst or Ligand The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand is critical for catalytic activity and selectivity.[5][7][8] Screen different ligands to find the optimal one for your specific substrate.
Suboptimal Base The choice and amount of base can significantly impact the reaction rate and yield. Common bases include triethylamine and potassium phosphate.[5][13]
Deactivation of the Catalyst The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere and with pure, degassed solvents.

Data Presentation

Table 1: Comparison of Yields for Oxindole Synthesis via Palladium-Catalyzed Cyclization of N-substituted 2-chloro-N-phenylacetamides
EntryN-SubstituentAromatic Ring SubstituentYield (%)Reference
1MethylH95[Hennessy, E. J.; Buchwald, S. L. J. Am. Chem. Soc. 2003, 125, 12084-12085]
2Methyl4-MeO94[Hennessy, E. J.; Buchwald, S. L. J. Am. Chem. Soc. 2003, 125, 12084-12085]
3Methyl4-CF₃85[Hennessy, E. J.; Buchwald, S. L. J. Am. Chem. Soc. 2003, 125, 12084-12085]
4PhenylH88[Hennessy, E. J.; Buchwald, S. L. J. Am. Chem. Soc. 2003, 125, 12084-12085]

Reaction conditions: Pd₂(dba)₃, 2-(di-tert-butylphosphino)biphenyl, NaOtBu, toluene, 80-110 °C.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide (Precursor for Stolle Cyclization)

Materials:

  • Aniline

  • Chloroacetyl chloride

  • Toluene

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve aniline (1.0 mole) in toluene in a suitable reaction vessel.

  • Add an equal volume of 10% NaOH solution and cool the stirred mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.75 moles) dropwise over approximately 45 minutes, ensuring the temperature remains below 10 °C.[5]

  • After the addition is complete, continue stirring at room temperature for about one hour.

  • The precipitated crystalline 2-chloro-N-phenylacetamide is collected by filtration.

  • Wash the product on the filter with cold toluene.

  • Dry the product in a vacuum oven at 60 °C. Expected Yield: ~90%[5]

Protocol 2: Synthesis of 2-Oxindole via Stolle Cyclization

Materials:

  • 2-Chloro-N-phenylacetamide

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

Procedure:

  • Suspend 2-chloro-N-phenylacetamide in the chosen anhydrous solvent in a reaction flask equipped with a reflux condenser and a gas outlet to an acid trap.

  • Gradually add anhydrous aluminum chloride to the stirred suspension. The amount of AlCl₃ may need to be optimized, but typically a molar excess is used.

  • Heat the reaction mixture to reflux. The optimal temperature and time will depend on the solvent and substrate. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 3: Purification of 2-Oxindole by Recrystallization

Materials:

  • Crude 2-oxindole

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)[3][14]

  • Activated carbon (optional, for decolorization)

Procedure:

  • Dissolve the crude 2-oxindole in a minimum amount of the chosen hot recrystallization solvent.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals.

Mandatory Visualizations

Stolle_Cyclization_Workflow cluster_synthesis Synthesis of 2-Chloro-N-phenylacetamide cluster_cyclization Stolle Cyclization cluster_purification Purification start Aniline + Chloroacetyl Chloride reaction1 Acylation in Toluene/NaOH(aq) start->reaction1 product1 2-Chloro-N-phenylacetamide reaction1->product1 product1_input 2-Chloro-N-phenylacetamide reaction2 Intramolecular Friedel-Crafts Cyclization product1_input->reaction2 lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction2 product2 Crude 2-Oxindole reaction2->product2 product2_input Crude 2-Oxindole recrystallization Recrystallization product2_input->recrystallization final_product Pure 2-Oxindole / this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound (as 2-oxindole) via Stolle Cyclization.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_purity->optimize_conditions Purity OK impure Use Purified Starting Materials check_purity->impure Impure check_workup Review Work-up and Purification optimize_conditions->check_workup Optimization Ineffective temp_time Systematically Vary Temperature and Time optimize_conditions->temp_time Optimization Needed side_reactions Investigate Side Reactions check_workup->side_reactions Work-up OK efficient_purification Optimize Extraction and Recrystallization check_workup->efficient_purification Inefficient modify_conditions Modify Conditions to Minimize Side Products side_reactions->modify_conditions

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Tautomerism Indolol This compound (Lactim form) Oxindole 2-Oxindole (Lactam form) Indolol->Oxindole Equilibrium

Caption: Tautomeric equilibrium between this compound and 2-oxindole.

References

Technical Support Center: Purification of 1H-Indol-2-ol and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1H-Indol-2-ol and its synthetic intermediates. The focus is on practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and 2-oxindole, and how does it affect purification?

A1: this compound and 2-oxindole are tautomers, meaning they are isomers that readily interconvert. This compound is the lactim form, while 2-oxindole is the lactam form. The equilibrium overwhelmingly favors the more stable lactam form, 2-oxindole.[1] Consequently, any attempt to isolate or purify this compound under standard conditions will typically yield the 2-oxindole tautomer. Therefore, purification challenges are effectively those of 2-oxindole.

Q2: What are the most common methods for purifying crude 2-oxindole?

A2: The most prevalent and effective methods for purifying 2-oxindole are recrystallization and column chromatography. Recrystallization is often sufficient if the crude product is relatively pure.[2] For more complex mixtures, column chromatography is employed.

Q3: My purified 2-oxindole is colored. How can I decolorize it?

A3: Colored impurities often arise from side reactions or degradation. A common and effective method for decolorization is to treat a solution of the crude 2-oxindole with activated carbon before recrystallization. The activated carbon adsorbs the colored impurities, which are then removed by filtration.[2]

Q4: I am having trouble purifying my N-alkylated isatin derivative; it remains an oil. What can I do?

A4: N-alkylated isatins, especially those with long alkyl chains, can be difficult to crystallize and may remain as oils or "goo" after synthesis, often due to residual high-boiling solvents like DMF.[3] To induce solidification, ensure all solvent is removed under a high vacuum. Trituration with a non-polar solvent such as hexanes or diethyl ether can also promote crystallization.[3]

Q5: My indole-based compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A5: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds, including some indoles.[4] To mitigate this, you can use deactivated silica gel, which is less acidic. This can be prepared by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample.[4][5] Alternatively, using a different stationary phase like neutral alumina can be beneficial for purifying basic or acid-sensitive compounds.[4]

Troubleshooting Guides

Purification of 2-Oxindole
ProblemPossible Cause(s)Troubleshooting Steps
Low Purity After Recrystallization - Inappropriate solvent choice. - Cooling the solution too quickly, trapping impurities. - Insufficient washing of the crystals.- Perform small-scale solvent screening to find a solvent that dissolves the compound when hot but sparingly when cold. Common solvents include 1,2-dichloroethane, ethanol, and ethyl acetate.[2] - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. - Wash the filtered crystals with a small amount of cold recrystallization solvent.
Product is a Dark Oil or Discolored Solid - Presence of colored impurities from the synthesis (e.g., from isatin reduction). - Air oxidation.- Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities before filtration and recrystallization.[2] - If the compound is known to be air-sensitive, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[6]
Poor Separation During Column Chromatography - Incorrect solvent system (eluent). - Compound degradation on silica gel.- Optimize the eluent system using TLC. A good starting point for 2-oxindole derivatives is a hexane/ethyl acetate mixture. - If degradation is suspected, use deactivated silica gel or neutral alumina as the stationary phase.[4][7]
Purification of Isatin (Intermediate)
ProblemPossible Cause(s)Troubleshooting Steps
Persistent Colored Impurities (Red/Brown) - Incomplete reaction or side reactions during synthesis. - Formation of tar-like substances.- Recrystallize from glacial acetic acid.[8] - For stubborn impurities, utilize the sodium bisulfite adduct method. Isatin forms a water-soluble bisulfite adduct, while many impurities do not. The adduct can then be isolated and decomposed back to pure isatin.[9]
Low Yield After Purification - Product loss during transfers and filtration. - Partial solubility in wash solvents.- Ensure complete precipitation from solution before filtering. - Use minimal amounts of ice-cold solvents for washing the crystals to reduce solubility losses.[10]
Formation of Isatin Oxime as a Byproduct - Side reaction during the Sandmeyer synthesis of isatin.- The presence of a "decoy agent" like acetone during the reaction quench and extraction can help minimize the formation of isatin oxime.[11]

Quantitative Data Summary

The following tables summarize typical data for the purification of 2-oxindole and its precursor, isatin.

Table 1: Recrystallization Solvents for 2-Oxindole and Isatin

CompoundRecommended SolventsTypical Purity AchievedReference
2-Oxindole1,2-Dichloroethane>99%[2]
2-OxindoleEthanol/Ethyl AcetateHigh[12]
IsatinGlacial Acetic AcidHigh[8]
IsatinWater (via acid-base treatment)Sufficient for many uses[13]

Table 2: Comparison of 2-Oxindole Synthesis and Purification

MethodStarting MaterialReagentsTypical Crude PurityFinal Purity after PurificationReference
Catalytic ReductionIsatinHydrazine hydrate, weak base~97%>99.5%[2]
Wolff-Kishner like ReductionIsatinHydrazine hydrateGoodHigh[12]

Experimental Protocols

Protocol 1: Purification of 2-Oxindole by Recrystallization with Activated Carbon Treatment

Objective: To purify crude 2-oxindole to a high degree of purity.

Methodology:

  • Dissolve the crude 2-oxindole (e.g., 142 g) in a suitable solvent (e.g., 420 ml of 1,2-dichloroethane) by heating.[2]

  • Add a small amount of activated carbon (e.g., 5-10% by weight of the crude product) to the hot solution to decolorize it.[2]

  • Maintain the heat for a short period while stirring, then filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon.

  • Allow the clear filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the crystal yield.

  • Collect the white, powdered solid of 2-oxindole by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified 2-oxindole in a vacuum oven.

Protocol 2: Purification of Isatin by Acid-Base Treatment

Objective: To purify crude isatin by leveraging its acidic properties.

Methodology:

  • Suspend the crude isatin (e.g., 200 g) in hot water (e.g., 1 L).[13]

  • Add a solution of sodium hydroxide (e.g., 88 g in 200 cc of water) to dissolve the isatin by forming its sodium salt.[13]

  • Stir the solution mechanically.

  • With continuous stirring, add dilute hydrochloric acid until a slight precipitate of impurities forms.[13]

  • Filter the mixture immediately to remove the precipitated impurities.

  • Acidify the filtrate with hydrochloric acid until it is acidic to Congo red paper to precipitate the purified isatin.[13]

  • Collect the purified isatin by vacuum filtration.

  • Wash the crystals with cold water to remove any remaining acid.

  • Dry the product in the air.

Visualizations

Tautomerism Tautomeric Equilibrium of this compound and 2-Oxindole Indolol This compound (Lactim Form) (Unstable) Oxindole 2-Oxindole (Lactam Form) (Stable) Indolol->Oxindole Tautomerization (Favored) Oxindole->Indolol Tautomerization (Unfavored)

Caption: Tautomeric equilibrium between this compound and 2-Oxindole.

PurificationWorkflow General Purification Workflow for 2-Oxindole Crude Crude 2-Oxindole Dissolve Dissolve in Hot Solvent (e.g., 1,2-dichloroethane) Crude->Dissolve Decolorize Add Activated Carbon Dissolve->Decolorize FilterHot Hot Filtration Decolorize->FilterHot Crystallize Cool to Crystallize FilterHot->Crystallize FilterCold Vacuum Filtration Crystallize->FilterCold Wash Wash with Cold Solvent FilterCold->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure 2-Oxindole Dry->Pure

Caption: A typical workflow for the purification of 2-oxindole.

TroubleshootingTree Troubleshooting for Compound Degradation on Silica Gel Start Compound Degradation on Silica Column? CheckStability Is the compound acid-sensitive? Start->CheckStability Deactivate Use Deactivated Silica Gel (Flush with TEA solution) Alumina Use Neutral Alumina Yes Yes CheckStability->Yes Yes No No CheckStability->No No Yes->Deactivate Yes->Alumina OtherIssue Consider other issues: - Air sensitivity - Thermal instability No->OtherIssue

Caption: Decision tree for troubleshooting compound degradation during column chromatography.

References

Technical Support Center: Mitigating Degradation of Indole Compounds During Storage and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on mitigating the degradation of indole compounds during storage and throughout your experimental workflow. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the stability and integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of indole compound degradation?

A1: The degradation of indole compounds is most commonly attributed to four main factors:

  • Oxidation: The electron-rich indole nucleus is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or the presence of metal ions. This often results in a noticeable color change to pink, red, or brown.

  • Photodegradation: Many indole derivatives are sensitive to light, particularly UV radiation. Exposure can lead to the formation of radicals and subsequent degradation.

  • pH Instability: Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of functional groups on the indole molecule or promote degradation of the indole ring itself.[1]

  • Thermal Stress: Elevated temperatures accelerate the rate of all degradation pathways, including oxidation and hydrolysis.[1]

Q2: What are the ideal storage conditions for solid indole compounds?

A2: For optimal stability, solid indole compounds should be stored in a cool, dark, and dry environment. For long-term storage, the following conditions are recommended:

  • Temperature: -20°C or -80°C.[1]

  • Atmosphere: For highly sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, is advised to displace oxygen and moisture.[1]

  • Container: Use amber glass vials or containers wrapped in aluminum foil to protect from light.[1] Ensure the container is tightly sealed to prevent moisture and air ingress.

Q3: How should I prepare and store stock solutions of indole compounds?

A3: The choice of solvent and storage conditions are critical for maintaining the stability of indole solutions.

  • Solvent Selection: Anhydrous, aprotic solvents like DMSO or DMF are generally preferred for preparing concentrated stock solutions. For aqueous solutions, it is crucial to control the pH and use buffers that are compatible with your compound.

  • Preparation: Always use high-purity, fresh solvents. Older ethers, for example, can contain peroxides that will degrade indole compounds. It is also best practice to prepare solutions fresh for each experiment.

  • Storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, protected from light.

Q4: Can I add antioxidants to my indole solutions to improve stability?

A4: Yes, adding antioxidants can be a very effective strategy to prevent oxidative degradation, especially for solutions that will be stored or used over an extended period. Common antioxidants include Butylated Hydroxytoluene (BHT) and ascorbic acid. The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with your downstream experiments.

Troubleshooting Guides

Issue 1: My solid indole compound has changed color (e.g., turned pink or brown).
  • Possible Cause: This is a classic sign of oxidation. The compound has likely been exposed to air and/or light.

  • Troubleshooting Steps:

    • Assess Purity: Before use, analyze a small sample of the discolored compound by HPLC or LC-MS to determine its purity. Compare this to the chromatogram of a fresh or properly stored sample if available.

    • Purification: If the degradation is minor, you may be able to purify the compound by recrystallization or column chromatography. However, for sensitive applications, it is often best to discard the degraded material.

    • Preventative Measures: For future storage, ensure the compound is in a tightly sealed amber vial, consider flushing the vial with an inert gas (argon or nitrogen) before sealing, and store at or below -20°C.

Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared indole solution.
  • Possible Causes:

    • On-Column Degradation: The compound may be unstable under the chromatographic conditions (e.g., acidic mobile phase).

    • Solvent-Induced Degradation: The solvent used to dissolve the sample may be causing degradation.

    • Contaminated Solvent: The solvent may contain impurities, such as peroxides, that are reacting with your compound.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: If you suspect acid-catalyzed degradation, try a mobile phase with a more neutral pH, if your chromatography method allows.

    • Solvent Matching: Ensure the injection solvent is compatible with the mobile phase to avoid precipitation and peak distortion.

    • Use Fresh, High-Purity Solvents: Always use HPLC-grade or higher solvents and prepare mobile phases fresh daily.

    • Lower Column Temperature: Reducing the column temperature can sometimes slow down on-column degradation.

Issue 3: The biological activity of my indole compound is inconsistent between experiments.
  • Possible Cause: The compound is likely degrading in the experimental medium (e.g., cell culture media, aqueous buffer) over the time course of the experiment.

  • Troubleshooting Steps:

    • Time-Course Stability Study: Perform a simple time-course experiment. Prepare your compound in the experimental medium and analyze its concentration at several time points (e.g., 0, 2, 6, 12, 24 hours) under the exact experimental conditions (e.g., 37°C, 5% CO2).

    • Prepare Fresh: If degradation is observed, prepare the compound solution immediately before adding it to your experiment.

    • Consider Antioxidants: For longer experiments, investigate if a biocompatible antioxidant, such as N-acetylcysteine, can be added to the medium to improve the stability of your indole compound.

Data Presentation

Table 1: Stability of Indole-3-Carbinol (I3C) in Aqueous Acid

pHTime (min)Major Products Identified% Yield of Acetonitrile-Soluble Products
Acidic (HCl solution)10Dimeric and trimeric condensation products75-85%
Acidic (HCl solution)60Complex oligomeric mixture>90%

Note: This data highlights the rapid oligomerization of I3C in acidic conditions, simulating the gastric environment.

Table 2: Comparative Stability of Indole Alkaloids in Chloroform Extract at Room Temperature

CompoundStability over 24 hours
SarpagineStable
YohimbineStable
AjmalineStable
AjmalicineStable
ReserpineStable

Data indicates that while these alkaloids are stable for 24 hours in a chloroform extract, long-term storage in solution at room temperature is not recommended without further stability studies.

Experimental Protocols

Protocol 1: General HPLC Method for Monitoring Indole Compound Stability

This protocol provides a general starting point for developing an HPLC method to quantify an indole compound and its degradation products. This method should be optimized for your specific molecule of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade)

  • Mobile Phase B: Acetonitrile (HPLC-grade)

  • Filter and degas all mobile phases before use.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the optimal wavelength for your compound (typically around 280 nm for the indole chromophore).

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Procedure for Stability Study:

  • Prepare a stock solution of your indole compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution into the desired test solutions (e.g., different pH buffers, cell culture media) to a final concentration suitable for HPLC analysis.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.

  • If necessary, quench the degradation by adding a strong solvent like acetonitrile and placing the sample in a cold environment.

  • Inject the sample into the HPLC system.

  • Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: Preparation of an Indole Solution with Butylated Hydroxytoluene (BHT) as an Antioxidant

This protocol describes how to prepare a stock solution of BHT and add it to a solution of an indole compound.

Materials:

  • Butylated Hydroxytoluene (BHT)

  • Ethanol (anhydrous, high-purity)

  • Volumetric flasks

  • Micropipettes

Procedure for Preparing a 1% (w/v) BHT Stock Solution:

  • Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.

  • Add ethanol to dissolve the BHT.

  • Once fully dissolved, add ethanol to the 10 mL mark.

  • Mix the solution thoroughly.

  • Store the stock solution in a tightly sealed amber vial at 4°C.

Procedure for Adding BHT to an Indole Compound Solution:

  • Determine the desired final concentration of BHT in your indole solution. A common final concentration is 0.01%.

  • To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your indole solution as you are making it up to the final volume.

  • Ensure the BHT is thoroughly mixed into the final solution.

Protocol 3: Conducting a Long-Term Stability Study (Based on ICH Q1A Guidelines)

This protocol provides a framework for conducting a long-term stability study on a solid indole compound.

Objective: To establish a re-test period for the solid drug substance.

Materials and Equipment:

  • At least three primary batches of the indole compound.

  • Packaging that simulates the proposed storage and distribution container (e.g., amber glass vials with tightly sealed caps).

  • Calibrated stability chambers capable of maintaining specific temperature and humidity conditions.

  • Validated stability-indicating HPLC method (see Protocol 1).

Storage Conditions (ICH Guideline Q1A(R2)):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

Procedure:

  • Place a sufficient quantity of the indole compound from at least three batches into the specified packaging.

  • Place the packaged samples into the stability chambers at both long-term and accelerated conditions.

  • At each specified time point, remove samples from the chambers.

  • Allow the samples to equilibrate to room temperature before opening.

  • Test the samples for relevant attributes, which should include:

    • Appearance (visual inspection for color change).

    • Purity/Assay (using a validated HPLC method).

    • Degradation products.

  • Evaluate the data to establish a proposed re-test period. A significant change is typically defined as a failure to meet the established specifications.

Visualizations

cluster_causes Potential Causes of Degradation cluster_storage Recommended Storage Conditions Oxidation Oxidation (Exposure to Air/Peroxides) Photodegradation Photodegradation (Exposure to Light/UV) pH_Instability pH Instability (Acidic/Basic Conditions) Thermal_Stress Thermal Stress (High Temperatures) Solid Solid Compound: - Tightly sealed amber vial - -20°C or -80°C - Inert atmosphere (optional) Degradation Indole Compound Degradation Solution Solution: - Anhydrous, aprotic solvent - Aliquot to avoid freeze-thaw - -80°C, protected from light Degradation->Oxidation Degradation->Photodegradation Degradation->pH_Instability Degradation->Thermal_Stress

Caption: Key Factors Influencing Indole Compound Degradation and Recommended Storage.

start Start: Suspected Indole Degradation check_appearance Visual Inspection: Color change? Precipitate? start->check_appearance analytical_qc Analytical QC: Run HPLC/LC-MS check_appearance->analytical_qc Yes check_appearance->analytical_qc No (Degradation may not be visible) compare_results Compare to Reference: New peaks? Lower purity? analytical_qc->compare_results identify_cause Identify Potential Cause compare_results->identify_cause Yes end End: Problem Resolved compare_results->end No (Compound is stable) cause_oxidation Oxidation identify_cause->cause_oxidation Color change, exposure to air cause_light Photodegradation identify_cause->cause_light Stored in clear vial cause_ph pH Instability identify_cause->cause_ph Used in acidic/ basic buffer cause_temp Thermal Stress identify_cause->cause_temp Exposed to high temp. implement_solution Implement Corrective Actions: - Improve storage conditions - Use fresh solvents - Adjust experimental parameters cause_oxidation->implement_solution cause_light->implement_solution cause_ph->implement_solution cause_temp->implement_solution implement_solution->end

Caption: Troubleshooting Workflow for Investigating Indole Compound Degradation.

cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis prep_stock Prepare Indole Stock Solution (e.g., 1 mg/mL in DMSO) prep_test Prepare Test Solutions (Dilute stock into various buffers, media, etc.) prep_stock->prep_test prep_t0 Analyze Time Zero (T0) Sample via HPLC prep_test->prep_t0 incubate Incubate Test Solutions Under Experimental Conditions (e.g., 37°C, protected from light) prep_t0->incubate collect_samples Collect Aliquots at Pre-defined Time Points (e.g., 2, 4, 8, 24h) incubate->collect_samples analyze_samples Analyze Samples via HPLC collect_samples->analyze_samples calculate_degradation Calculate % Remaining Compound (vs. T0) analyze_samples->calculate_degradation

Caption: Experimental Workflow for a Time-Course Stability Study of an Indole Compound.

References

Technical Support Center: Optimizing the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Fischer indole synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the Fischer indole synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in the Fischer indole synthesis and can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to unwanted side reactions. Using freshly distilled or purified starting materials is advisable. The hydrochloride salt of the phenylhydrazine is often more stable and can be a better choice.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. It is recommended to screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective, especially for less reactive substrates.

  • Sub-optimal Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to the formation of tars and polymers, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the substrate and catalyst. It is best to start with milder conditions and gradually increase the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Solvent Selection: The choice of solvent can significantly influence the reaction outcome. Acetic acid often serves as both a solvent and a catalyst. Other common solvents include ethanol, methanol, toluene, and xylene for higher temperatures. In some cases, tert-butanol has been used successfully.

  • Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions. In such cases, a one-pot procedure where the hydrazone is formed in situ without isolation can be beneficial.

  • Substituent Effects: Electron-donating groups on the carbonyl compound can stabilize a key intermediate, leading to a competing side reaction of N-N bond cleavage instead of the desired cyclization. For substrates with strong electron-withdrawing groups on the phenylhydrazine ring, harsher reaction conditions such as a stronger acid or higher temperature may be necessary.

  • Steric Hindrance: Significant steric hindrance in either the arylhydrazine or the carbonyl compound can prevent the reaction. In such cases, considering an alternative synthetic route might be necessary.

Issue 2: Formation of Side Products and Impurities

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common issue in the Fischer indole synthesis. Here are some common side reactions and strategies to minimize them:

  • Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars and polymers.

    • Solution: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times, potentially reducing tar formation.

  • Regioisomers from Unsymmetrical Ketones: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.

    • Solution: The regioselectivity can be influenced by steric effects and reaction conditions. The reaction often favors the formation of the less sterically hindered enamine intermediate. Adjusting the acid catalyst, its concentration, and the reaction temperature can influence the ratio of regioisomers. In some cases, a weakly acidic medium may favor indolization towards the more functionalized carbon. Ultimately, chromatographic separation of the isomers may be necessary.

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.

    • Solution: Optimizing reaction conditions, such as temperature and reaction time, can help minimize this side reaction.

  • Oxidative Side Reactions: Indole products can be susceptible to oxidation, leading to colored impurities.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism of the Fischer indole synthesis?

A3: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone: An arylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

  • -Sigmatropic Rearrangement: The protonated enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step.

  • Aromatization and Cyclization: The intermediate loses a molecule of ammonia and subsequently aromatizes to form the stable indole ring system.

Q4: Which acid catalysts are most effective?

A4: The choice of acid catalyst is crucial and depends on the substrate. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are commonly used. Polyphosphoric acid (PPA) is often effective for cyclization. For some substrates, a milder acid like acetic acid may be sufficient and can help prevent side reactions.

Q5: How can I optimize the reaction temperature and time?

A5: Optimization is typically an empirical process. A good starting point is to use conditions reported in the literature for similar substrates, often refluxing in a solvent like acetic acid. Careful control of the temperature is critical; for instance, a specific temperature, such as 80°C, has been shown to provide a better yield of the desired product over side products in some cases. Monitoring the reaction progress by TLC is essential to determine the optimal reaction time.

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of 2,3-dimethylindole

CatalystSolventTemperature (°C)Yield (%)Reference
Boron trifluoride etherateEthanolReflux~90
Antimony phosphateMethanolRefluxNot specified

Table 2: Influence of Reaction Conditions on Product Distribution

PhenylhydrazineKetoneAcid CatalystSolventTemperature (°C)Product(s)Yield (%)Reference
PhenylhydrazineCyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux1,2,3,4-TetrahydrocarbazoleNot specified
PhenylhydrazineAcetophenoneGlacial Acetic AcidEthanol802-Phenylindole (hydrazone)Not specified
Phenylhydrazine hydrochlorideButanoneNoneTHF150 (Microwave)2,3-DimethylindoleNot specified
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic AcidGlacial Acetic AcidNot specified2,3,3,5-TetramethylindolenineNot specified

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol provides a general guideline for the synthesis of 1,2,3,4-tetrahydrocarbazoles from phenylhydrazine and cyclohexanone.

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve phenylhydrazine hydrochloride and cyclohexanone in a suitable solvent such as ethanol or acetic acid.

  • Cyclization:

    • Add the acid catalyst (e.g., glacial acetic acid or sulfuric acid) to the mixture.

  • Heating:

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Otherwise, carefully neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine

This protocol is adapted from a procedure for the synthesis of 2-phenylindole.

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

    • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

    • Filter the solid and wash with cold ethanol.

  • Indolization:

    • In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.

    • Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.

    • Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.

  • Workup:

    • Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. The solid product will precipitate.

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

TroubleshootingWorkflow start Low Yield or Side Products check_purity Check Purity of Starting Materials start->check_purity Impure Materials? optimize_catalyst Optimize Acid Catalyst start->optimize_catalyst Pure Materials check_purity->optimize_catalyst Pure success Improved Yield and Purity check_purity->success Impure -> Purified optimize_temp Optimize Reaction Temperature & Time optimize_catalyst->optimize_temp No Improvement optimize_catalyst->success Optimized optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->success Optimized consider_one_pot Consider One-Pot Procedure optimize_solvent->consider_one_pot Side Reactions (Hydrazone Instability) inert_atmosphere Use Inert Atmosphere optimize_solvent->inert_atmosphere Oxidation Products optimize_solvent->success Optimized consider_one_pot->success Improved inert_atmosphere->success Improved

Caption: Troubleshooting workflow for Fischer indole synthesis.

ExperimentalWorkflow start Start step1 1. Mix Arylhydrazine & Carbonyl Compound start->step1 step2 2. Add Acid Catalyst & Solvent step1->step2 step3 3. Heat Reaction (Monitor by TLC) step2->step3 step4 4. Workup: - Quench/Neutralize - Extract Product step3->step4 step5 5. Purify Product (Recrystallization or Chromatography) step4->step5 end Pure Indole Product step5->end

Caption: General experimental workflow for Fischer indole synthesis.

Side reactions in the synthesis of 1H-Indol-2-ol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Indol-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold.

A Note on Tautomerism: this compound exists in a tautomeric equilibrium with its more stable keto form, oxindole (also known as 1,3-dihydro-2H-indol-2-one).[1][2] The lactam (oxindole) form is significantly more stable and is the target of virtually all synthetic routes.[1] This guide will focus on the synthesis of oxindole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of oxindole, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing an oxindole synthesis (e.g., Stollé or Fischer synthesis) and observing very low yields or no formation of the desired product. What are the common causes and how can I improve my yield?

Answer: Low yields are a frequent challenge and can stem from several factors related to reagents, reaction conditions, or product stability.[3][4]

Possible Causes & Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction.[3]

    • Solution: Screen a variety of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., AlCl₃, ZnCl₂). For the Stollé synthesis, a strong Lewis acid like AlCl₃ is typically required for the Friedel-Crafts cyclization step.[5] For sensitive substrates, milder Lewis acids may be beneficial.

  • Suboptimal Temperature: High temperatures can lead to the formation of polymeric byproducts and tars, a common issue in acid-catalyzed reactions.[3] Conversely, a temperature that is too low will result in an incomplete or stalled reaction.

    • Solution: Monitor the reaction by TLC and find the minimum temperature required for product formation. Start with milder conditions and gradually increase the heat as needed.

  • Unstable Intermediates: In multi-step syntheses like the Fischer indole synthesis, the intermediate hydrazone may be unstable and decompose before cyclization.[3]

    • Solution: Perform a one-pot synthesis where the intermediate is generated in situ and cyclized without isolation.[3]

  • Poor Quality Reagents: Degradation of starting materials (e.g., aniline, α-haloacetyl chloride) or the use of wet solvents can inhibit the reaction.

    • Solution: Ensure all reagents are pure and solvents are anhydrous, especially for the Friedel-Crafts step in the Stollé synthesis, which is highly sensitive to moisture.

Issue 2: Formation of Tar and Polymeric Byproducts

Question: My reaction mixture becomes a dark, intractable tar, making product isolation impossible. How can I prevent this?

Answer: Tar formation is a classic sign of decomposition, often caused by overly harsh reaction conditions, particularly in strong acids at high temperatures.[3]

Possible Causes & Solutions:

  • Excessively Strong Acid/High Concentration: Strong protic acids like sulfuric acid are particularly prone to causing polymerization.

    • Solution: Switch to a milder Lewis acid catalyst (e.g., ZnCl₂) or use a solid acid catalyst that can be easily filtered off.[3] Reduce the catalyst loading to the minimum effective amount.

  • High Reaction Temperature: As mentioned, excessive heat is a primary driver of tar formation.[3]

    • Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider using microwave-assisted synthesis, which can offer rapid, controlled heating and sometimes improve yields.[3]

  • Prolonged Reaction Time: Leaving the reaction to run for too long, especially after the starting material is consumed, can lead to product degradation.

    • Solution: Monitor the reaction closely using TLC. Once the starting material has been consumed and the product spot is maximized, quench the reaction immediately.

Issue 3: Formation of Isomeric Products

Question: I am using a meta-substituted aniline in a Stollé synthesis and obtaining a mixture of two oxindole regioisomers that are difficult to separate. How can I control the selectivity?

Answer: The intramolecular Friedel-Crafts cyclization step in the Stollé synthesis is governed by standard electrophilic aromatic substitution rules. A meta-substituted aniline can lead to cyclization at either the ortho- or para- position relative to the substituent, yielding 4- and 6-substituted oxindoles, respectively.[6]

Possible Causes & Solutions:

  • Electronic Effects of Substituent: The directing effect of the substituent on the aniline ring will influence the product ratio. Electron-donating groups will primarily direct ortho and para, while electron-withdrawing groups will also yield a mixture.

    • Solution: The product ratio is often inherent to the substrate. If separation is challenging, consider an alternative synthetic strategy that offers better regiocontrol, such as a palladium-catalyzed cyclization of a pre-functionalized precursor.[7]

  • Steric Hindrance: Bulky substituents on the aniline or the acyl chain can sterically hinder cyclization at the ortho-position, potentially favoring the 6-substituted isomer.

    • Solution: While difficult to control directly, adjusting the steric bulk of protecting groups on the aniline nitrogen (if applicable) could subtly influence the isomeric ratio. However, preparative chromatography is often the most practical solution for separating the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and oxindole?

A1: They are tautomers, which are isomers that readily interconvert. This compound is the "enol" or lactim form, while oxindole is the "keto" or lactam form. The equilibrium overwhelmingly favors the oxindole form due to the stability of the amide group, and this is the compound isolated from synthesis.[1]

Q2: My primary side product is an α,β-unsaturated amide instead of the cyclized oxindole. Why is this happening?

A2: This side reaction can occur in certain oxidative cyclization methods. It arises from the protonation of the intermediate enolate followed by elimination, competing with the desired intramolecular cyclization.[8] This indicates that the conditions are favoring elimination over the cyclization pathway.

Q3: How can I effectively purify my crude oxindole product from reaction byproducts?

A3: A multi-step purification strategy is often necessary.

  • Aqueous Workup: First, carefully quench the reaction and neutralize any strong acid with a base like aqueous NaHCO₃ or NaOH. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Washes: Wash the organic layer with water and brine to remove inorganic salts.

  • Column Chromatography: This is the most effective method for separating the desired oxindole from unreacted starting materials and side products. Standard silica gel is usually sufficient.[9]

  • Recrystallization: If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final step to obtain highly pure material.[9]

Data Presentation

Table 1: Comparison of Conditions for Oxindole Synthesis via Enolate Oxidation[8]
EntryBase (for Enolate)Oxidant (2.2 equiv.)Yield of Oxindole (%)Yield of α,β-Unsaturated Amide (%)
1LHMDSFcPF₆29-
2LHMDSCuCl₂34-
3LHMDSI₂41-
4i-PrMgClI₂4427

LHMDS = Lithium bis(trimethylsilyl)amide; FcPF₆ = Ferrocenium hexafluorophosphate.

Experimental Protocols

Protocol 1: General Procedure for Stollé Oxindole Synthesis[5][10]

The Stollé synthesis is a two-step process involving the formation of an α-chloroacetanilide followed by a Lewis acid-mediated Friedel-Crafts cyclization.

Step A: Synthesis of 2-chloro-N-phenylacetamide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aniline (1.0 eq.) in a suitable solvent such as dichloromethane or diethyl ether under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.1 eq.), to the solution.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aniline.

  • Quench the reaction by adding water. Separate the organic layer, wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide, which can often be used in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Cyclization to Oxindole

  • Caution! Aluminum chloride is highly reactive with water. This step must be performed under strictly anhydrous conditions.

  • In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).

  • Heat the AlCl₃ to form a molten salt (temperature is substrate-dependent, often 150-250 °C).

  • Carefully add the crude 2-chloro-N-phenylacetamide from Step A portion-wise to the molten AlCl₃. Vigorous evolution of HCl gas will occur.

  • Stir the reaction mixture at high temperature for 1-2 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath.

  • Very carefully quench the reaction by slowly adding crushed ice, followed by concentrated HCl.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography or recrystallization to afford the pure oxindole.

Visualizations

Tautomerism of this compound and Oxindole

Caption: The tautomeric equilibrium between this compound and its stable lactam form, oxindole.

Reaction Pathway: Stollé Oxindole Synthesis

stolle_synthesis Stollé Oxindole Synthesis Workflow Aniline Aniline Intermediate α-Haloacetanilide Intermediate Aniline->Intermediate Acylation AcylChloride α-Haloacetyl Chloride AcylChloride->Intermediate LewisAcid Lewis Acid (AlCl₃) High Temperature Intermediate->LewisAcid Oxindole Oxindole Product LewisAcid->Oxindole Intramolecular Friedel-Crafts Cyclization SideProduct Regioisomeric Byproduct (if meta-substituted) LewisAcid->SideProduct Alternative Cyclization

Caption: Key steps in the Stollé synthesis for the preparation of oxindoles from anilines.

Side Reaction Pathway: Tar Formation in Acid Catalysis

side_reaction Side Reaction: Polymerization Under Harsh Acidic Conditions Start Starting Material (e.g., Hydrazone) GoodCond Optimal Conditions (Mild Acid, Controlled Temp.) Start->GoodCond BadCond Harsh Conditions (Strong Acid, High Temp.) Start->BadCond DesiredProduct Desired Indole/ Oxindole Product Decomposition Decomposition/ Polymerization Tar Intractable Tar Decomposition->Tar GoodCond->DesiredProduct Desired Pathway BadCond->Decomposition Side Reaction Pathway

Caption: Competing pathways leading to the desired product versus tar formation.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Troubleshooting Workflow: Low Product Yield Start Start: Low Yield of Oxindole CheckTLC Analyze Crude Reaction by TLC/LC-MS Start->CheckTLC IsTar Is Mixture a Dark Tar? CheckTLC->IsTar IsSM Is Starting Material Consumed? OptimizeCond Optimize Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Purity IsSM->OptimizeCond Yes (SM Remains) ImproveWorkup Review Workup & Purification: - Check for Product Loss - Optimize Chromatography IsSM->ImproveWorkup No (SM Consumed) IsTar->IsSM No MilderCond Use Milder Conditions: - Lower Temperature - Switch to Milder Catalyst - Reduce Reaction Time IsTar->MilderCond Yes End Improved Yield OptimizeCond->End MilderCond->End ImproveWorkup->End

Caption: A logical workflow to diagnose and resolve common causes of low reaction yields.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during biological assays, helping you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Our FAQs are categorized by common issues observed when working with indole derivatives in a biological research setting.

Category 1: Compound Solubility and Stability

Poor solubility and compound degradation are frequent sources of variability in biological assays.

Question 1: My indole derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. How can I resolve this?

Answer: This is a common challenge as many indole derivatives exhibit low aqueous solubility.[1] While they may readily dissolve in 100% DMSO, the sudden change in polarity upon dilution into an aqueous environment can cause them to "crash out."[1] This leads to an unknown and inconsistent concentration of the compound in your assay, resulting in high variability.

Troubleshooting Steps:

  • Optimize Stock Concentration: Creating a highly concentrated stock solution in DMSO can increase the likelihood of precipitation upon dilution. Consider lowering the stock concentration and adjusting the volume added to your assay medium, while ensuring the final DMSO concentration remains low and consistent across experiments.[2]

  • Use Co-solvents: If DMSO alone is insufficient, a co-solvent system might be effective. This involves dissolving the compound in a primary organic solvent and then diluting it with a second, less toxic solvent before the final dilution into the aqueous medium.[1]

  • pH Adjustment: For indole derivatives with ionizable functional groups, such as a carboxylic acid or an amine, modifying the pH of the buffer can significantly enhance solubility.[1][3] The solubility of derivatives with amine groups, for instance, may be improved under slightly acidic conditions (pH < 7).[1]

  • Employ Solubilizing Agents: Excipients like cyclodextrins can form inclusion complexes with indole compounds, which can improve their aqueous solubility.[3]

Solvent/Agent Typical Final Concentration in Bioassays Considerations
DMSO < 0.1% - 0.5%Can affect cell health and differentiation at higher concentrations.[4] Ensure final concentration is consistent across all wells, including controls.
Ethanol < 1%Can be toxic to some cell lines.
PEG 300 VariableGenerally well-tolerated by cells.
Cyclodextrins VariableCan sometimes interfere with compound-target binding.

Question 2: I'm observing a gradual loss of my compound's activity over the course of a multi-day cell-based assay. What could be the cause?

Answer: The observed decrease in biological activity is likely due to the degradation of the indole derivative in the cell culture medium.[3] The indole scaffold can be susceptible to oxidation and other forms of degradation in physiological buffers, especially when incubated at 37°C.[3]

Troubleshooting Workflow:

A Inconsistent results in multi-day assay B Potential Cause: Compound Instability A->B C Troubleshooting Steps B->C D Prepare fresh solutions immediately before each experiment. C->D E Store stock solutions in aliquots at -80°C, protected from light. C->E F Consider adding antioxidants to the medium (e.g., α-ketoglutaric acid). C->F G Perform a stability study using HPLC to quantify degradation over time. C->G H Consistent and reliable data D->H E->H F->H G->H

Caption: Troubleshooting workflow for compound instability.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol allows for the quantification of your indole derivative's stability in a specific medium over time.

  • Reagent and Equipment Preparation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • Analytical HPLC column suitable for small molecule analysis (e.g., C18).

    • Mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid). Ensure all mobile phases are filtered and degassed.[3]

    • Your indole compound.

    • The specific cell culture medium or assay buffer to be tested.

  • Sample Preparation:

    • Prepare a stock solution of your indole compound in a suitable solvent like DMSO at a known concentration (e.g., 10 mM).

    • Dilute the stock solution into the test medium (e.g., cell culture medium) to the final assay concentration.

    • Immediately take an aliquot of this solution for analysis. This will serve as your "time zero" control.[2]

  • Incubation:

    • Incubate the remaining solution under the same conditions as your biological assay (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • HPLC Analysis:

    • At the end of the incubation period, take a final aliquot for analysis.

    • Analyze both the "time zero" and final aliquots by HPLC.

    • A significant decrease in the peak area of the parent compound or the appearance of new peaks in the incubated sample indicates degradation.[2]

Time Point Parent Compound Peak Area (Example) % Remaining
0 hours 1,500,000100%
24 hours 1,200,00080%
48 hours 750,00050%
72 hours 300,00020%
Category 2: Assay Interference

Indole derivatives can sometimes directly interfere with assay technologies, leading to misleading results.

Question 3: My indole compound is showing activity in a fluorescence-based assay, but I'm not sure if it's a real hit. What should I check?

Answer: The indole ring itself is a fluorophore, which means your compound may be autofluorescent.[2] This intrinsic fluorescence can interfere with assays that use fluorescent readouts (e.g., GFP reporter assays, fluorescent cell viability dyes), leading to false-positive signals.[2][5]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound at the final assay concentration in the assay buffer or medium, without any cells or other assay reagents. A significant signal indicates autofluorescence.[2]

  • Perform a Spectral Scan: If your plate reader has this capability, perform an excitation and emission scan of your compound to determine its unique fluorescence profile. This can help you select alternative fluorescent dyes for your assay with non-overlapping spectra.[2]

  • Switch to a Non-Fluorescent Readout: If possible, validate your findings using an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay.

Caption: Interference from indole autofluorescence.

Question 4: I'm observing non-specific inhibition in multiple, unrelated biochemical assays with my indole derivative. What is a likely cause?

Answer: A common reason for such promiscuous inhibition is compound aggregation.[6] At concentrations above their critical aggregation concentration (CAC), some compounds can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[6] This is a well-known artifact in high-throughput screening.[7]

Troubleshooting Steps:

  • Include Detergent in the Assay Buffer: Aggregation-based inhibition is often sensitive to the presence of non-ionic detergents. Re-running the assay with a low concentration (e.g., 0.01%) of a detergent like Triton X-100 can disrupt these aggregates. If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is likely an aggregator.[8]

  • Vary Enzyme Concentration: The IC50 value of an aggregating inhibitor is often dependent on the enzyme concentration. If you increase the enzyme concentration and the IC50 of your compound also increases, this is another indication of aggregation-based inhibition.[2]

  • Dynamic Light Scattering (DLS): This biophysical technique can be used to directly detect the formation of aggregates in your compound solution.

Assay Condition Observed IC50 (Example) Interpretation
Standard Buffer 10 µMPotent inhibition observed.
Buffer + 0.01% Triton X-100 > 100 µMLoss of activity suggests inhibition was due to aggregation.
Standard Buffer (2x Enzyme Conc.) 25 µMShift in IC50 suggests aggregation-based mechanism.
Category 3: Metabolic and Chemical Instability

The inherent chemical properties of indole derivatives can also contribute to inconsistent results.

Question 5: My indole compound is highly active in a biochemical assay but shows significantly lower activity in a cell-based assay. What could explain this discrepancy?

Answer: This discrepancy can arise from several factors, including poor cell permeability, efflux by cellular transporters, or metabolic instability. The indole ring can be susceptible to metabolism by cellular enzymes, such as cytochrome P450s, which can convert the active compound into an inactive metabolite.[9][10]

Troubleshooting Pathway:

A High activity in biochemical assay, low activity in cell-based assay B Investigate Potential Causes A->B C Poor Permeability B->C D Metabolic Instability B->D E Efflux B->E F Solutions/Further Experiments C->F D->F E->F G Perform in vitro metabolic stability assay (e.g., with liver microsomes). F->G H Co-incubate with efflux pump inhibitors. F->H I Modify compound structure to improve physicochemical properties. F->I

Caption: Investigating discrepant assay results.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay provides an indication of a compound's susceptibility to Phase I metabolism.

  • Materials:

    • Pooled liver microsomes (e.g., human, rat, or mouse).[9]

    • NADPH regenerating system.[9]

    • Phosphate buffer (pH 7.4).[9]

    • Your indole derivative and a positive control compound with known metabolic instability.

    • LC-MS/MS for analysis.

  • Procedure:

    • Pre-incubate the test compound with the liver microsomes in the phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

Compound Half-life (t½) in Human Liver Microsomes (Example) Interpretation
Indole Derivative A 5 minutesHighly metabolically unstable.
Indole Derivative B 45 minutesModerately stable.
Indole Derivative C > 120 minutesMetabolically stable.

Question 6: Could tautomerism of my indole derivative affect my assay results?

Answer: Yes, tautomerism can significantly impact the results of your biological assays. Indole derivatives can exist in different tautomeric forms, which are structural isomers that readily interconvert.[11][12] These different forms can have distinct biological activities, binding affinities, and physicochemical properties such as solubility and stability.[13][14] If the interconversion is slow, you may be testing a mixture of compounds with different activities, leading to inconsistent results.

Considerations:

  • Pharmacophore: The arrangement of atoms responsible for the biological activity (the pharmacophore) can differ between tautomers, affecting how the compound interacts with its target.[14]

  • Stability and Solubility: Different tautomers can have different stabilities and solubilities, which can impact the compound's concentration in the assay.[14]

  • Preclinical Models: The equilibrium between tautomers can be influenced by the local environment (e.g., pH, solvent), which can lead to discrepancies between in vitro and in vivo results.[14]

If you suspect tautomerism is an issue, consulting with a medicinal chemist and considering advanced analytical techniques like NMR spectroscopy can help to characterize the different forms of your compound in solution.

References

Technical Support Center: Stabilizing 1H-Indol-2-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 1H-Indol-2-ol in solution, helping you to improve the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable and what is causing the observed changes?

A1: The instability of this compound arises from a fundamental chemical process called keto-enol tautomerism. This compound is the "enol" form, which exists in equilibrium with its more stable "keto" tautomer, known as oxindole. In most solvent conditions, this equilibrium heavily favors the formation of the thermodynamically more stable oxindole. This conversion is often the primary reason for the apparent degradation or loss of the parent this compound in solution.

Additionally, like many indole derivatives, this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This oxidative degradation can lead to the formation of colored byproducts, such as isatin, and other complex oligomers.

Q2: I've noticed a color change in my this compound solution. What does this indicate?

A2: A color change, often to a yellow, pink, or brownish hue, is a common indicator of degradation. This is typically due to the oxidation of the indole ring. The formation of compounds like isatin (indole-2,3-dione) and subsequent polymerization or further oxidation can result in colored species. If you observe a color change, it is a strong indication that your compound is no longer pure and has undergone chemical transformation.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: To maximize the stability of this compound stock solutions, the following conditions are recommended:

  • Solvent Choice: Prepare stock solutions in a high-purity, anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aprotic solvents minimize the proton transfer necessary for tautomerization to the keto form.

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen and moisture.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The solvent plays a critical role in the stability of this compound by influencing the keto-enol equilibrium.

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally preferred for stock solutions as they are less likely to facilitate the proton transfer required for tautomerization to oxindole.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as proton donors or acceptors, thereby catalyzing the conversion of the enol (this compound) to the more stable keto form (oxindole). The use of protic solvents should be minimized, and aqueous working solutions should be prepared fresh immediately before use.

Q5: Can I use antioxidants to improve the stability of my this compound solution?

A5: Yes, for working solutions, particularly in aqueous or protic media where oxidative degradation is a concern, the addition of antioxidants can be beneficial. Common antioxidants to consider include:

  • Butylated hydroxytoluene (BHT): A common radical scavenger.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant. When using antioxidants, it is important to ensure they do not interfere with your experimental assay. A pilot study to confirm compatibility is recommended.

Troubleshooting Guides

Problem 1: Rapid loss of this compound in aqueous buffer during an experiment.

  • Possible Cause 1: Tautomerization. The aqueous, protic environment is catalyzing the conversion to the more stable oxindole.

    • Solution: Prepare the aqueous working solution immediately before starting the experiment. If possible, minimize the time the compound is in the aqueous buffer. Consider lowering the temperature of the experiment if the protocol allows.

  • Possible Cause 2: Oxidation. The buffer may contain dissolved oxygen, and exposure to ambient light and temperature is accelerating oxidative degradation.

    • Solution: De-gas the buffer before use by sparging with nitrogen or argon. Prepare solutions under dim light and maintain a low temperature. The addition of a compatible antioxidant, such as ascorbic acid, to the buffer may also help.

Problem 2: Inconsistent results between experiments using this compound.

  • Possible Cause 1: Degradation of stock solution. The stock solution may have degraded over time due to improper storage (e.g., frequent freeze-thaw cycles, exposure to light and air).

    • Solution: Prepare fresh stock solutions in an anhydrous aprotic solvent (e.g., DMSO) and store as single-use aliquots at -80°C under an inert atmosphere.

  • Possible Cause 2: Variable degradation in working solutions. The time between preparing the working solution and performing the assay may vary between experiments, leading to different levels of degradation.

    • Solution: Standardize the protocol to ensure that working solutions are prepared at the same time point relative to the start of each experiment and are used immediately.

Problem 3: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause 1: Tautomerization to oxindole. A new peak corresponding to oxindole is likely to appear. The retention time of oxindole will be different from that of this compound.

    • Solution: Confirm the identity of the new peak by running an oxindole standard if available. The presence of this peak is indicative of the inherent instability of the enol form.

  • Possible Cause 2: Oxidative degradation products. Additional peaks may correspond to oxidative byproducts such as isatin or other related compounds.

    • Solution: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks to help elucidate their structures. This confirms that oxidative degradation is occurring and that stricter protective measures (e.g., inert atmosphere, antioxidants) are necessary.

Data Presentation: Illustrative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following tables provide an illustrative summary of expected stability trends based on the known chemistry of indoles and keto-enol tautomerism. Note: This data is hypothetical and intended for guidance purposes. Actual degradation rates should be determined experimentally.

Table 1: Illustrative Half-Life (t½) of this compound in Various Solvents at Room Temperature

SolventSolvent TypeExpected Half-Life (Illustrative)Primary Degradation Pathway
DMSO (anhydrous)Aprotic Polar> 24 hoursSlow Oxidation
Acetonitrile (anhydrous)Aprotic Polar12 - 24 hoursSlow Oxidation
MethanolProtic Polar< 1 hourTautomerization & Oxidation
Water (pH 7)Protic Polar< 30 minutesTautomerization & Oxidation

Table 2: Illustrative Effect of pH on the Stability of this compound in Aqueous Solution

pHConditionExpected StabilityPrimary Degradation Pathway
2-4AcidicLowAcid-catalyzed tautomerization
6-8NeutralVery LowTautomerization and Oxidation
9-11BasicLowBase-catalyzed tautomerization and oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 8 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in a 60°C oven for 24 hours.

    • Prepare a 0.5 mg/mL solution of the heat-stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 0.5 mg/mL solution of this compound in acetonitrile to a photostability chamber with UV and visible light for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and Oxindole

Objective: To separate and quantify this compound from its primary tautomer, oxindole, and other potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute the sample to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B).

  • Filter through a 0.22 µm syringe filter before injection.

Visualizations

degradation_pathway Indolol This compound (Enol Form) Oxindole Oxindole (Keto Form) Indolol->Oxindole Tautomerization (Favored Equilibrium) Isatin Isatin Indolol->Isatin Oxidation Oxindole->Indolol Tautomerization Oxindole->Isatin Oxidation Oligomers Colored Oligomers/Polymers Isatin->Oligomers Further Reactions

Caption: Primary degradation pathways of this compound in solution.

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_factors Factors Increasing Instability cluster_solutions Strategies for Improved Stability Protic_Solvent Protic Solvents Instability This compound Instability Protic_Solvent->Instability High_pH High/Low pH High_pH->Instability Oxygen Oxygen Oxygen->Instability Light Light Exposure Light->Instability High_Temp High Temperature High_Temp->Instability Aprotic_Solvent Aprotic Solvents (DMSO) Low_Temp Low Temperature (-80°C) Inert_Atmosphere Inert Atmosphere (Ar, N2) Light_Protection Light Protection Antioxidants Antioxidants Instability->Aprotic_Solvent Instability->Low_Temp Instability->Inert_Atmosphere Instability->Light_Protection Instability->Antioxidants

Caption: Factors influencing the stability of this compound.

Technical Support Center: Purification of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from indole compounds.

Frequently Asked Questions (FAQs)

Q1: Why has my indole compound developed a pink or reddish color?

A1: The development of a pink, red, or yellowish hue in indole compounds is a common issue, often resulting from exposure to air and light. The primary causes are:

  • Oxidation: The electron-rich pyrrole ring of indole is susceptible to oxidation, which can lead to the formation of colored byproducts such as oxindole. Further oxidation can lead to the formation of colored dimers and oligomers like indigo and indirubin.

  • Polymerization: Under acidic conditions or upon prolonged storage, indoles can undergo polymerization, forming colored, resinous substances.[1]

Q2: What are the most common methods for removing colored impurities from indole compounds?

A2: The three most common and effective methods for removing colored impurities from indole compounds are:

  • Recrystallization: This is often the first method of choice for solid compounds, as it can be highly effective at removing small amounts of impurities and can yield a highly pure product.

  • Activated Carbon Treatment: This method is excellent for removing colored impurities by adsorbing the larger, colored molecules onto the surface of the carbon.[2][3]

  • Column Chromatography: This technique is highly versatile and can be used to separate the desired indole compound from a wide range of impurities, including those that are colored and those with similar polarities.[4]

Q3: How do I choose the best purification method for my indole compound?

A3: The choice of purification method depends on several factors, including the physical state of your compound (solid or oil), the nature and quantity of the impurities, and the desired final purity.

  • For solids with minor colored impurities , start with recrystallization, with an optional activated carbon treatment step.

  • For oils or complex mixtures with multiple impurities , column chromatography is generally the most effective method.

  • If your primary issue is color in a solution , a quick treatment with activated carbon followed by filtration can be very effective.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Allow the solution to cool more slowly.- Re-heat the solution and add a small amount of a "poorer" solvent to the "good" solvent to lower the overall solubility.- Perform a preliminary purification step, such as a quick filtration through a plug of silica or an activated carbon treatment, before recrystallization.
The recrystallized product is still colored. - The colored impurity has similar solubility to the product.- The impurity is trapped within the crystals.- Perform a second recrystallization.- Before recrystallization, dissolve the compound in a suitable solvent and treat the solution with activated carbon.
Poor recovery of the product. - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a pre-heated funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the indole from colored impurities. - The solvent system (eluent) is not optimal.- The column is overloaded with the sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[5]- Try a different solvent system with different polarity or solvent selectivity.- Use a shallower solvent gradient during elution.- Reduce the amount of sample loaded onto the column.
The colored impurity co-elutes with the product. - The impurity and product have very similar polarities.- Switch to a different stationary phase (e.g., from silica gel to alumina or a reverse-phase C18 silica).- If using silica gel, try adding a small amount (~1%) of triethylamine to the eluent, which can improve the separation of basic compounds like indoles.[6]
The product or impurities are streaking on the column. - The compound is interacting too strongly with the stationary phase.- The compound is unstable on the silica gel.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Use a deactivated silica gel or switch to a more inert stationary phase like alumina.[6]
The compound does not elute from the column. - The eluent is not polar enough.- The compound has irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent.- If the compound is still on the column, flush with a very polar solvent like methanol.

Data Presentation

Comparison of Purification Methods for Indole
Purification MethodStarting MaterialSolvent/ConditionsPurity AchievedYieldReference
Recrystallization Crude indole from coal tarMethanol/Water (3:2), 0°C> 99%> 75%[7]
Recrystallization Indole-concentrated oil (73.3 wt% indole)n-hexane, 283 K, 10 min99.5 wt%57.5%[8][9][10]

Note: Purity and yield can vary significantly based on the specific indole derivative, the nature and amount of impurities, and the precise experimental conditions.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon and Recrystallization

This protocol is suitable for solid indole compounds that have a noticeable colored impurity.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure indole compound in the minimum amount of a suitable hot recrystallization solvent.

  • Activated Carbon Treatment:

    • Remove the flask from the heat source and allow it to cool slightly to prevent boiling over.

    • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

    • Swirl the flask and gently reheat to boiling for 5-10 minutes.

  • Hot Filtration:

    • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Preheat the funnel and the receiving flask with hot solvent to prevent premature crystallization.

    • Quickly filter the hot solution containing the activated carbon. The filtrate should be colorless.

  • Crystallization:

    • Allow the hot, colorless filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This protocol provides a general workflow for purifying indole compounds using silica gel column chromatography.

  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system (eluent) that gives good separation of your indole compound from its impurities. A good starting point is a mixture of hexanes and ethyl acetate.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed, ensuring the solvent level always remains above the silica.[4]

  • Sample Loading:

    • Dissolve the crude indole compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for samples that are not very soluble in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a lower polarity.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

    • Collect the eluate in fractions using test tubes or other suitable containers.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure indole compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_crystallization Crystallization cluster_isolation Isolation start Impure Indole dissolve Dissolve in minimum hot solvent start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon hot_filtration Hot Gravity Filtration add_carbon->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_product Dry Product wash_crystals->dry_product end Pure Indole dry_product->end

Caption: Workflow for indole purification by recrystallization.

experimental_workflow_chromatography start Crude Indole Mixture select_eluent Select Eluent (via TLC) start->select_eluent pack_column Pack Column with Silica Gel select_eluent->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute_column Elute Column & Collect Fractions load_sample->elute_column analyze_fractions Analyze Fractions (via TLC) elute_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent end Purified Indole evaporate_solvent->end

Caption: Workflow for indole purification by column chromatography.

References

Addressing mass and heat transfer limitations in indole synthesis scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with mass and heat transfer limitations during the scale-up of indole synthesis.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis yield dropped significantly upon scale-up. What are the most common causes?

A1: A drop in yield during the scale-up of indole synthesis is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, which can promote side reactions and the degradation of starting materials or products.[1] Many indole syntheses are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1] Changes in the rate of reagent addition and the impurity profile of larger quantities of starting materials can also negatively impact yield.[1]

Q2: I am observing significant tar or polymer formation in my Fischer indole synthesis at a larger scale. How can I prevent this?

A2: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by acidic conditions and higher temperatures. To mitigate this, consider the following strategies:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or the use of solid acid catalysts like Amberlite IR-120H can sometimes offer better results with fewer side reactions.[1]

  • Temperature Control: Carefully control the reaction temperature using a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.[1]

  • Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in solution can sometimes reduce tar formation.[1]

  • Continuous Flow Synthesis: This approach minimizes reaction time at high temperatures and provides superior temperature control, significantly reducing the formation of degradation products.[1][2]

Q3: What are the key advantages of using continuous flow chemistry for indole synthesis scale-up?

A3: Continuous flow chemistry offers several advantages over traditional batch processing for indole synthesis scale-up:

  • Enhanced Safety: Smaller reaction volumes at any given time reduce the risk associated with highly exothermic or hazardous reactions.[1]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, minimizing hot spots and side reactions.[1][3][4][5]

  • Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes with their inherent downtime.[1]

  • Easier Scalability: Scaling up a flow process often involves running the system for a longer duration or "numbering up" (running multiple reactors in parallel), which can be more straightforward than re-optimizing a large batch reactor.[6]

Q4: How do I choose the right solvent for my indole synthesis scale-up?

A4: Solvent selection is a critical parameter in scale-up, impacting reaction kinetics, solubility, work-up, and safety.[1] Key considerations include:

  • Solubility: The solvent should effectively dissolve reactants, intermediates, and the final product to the desired extent to avoid precipitation and handling issues.[1]

  • Boiling Point and Polarity: The boiling point will dictate the feasible temperature range of the reaction, while polarity affects reaction rates and selectivity.[1]

  • Safety and Environmental Impact: At scale, factors like flammability, toxicity, and environmental impact become major considerations. Adhering to green chemistry principles is advisable.[1]

Troubleshooting Guides

Issue: Low Yield and Purity in Fischer Indole Synthesis Scale-Up

This guide provides a systematic approach to troubleshooting low yields and purity when scaling up the Fischer indole synthesis.

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Low Yield / Purity Low Yield / Purity Mass Transfer Limitation Mass Transfer Limitation Low Yield / Purity->Mass Transfer Limitation Poor Mixing? Heat Transfer Limitation Heat Transfer Limitation Low Yield / Purity->Heat Transfer Limitation Exotherm? Suboptimal Reaction Conditions Suboptimal Reaction Conditions Low Yield / Purity->Suboptimal Reaction Conditions Conditions Scaled Directly? Improve Mixing Improve Mixing Mass Transfer Limitation->Improve Mixing Solution Consider Flow Chemistry Consider Flow Chemistry Mass Transfer Limitation->Consider Flow Chemistry Alternative Solution Enhance Cooling Enhance Cooling Heat Transfer Limitation->Enhance Cooling Solution Optimize Reagent Addition Optimize Reagent Addition Heat Transfer Limitation->Optimize Reagent Addition Solution Heat Transfer Limitation->Consider Flow Chemistry Alternative Solution Re-evaluate Catalyst/Solvent Re-evaluate Catalyst/Solvent Suboptimal Reaction Conditions->Re-evaluate Catalyst/Solvent Solution

Caption: Troubleshooting workflow for low yield and purity in Fischer indole synthesis.

Issue: Thermal Runaway or Poor Temperature Control

This guide outlines steps to address and prevent exothermic events during scale-up.

cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Preventative Measures Poor Temperature Control Poor Temperature Control Stop Reagent Addition Stop Reagent Addition Poor Temperature Control->Stop Reagent Addition Reaction Calorimetry Reaction Calorimetry Poor Temperature Control->Reaction Calorimetry Investigate Maximize Cooling Maximize Cooling Stop Reagent Addition->Maximize Cooling Emergency Quench Emergency Quench Maximize Cooling->Emergency Quench Reduce Addition Rate Reduce Addition Rate Reaction Calorimetry->Reduce Addition Rate Inform Lower Reaction Temperature Lower Reaction Temperature Reaction Calorimetry->Lower Reaction Temperature Inform Improve Heat Transfer Improve Heat Transfer Reaction Calorimetry->Improve Heat Transfer Inform Implement Semi-Batch or Flow Implement Semi-Batch or Flow Reaction Calorimetry->Implement Semi-Batch or Flow Inform

Caption: Workflow for managing thermal events in indole synthesis.

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow Fischer Indole Synthesis

ParameterBatch Synthesis (Lab Scale)Batch Synthesis (Scale-Up)Continuous Flow Synthesis
Reaction Time 2-4 hours4-8 hours3-30 minutes[5][7]
Temperature Reflux (e.g., 80-110°C)Reflux (Potential for hot spots)165-240°C (Precise control)[5][7]
Yield 70-90%40-60% (Often lower)75-96%[7]
Purity HighVariable (Increased byproducts)High (Reduced side reactions)[7]
Safety Concerns Manageable exothermsRisk of thermal runaway[8]Enhanced safety[1]

Table 2: Influence of Reaction Parameters on Indole Synthesis Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)
Catalyst Acetic Acid30[9]Acetic Acid/HCl88[9]
Temperature 140°CLower (Batch)200°C (Microwave)Higher (Batch)[5]
Solvent Toluene80[10]Dichloromethane(Not specified)

Experimental Protocols

Protocol 1: Eco-Friendly Industrial Fischer Indole Cyclization

This protocol is adapted from an optimized process for multi-kilogram scale synthesis.[1]

  • Materials:

    • Substituted phenylhydrazine

    • Appropriate ketone or aldehyde

    • Toluene

    • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Procedure:

    • Reaction Setup: In a suitable reactor, charge the phenylhydrazine and the carbonyl compound in toluene.

    • Catalyst Addition: Add the acid catalyst to the mixture.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

    • Work-up:

      • Cool the reaction mixture.

      • Perform an aqueous wash to remove the acid catalyst.

      • Separate the organic layer. Toluene serves as both the reaction solvent and the extraction solvent, minimizing wastewater.

    • Isolation: Concentrate the toluene layer to crystallize the indole product.

    • Purification: The product may be of high purity and not require further purification. If necessary, recrystallize from a suitable solvent.

Protocol 2: Continuous Flow Fischer Indole Synthesis

This protocol is a generalized procedure based on literature reports for continuous flow synthesis of indoles.[5][7]

  • Materials:

    • Phenylhydrazine solution (e.g., in acetonitrile)

    • Ketone/aldehyde solution (e.g., in acetic acid)

    • Flow reactor system with pumps, mixing unit, and heated reactor coil

  • Procedure:

    • System Setup: Prime the flow reactor system with the appropriate solvents.

    • Reactant Pumping: Use separate pumps to introduce the phenylhydrazine and ketone/aldehyde solutions into a mixing unit.

    • Reaction: The mixed reactant stream is passed through a heated reactor coil at a defined temperature (e.g., 200-240°C) and residence time (e.g., 20 seconds to 3 minutes).

    • Collection: The product stream exiting the reactor is cooled and collected.

    • Work-up and Purification: The collected solution is then subjected to standard work-up and purification procedures, such as extraction and crystallization or chromatography.

References

Preventing tar and polymer formation in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Hub for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Fischer indole synthesis, with a specific focus on preventing the formation of tar and polymeric byproducts.

Troubleshooting Guide: Tar and Polymer Formation

Undesirable tar and polymer formation is a frequent issue in Fischer indole synthesis, leading to reduced yields and purification difficulties.[1] This guide addresses the common causes and provides actionable solutions.

Q1: My Fischer indole synthesis has produced a significant amount of black, intractable tar. What are the likely causes?

A1: Tar formation in the Fischer indole synthesis is typically a consequence of the harsh reaction conditions often employed.[1] The primary culprits are:

  • Strongly Acidic Conditions: Protic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as some Lewis acids, can be aggressive and promote side reactions, leading to the decomposition of starting materials and intermediates.[1]

  • High Temperatures: Elevated temperatures, while often necessary to drive the reaction to completion, can also accelerate the rate of decomposition and polymerization pathways.[1]

  • Unstable Intermediates: The hydrazone intermediate or the subsequent enamine can be unstable under strongly acidic and high-temperature conditions, leading to degradation before successful cyclization.[2]

Q2: How can I modify my reaction conditions to minimize tar formation?

A2: Optimizing your reaction conditions is a critical step in preventing tar formation. Consider the following adjustments:

  • Use Milder Acids: Experiment with weaker Brønsted acids such as p-toluenesulfonic acid (p-TSA) or Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), which are generally less prone to causing decomposition.[1]

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can significantly reduce the formation of tarry byproducts.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. High-boiling point solvents may contribute to higher reaction temperatures and subsequent tar formation. Experimenting with different solvents can be beneficial.

  • One-Pot Synthesis: To circumvent the instability of the hydrazone intermediate, consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[3]

Q3: Are there alternative synthetic methodologies to the classical Fischer indole synthesis that are less prone to tar formation?

A3: Yes, several modern variations of the Fischer indole synthesis have been developed to provide cleaner reactions and higher yields:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, which minimizes the exposure of reactants and products to harsh conditions, thereby reducing byproduct formation.[4][5]

  • Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, offering a milder reaction environment and often leading to improved yields and easier product isolation.[6][7]

  • Mechanochemical Synthesis: This solvent-free approach involves the grinding of reactants with a solid acid catalyst, which can lead to cleaner reactions and reduced waste.[1]

Frequently Asked Questions (FAQs)

Q1: Can the choice of catalyst significantly impact tar and polymer formation?

A1: Absolutely. The choice of acid catalyst is a critical parameter. While strong Brønsted acids can be effective, they are often associated with a higher incidence of tar formation. Lewis acids are generally considered milder alternatives. The optimal catalyst is substrate-dependent and may require empirical optimization.[2][8]

Q2: My product is contaminated with a sticky polymer. How can I purify it?

A2: Purification of indole products from tar and polymeric byproducts can be challenging.[1] Here are a few strategies:

  • Column Chromatography: This is the most common method. Experiment with different solvent systems and consider using a gradient elution. Sometimes, adding a small amount of a polar solvent like methanol to your elution solvent can help to move the desired product while leaving the more polar tar at the baseline.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

  • Distillation: For volatile indoles, distillation under reduced pressure may be an option.

Q3: Can substituents on my starting materials influence tar formation?

A3: Yes. Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially leading to side reactions and decomposition.[2][9] Similarly, certain functional groups on the aldehyde or ketone can be sensitive to the acidic conditions, leading to undesired side reactions.[10]

Data Presentation: Comparison of Catalysts in Fischer Indole Synthesis

The following table summarizes the performance of various acid catalysts in the Fischer indole synthesis, highlighting their impact on reaction yield. Note that direct comparison can be influenced by variations in substrates, solvents, and reaction temperatures.

CatalystCatalyst TypeTypical Reaction ConditionsReported Yield (%)Reference(s)
ZnCl₂ Lewis AcidNeat, 170 °C72-80[11]
BF₃·OEt₂ Lewis AcidRefluxGood to Excellent[8]
Polyphosphoric Acid (PPA) Brønsted AcidVariesOften effective for less reactive substrates[1]
p-Toluenesulfonic Acid (p-TSA) Brønsted AcidMicrowave, 600W, 3 min91[5]
[(HSO₃-p)₂im][HSO₄] Ionic LiquidWater, 70-80 °C68-96[6][7]
Tartaric acid-dimethylurea melt Brønsted AcidMeltGood to Excellent[12][13]

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

This protocol describes a rapid and efficient synthesis of 2-phenylindole using microwave irradiation.[4]

Materials:

  • Phenylhydrazine

  • Propiophenone

  • Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

  • Crushed ice

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine and propiophenone.

  • Carefully add Eaton's reagent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[4]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.[4]

Protocol 2: Fischer Indole Synthesis in an Ionic Liquid/Water Medium

This protocol utilizes a Brønsted acidic ionic liquid as a catalyst in an aqueous medium, offering a greener alternative to traditional methods.[6][7]

Materials:

  • Arylhydrazine (e.g., phenylhydrazine)

  • Ketone/aldehyde (e.g., cyclohexanone)

  • SO₃H-functionalized ionic liquid (e.g., [(HSO₃-p)₂im][HSO₄])

  • Water

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine the arylhydrazine (5 mmol), the ketone or aldehyde (5 mmol), the acidic ionic liquid (2.5 mmol), and water (15 mL).[6]

  • Heat the reaction mixture to the desired temperature (typically 70-80 °C) and stir for the required time (typically 4-8 hours).[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • The indole product can often be separated by filtration.[7]

  • The aqueous solution containing the dissolved ionic liquid catalyst can potentially be recycled after treatment with a strongly acidic cation exchange resin.[7]

Visualizations

Tar_Formation_Mechanism cluster_main_pathway Fischer Indole Synthesis Pathway cluster_side_reactions Tar Formation Side Reactions Arylhydrazine Arylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclization Cyclization & Ammonia Elimination Sigmatropic->Cyclization Indole Indole Product Cyclization->Indole Decomposition Decomposition of Starting Materials & Intermediates Polymerization Polymerization Decomposition->Polymerization Tar Tar & Polymeric Byproducts Polymerization->Tar Harsh_Conditions Strong Acid & High Temperature Harsh_Conditions->Hydrazone Harsh_Conditions->Enamine Harsh_Conditions->Decomposition

Caption: Mechanism of tar formation in Fischer indole synthesis.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis start_conv Combine Reactants & Catalyst in Flask heat_conv Heat under Reflux (hours) start_conv->heat_conv workup_conv Work-up & Purification heat_conv->workup_conv product_conv Indole Product workup_conv->product_conv start_mw Combine Reactants & Catalyst in Vial heat_mw Irradiate in Microwave Reactor (minutes) start_mw->heat_mw workup_mw Work-up & Purification heat_mw->workup_mw product_mw Indole Product workup_mw->product_mw

Caption: Comparison of conventional vs. microwave-assisted workflow.

Troubleshooting_Tree start Tar/Polymer Formation Observed check_acid Is a strong Brønsted acid used? start->check_acid change_acid Switch to milder acid: - Lewis Acid (ZnCl₂, BF₃·OEt₂) - p-TSA check_acid->change_acid Yes check_temp Is the reaction temperature high? check_acid->check_temp No end Reduced Tar/ Improved Yield change_acid->end lower_temp Lower temperature and increase reaction time check_temp->lower_temp Yes consider_alt Consider alternative methods: - Microwave Synthesis - Ionic Liquids check_temp->consider_alt No lower_temp->end consider_alt->end

Caption: Troubleshooting decision tree for tar and polymer formation.

References

Technical Support Center: Optimization of Catalyst Selection for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the catalytic synthesis of indoles.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis reaction is resulting in a low yield. What are the common catalyst-related causes?

Low yields in catalytic indole synthesis can stem from several factors related to the catalyst and reaction conditions. In the widely used Fischer indole synthesis, the choice and strength of the acid catalyst are critical; an overly strong acid can cause substrate decomposition, while a weak acid may not facilitate the reaction efficiently.[1][2] For palladium-catalyzed reactions like the Larock synthesis, low catalyst turnover, catalyst deactivation (e.g., formation of palladium black), or suboptimal ligand choice can significantly reduce yields.[3][4]

Key areas to investigate include:

  • Catalyst Deactivation: The aggregation of Pd(0) species into palladium black is a common issue, often caused by high temperatures or the absence of a stabilizing ligand.[3]

  • Inappropriate Catalyst Choice: The catalyst must be matched to the specific indole synthesis method. For instance, Fischer synthesis relies on Brønsted or Lewis acids, whereas Larock, Heck, and Buchwald-Hartwig aminations require specific palladium complexes.[2][5]

  • Substituent Effects: Electron-donating groups on the arylhydrazine in a Fischer synthesis can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[2][6]

  • Purity of Starting Materials: Impurities in reactants can poison the catalyst or lead to unwanted side reactions.[2]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my indole synthesis?

The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, including scale, desired selectivity, and operational constraints.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (e.g., dissolved in solution).Different phase from reactants (e.g., solid catalyst with liquid reactants).
Selectivity Often offer higher selectivity and activity due to well-defined active sites.[7][8]Can have lower selectivity due to poorly defined active sites on a surface.[9]
Reaction Conditions Typically operate under milder temperature conditions.[9][10]Can withstand harsher temperature and pressure conditions.[9][10]
Catalyst Separation Separation from the product can be difficult and costly.[9][10]Easily separated from the reaction mixture by filtration.[8]
Recycling & Reuse Recycling is often expensive and complex.[9]Generally straightforward to recover and reuse.
Industrial Application Favored for fine chemical and pharmaceutical synthesis where high selectivity is crucial.[10]Preferred for large-scale, continuous industrial processes.[10]

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Heck, Buchwald-Hartwig) is failing. What are the likely causes of catalyst poisoning or deactivation?

Catalyst deactivation in palladium-catalyzed reactions is a frequent issue. Key causes include:

  • Formation of Palladium Black: This indicates the aggregation of the active Pd(0) species and can be caused by high temperatures or an insufficient amount of stabilizing ligand.[3]

  • Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be sensitive to air and moisture.

  • Catalyst Poisoning: Certain functional groups can act as poisons by strongly coordinating to the palladium center, inhibiting its catalytic activity. Sulfur-containing compounds and azo groups are known to poison palladium catalysts.[11][12] The indole nitrogen itself can sometimes coordinate to the palladium catalyst, leading to inhibition.[3]

  • Slow Oxidative Addition: In reactions like the Larock synthesis with o-bromoanilines, the initial oxidative addition step can be slow, leading to poor catalyst turnover.[4][13]

Q4: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?

Common side reactions in the Fischer indole synthesis, particularly under strong acidic conditions, include:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation.[2]

  • N-N Bond Cleavage: This can occur with substrates having strong electron-donating groups, leading to byproducts instead of the indole ring.[2][6]

  • Formation of Regioisomers: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[1]

Troubleshooting Guides

Guide 1: Low Yield in Fischer Indole Synthesis

This guide provides a systematic approach to troubleshooting low yields in one of the most common indole synthesis methods.

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Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Guide 2: Catalyst Deactivation in Palladium-Catalyzed Indole Synthesis

This decision tree helps diagnose and solve issues related to catalyst deactivation in common palladium-catalyzed reactions like Larock, Heck, and Buchwald-Hartwig.

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Caption: Decision tree for troubleshooting palladium catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol outlines a general method for the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][5]

  • Hydrazone Formation (Optional, can be performed in situ):

    • Dissolve the arylhydrazine (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

    • The hydrazone can be isolated by filtration or evaporation of the solvent.

  • Indolization:

    • Place the arylhydrazone (or the initial mixture of arylhydrazine and carbonyl compound) in a round-bottom flask.

    • Add the acid catalyst. Common choices include:

      • Polyphosphoric acid (PPA): Often used neat as the solvent and catalyst.

      • Lewis Acids: Zinc chloride (ZnCl₂) is frequently used.

      • Brønsted Acids: A solution of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like ethanol or toluene.

    • Heat the reaction mixture, typically between 80-160 °C, depending on the substrate and catalyst. Monitor the reaction progress using TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it onto a mixture of ice and water.[1]

    • Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to obtain the final indole.[2]

Protocol 2: General Procedure for Larock Indole Synthesis

This protocol describes a palladium-catalyzed reaction between an ortho-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[13][14]

  • Reaction Setup:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if required (e.g., PPh₃, P(tBu)₃), and the base (e.g., Na₂CO₃, K₂CO₃, 2.5 eq.).

    • Add the ortho-iodoaniline (1.0 eq.) and a chloride salt additive like LiCl (1.0 eq.) if necessary.[14]

  • Addition of Reagents:

    • Add a degassed solvent such as DMF or 1,4-dioxane.

    • Add the disubstituted alkyne (1.5-2.0 eq.).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired indole.

Catalyst Performance Data

Table 1: Comparison of Conditions for Larock Indole Synthesis

The following table summarizes the optimization of reaction conditions for the Larock synthesis of a tryptophan derivative, highlighting the critical role of the catalyst and ligand. The reaction involves the coupling of o-bromoaniline and an alkyne.[4][13]

EntryPd Catalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1Pd(OAc)₂ (5)NoneNa₂CO₃10027
2Pd(OAc)₂ (5)PPh₃ (11)Na₂CO₃100<5
3Pd(OAc)₂ (5)PCy₃ (11)Na₂CO₃100<5
4Pd[P(o-tol)₃]₂ (5)-Na₂CO₃10070
5Pd[P(tBu)₃]₂ (5)-Na₂CO₃10078
6Pd[P(tBu)₃]₂ (5) - Na₂CO₃ 60 85

Data adapted from studies on the synthesis of functionalized tryptophan derivatives.[4][13] The results show that for the less reactive o-bromoaniline, a preformed complex with a sterically demanding phosphine ligand like Pd[P(tBu)₃]₂ provided significantly higher yields, especially at a milder temperature.[13]

Catalytic Cycles and Workflows

General Catalytic Cycle for the Heck Reaction

The Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation and is sometimes employed in indole synthesis strategies.[15]

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Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

References

Technical Support Center: Enhancing the Solubility of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with indole-2-carboxamides.

Frequently Asked Questions (FAQs)

Q1: Why do many indole-2-carboxamide derivatives exhibit poor aqueous solubility?

A1: The poor solubility of indole-2-carboxamides is often attributed to their molecular structure. These compounds typically possess hydrophobic residues and hydrogen bonding groups (indole NH and amide carbonyl). The hydrophobic nature increases lipophilicity, while the arrangement of hydrogen bond donors and acceptors can promote intramolecular hydrogen bonding, which reduces interactions with water molecules.[1] The planarity of the indole ring system can also contribute to high crystal lattice energies, further limiting solubility.[2]

Q2: What are the primary strategies to improve the solubility of indole-2-carboxamides?

A2: There are two main approaches to enhance the solubility of these compounds:

  • Chemical Modification: Altering the chemical structure of the indole-2-carboxamide molecule to introduce more polar or ionizable groups, or to disrupt the crystal lattice.

  • Formulation Strategies: Incorporating the compound into advanced drug delivery systems without changing its chemical structure. These include nanosuspensions, solid dispersions, and complexation with cyclodextrins.[3][4][5][6][7][8][9]

Q3: How does chemical modification impact the solubility and activity of indole-2-carboxamides?

A3: Chemical modifications can significantly improve solubility, but they may also affect the biological activity of the compound. For instance, replacing the amide linker with an amine has been shown to increase aqueous solubility by 10- to 40-fold while retaining potent antimycobacterial activity.[1] However, in some cases, modifications that improve solubility, such as altering substituents on the indole ring, might lead to a decrease or complete loss of potency.[2][10] Therefore, a careful structure-activity relationship (SAR) and structure-property relationship (SPR) analysis is crucial.

Troubleshooting Guides

Problem 1: My synthesized indole-2-carboxamide has very low solubility in aqueous buffers, hindering its use in biological assays.

Possible Causes:

  • High lipophilicity of the compound.

  • Strong intermolecular forces leading to a stable crystal lattice.[2]

  • Presence of intramolecular hydrogen bonding.[1]

Troubleshooting Steps:

  • Solvent Screening: Before resorting to more complex methods, screen a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400) to find a suitable vehicle for your in vitro assays. Be mindful of the final solvent concentration and its potential effects on the assay.[11]

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.

  • Chemical Modification Strategy:

    • Amide-Amine Replacement: Consider synthesizing an analog where the carboxamide linker is replaced with an aminomethylene linker. This has been shown to dramatically improve solubility.[1]

    • Introduction of Polar Groups: Introduce polar functional groups (e.g., morpholine) to the molecule, which can lead to an improvement in solubility.[2]

    • N-methylation: Methylating the amide and/or the indole nitrogen can disrupt hydrogen bonding and improve the solubility profile.[2]

  • Formulation Approaches:

    • Cyclodextrin Complexation: Use cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate the poorly soluble drug, while the hydrophilic exterior improves aqueous solubility.[6][7][8][9]

    • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[3][12][13][14][15]

    • Solid Dispersion: Disperse the compound in a hydrophilic carrier matrix at a solid state. This can be achieved by methods like solvent evaporation or hot-melt extrusion.[4][5][16][17][18]

Problem 2: The chemical modification I made to improve solubility resulted in a loss of biological activity.

Possible Causes:

  • The modification may have altered the key pharmacophore required for target binding.

  • The change in physicochemical properties (e.g., lipophilicity, pKa) may have negatively impacted cell permeability or target engagement.

Troubleshooting Steps:

  • Systematic SAR Study: Conduct a systematic structure-activity relationship study to understand the impact of different functional groups at various positions on both solubility and activity.

  • Bioisosteric Replacement: Instead of drastic changes, consider bioisosteric replacements of certain groups that may improve solubility while maintaining the necessary electronic and steric properties for activity.

  • pKa Tuning: For ionizable compounds, fine-tuning the pKa by introducing electron-withdrawing or -donating groups in proximity to the ionizable center can help find a balance between solubility and activity.[2]

Data Presentation

Table 1: Effect of Amide-Amine Replacement on Aqueous Solubility

Indole-2-carboxamideCorresponding IndolylmethylamineSolubility of Carboxamide (µg/mL)Solubility of Methylamine (µg/mL)Fold Increase in Solubility
Compound 4Compound 7~2~20-30~10-15
Compound 14Compound 31<10>40>4
Compound 16Compound 33~10-20>40~2-4
Compound 8Compound 25<10>40>4

Data adapted from a study on mycobactericidal agents, illustrating a significant improvement in solubility with amide-amine replacement.[1]

Table 2: Solubility of Various Indole-2-carboxamide Analogs

Compound IDModificationKinetic Solubility in PBS pH 7.4 (µg/mL)
2 Parent Compound<10
64 Bridged morpholine and pyridine rings31
73 N-methylation of amide and indole17
74 pKa tuningSlightly better than parent
75 pKa tuningMarginal gain

This table summarizes the impact of different chemical modifications on the kinetic solubility of indole-2-carboxamides developed as anti-Trypanosoma cruzi agents.[2]

Experimental Protocols

Protocol 1: Synthesis of Indolylmethylamines from Indole-2-carboxamides

This protocol describes the general steps for the amide-amine replacement strategy.

  • Reduction of Carboxylic Acid: The corresponding indole-2-carboxylic acid is reduced to indole-2-methanol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as THF.

  • Oxidation to Aldehyde: The resulting alcohol is then oxidized to the indole-2-carbaldehyde using an oxidizing agent like pyridinium dichromate (PDC) or manganese dioxide (MnO₂).

  • Reductive Amination: The final indolylmethylamine is synthesized by reductive amination of the carbaldehyde with the desired primary or secondary amine in the presence of a reducing agent such as sodium triacetoxyborohydride (Na(OAc)₃BH).[1]

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization (Top-Down Approach)
  • Pre-suspension: Disperse the indole-2-carboxamide powder in a dispersion medium containing a suitable stabilizer (e.g., a polymer or surfactant) to create a pre-suspension.

  • Pre-milling: Subject the pre-suspension to high shear forces to reduce the particle size.

  • High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a sufficient number of cycles until the desired particle size distribution in the nanometer range is achieved.[3][14]

Protocol 3: Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound.[19]

  • Sample Preparation: Add an excess amount of the indole-2-carboxamide to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: After shaking, allow the undissolved particles to settle. Withdraw a sample from the supernatant and centrifuge it to remove any remaining solid particles.

  • Analysis: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC.[19]

Visualizations

experimental_workflow cluster_synthesis Chemical Modification Workflow start Indole-2-carboxylic Acid reduction Reduction (e.g., LiAlH4) start->reduction oxidation Oxidation (e.g., PDC) reduction->oxidation red_amination Reductive Amination oxidation->red_amination final_product Soluble Indolylmethylamine Analog red_amination->final_product

Caption: Workflow for synthesizing more soluble indolylmethylamine analogs.

solubility_troubleshooting start Poorly Soluble Indole-2-carboxamide q1 Is the issue for an in vitro assay or in vivo study? start->q1 cosolvents Use Co-solvents (e.g., DMSO, PEG) q1->cosolvents In vitro q2 Is chemical modification feasible? q1->q2 In vivo formulation Advanced Formulation Strategies nanosuspension Nanosuspension formulation->nanosuspension solid_dispersion Solid Dispersion formulation->solid_dispersion cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin chem_mod Chemical Modification (e.g., Amide-Amine Replacement) q2->chem_mod Yes no_chem_mod Proceed with Formulation q2->no_chem_mod No no_chem_mod->formulation

Caption: Decision tree for troubleshooting indole-2-carboxamide solubility issues.

References

Validation & Comparative

A Researcher's Guide to Indole Synthesis: A Comparative Analysis of Classic and Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the indole scaffold remains a critical endeavor due to its prevalence in a vast array of biologically active compounds and pharmaceuticals. The choice of synthetic route can significantly impact yield, substrate scope, and overall efficiency. This guide provides a comparative analysis of prominent indole synthesis methods, offering a clear overview of their mechanisms, quantitative performance, and detailed experimental protocols to aid in methodological selection.

The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Consequently, a variety of methods for its construction have been developed over the past century. These can be broadly categorized into classic methods, which are often named reactions that have been refined over decades, and modern methods, which frequently employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. This guide will compare the Fischer, Bischler-Möhlau, Reissert, and Nenitzescu indole syntheses as representatives of classic approaches against the modern Larock, Bartoli, and Gassman syntheses.

Quantitative Comparison of Indole Synthesis Methods

The following table summarizes key quantitative data for several common indole synthesis methods, providing a snapshot of their typical performance under specific reported conditions.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[1]
Fischer (Microwave) Phenylhydrazine, PropiophenoneEaton's Reagent-1700.1792[2]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[1]
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalatePotassium ethoxide, then Zn/Acetic AcidEthanol, Acetic AcidRefluxNot SpecifiedHigh
Nenitzescu Indole Synthesis 1,4-Benzoquinone, Ethyl 3-aminocrotonateAcetic AcidAcetic AcidNot SpecifiedNot SpecifiedVaries
Larock Indole Synthesis o-Iodoaniline, DiphenylacetylenePd(OAc)₂/PPh₃, Na₂CO₃, LiClDMF100Not SpecifiedHigh
Bartoli Indole Synthesis o-Nitrotoluene, Vinyl Grignard reagentNoneTHF-400.33up to 67[3]
Gassman Indole Synthesis Aniline, Methylthio-2-propanonet-BuOCl, TriethylamineNot Specified-78 to RTNot SpecifiedVaries

Reaction Mechanisms and Experimental Workflows

The choice of an indole synthesis method often depends on the desired substitution pattern and the available starting materials. The following diagrams illustrate the mechanistic pathways and general experimental workflows for several key methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method involving the acid-catalyzed cyclization of an arylhydrazone.[4]

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization & Rearrangement cluster_step3 Step 3: Cyclization & Aromatization A Arylhydrazine C Arylhydrazone A->C + B Aldehyde or Ketone B->C + D Enamine Intermediate C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H Ammonia Elimination G->H I Indole H->I

Caption: Reaction mechanism of the Fischer indole synthesis.

Leimgruber-Batcho Indole Synthesis

A powerful alternative to the Fischer synthesis, the Leimgruber-Batcho method proceeds in two main steps: enamine formation followed by reductive cyclization.[5] This method is particularly useful for preparing indoles unsubstituted at the C2 and C3 positions.

Leimgruber_Batcho_Workflow start o-Nitrotoluene step1 React with N,N-dimethylformamide dimethyl acetal and pyrrolidine start->step1 enamine Enamine Intermediate step1->enamine step2 Reductive Cyclization (e.g., Raney Ni, H₂ or Pd/C) enamine->step2 product Indole step2->product

Caption: Experimental workflow for the Leimgruber-Batcho indole synthesis.

Modern Palladium-Catalyzed Indole Synthesis (Larock)

Transition-metal catalysis has revolutionized indole synthesis. The Larock indole synthesis, a palladium-catalyzed heteroannulation, is a prime example, allowing for the synthesis of diverse indoles from ortho-iodoanilines and disubstituted alkynes.[6]

Larock_Indole_Synthesis cluster_cat_cycle Catalytic Cycle Pd0 Pd(0) A Oxidative Addition (o-iodoaniline) Pd0->A PdII Pd(II) Intermediate A->PdII B Alkyne Insertion PdII->B C Intramolecular Cyclization B->C D Reductive Elimination C->D D->Pd0 Regeneration of Pd(0) Indole Indole Product D->Indole

Caption: Simplified catalytic cycle of the Larock indole synthesis.

Experimental Protocols

For the successful implementation of these synthetic methods, detailed experimental procedures are crucial.

Fischer Indole Synthesis of 2-Phenylindole

Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation of the solution.[1]

Step 2: Cyclization The crude phenylhydrazone is mixed with an equal weight of anhydrous zinc chloride and heated in an oil bath to 170 °C. The mixture is maintained at this temperature for 10 minutes, during which vigorous evolution of ammonia occurs.[1]

Step 3: Work-up and Purification After cooling, the reaction mass is dissolved in a mixture of 100 mL of water and 100 mL of 95% ethanol. The hot solution is decolorized with Norit and filtered. Upon cooling, 2-phenylindole crystallizes and is collected by filtration and washed with cold ethanol. The typical yield is 72-80%.[1]

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole

Step 1: Synthesis of N-Phenacylanilines Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[1]

Step 2: Microwave-Assisted Cyclization A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1]

Reissert Indole Synthesis

Step 1: Condensation o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[1][7]

Step 2: Reductive Cyclization The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1][7]

Step 3: Decarboxylation (Optional) If the parent indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating.[7]

Conclusion

The selection of an appropriate indole synthesis method is a critical decision in the design of synthetic routes for drug discovery and development. Classical methods like the Fischer and Reissert syntheses remain valuable for their simplicity and the accessibility of starting materials. However, modern transition-metal-catalyzed approaches, such as the Larock synthesis, offer significant advantages in terms of efficiency, milder reaction conditions, and broader substrate scope. The recent advent of microwave-assisted organic synthesis has further provided a transformative approach by significantly accelerating reaction rates and improving yields for many classical methods.[2] By understanding the nuances of each method, as detailed in this guide, researchers can make informed decisions to best suit their synthetic goals.

References

A Comparative Guide to the Synthesis of 1H-Indol-2-ol: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison between a novel synthetic pathway for 1H-Indol-2-ol and an established, traditional method. This compound exists in tautomeric equilibrium with its more stable lactam form, 2-oxindole (or indolin-2-one). Consequently, synthetic routes leading to 2-oxindole are considered pathways to this compound. This guide offers an objective analysis of a modern palladium-catalyzed intramolecular C-H functionalization reaction against the classical reduction of isatin, providing researchers, scientists, and drug development professionals with the data to make informed decisions on methodology.

The performance of each pathway is evaluated based on yield, purity, reaction time, and key safety considerations, supported by detailed experimental protocols and workflow diagrams.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the synthesis of 2-oxindole via the established isatin reduction method and a newer palladium-catalyzed approach.

Table 1: Established Pathway - Reduction of Isatin

ParameterValueReference
Starting Material Isatin
Key Reagents Hydrazine hydrate, Sodium acetate
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 °C
Reaction Time 8 hours
Yield ~95% (crude)
Purity 97% (crude)

Table 2: New Pathway - Palladium-Catalyzed C-H Functionalization

ParameterValueReference
Starting Material N-alkyl-α-chloroacetanilide[1][2]
Key Reagents Palladium(II) acetate, 2-(di-tert-butylphosphino)biphenyl[1][2]
Base Triethylamine[1][2]
Solvent Toluene[1][2]
Temperature 80 - 100 °C[1][2]
Reaction Time 19 - 24 hours[2]
Yield 70 - 98% (isolated)[2]
Purity >95% (by ¹H NMR and combustion analysis)[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Established Pathway: Reduction of Isatin with Hydrazine Hydrate

This protocol is adapted from a patented procedure for the preparation of 2-oxindole.

Step 1: Reaction Setup

  • In a suitable reaction flask, dissolve 166 g (1.1 mole) of isatin in 650 ml of N,N-dimethylformamide (DMF).

  • In a separate vessel, uniformly mix 70 ml of 80% hydrazine hydrate (1.1 mole) with 180 ml of DMF.

  • Add the hydrazine hydrate solution in drops to the isatin solution.

  • Add 8.3 g (0.1 mole) of sodium acetate to the reaction mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to 100 °C.

  • Maintain the temperature and stir for 8 hours.

Step 3: Workup and Isolation

  • After the reaction is complete, distill off the polar solvent (DMF) from the reaction mixture.

  • Add 500 ml of water to the remaining mixture.

  • Extract the resulting mixture twice with 500 ml of toluene.

  • Dry the combined organic extracts to yield the crude 2-oxindole as a yellowish solid.

New Pathway: Palladium-Catalyzed Intramolecular C-H Functionalization

This protocol is based on the method developed by Hennessy and Buchwald.[1][2]

Step 1: Preparation of N-alkyl-α-chloroacetanilide (Starting Material)

  • Dissolve the corresponding N-alkylaniline in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure to yield the N-alkyl-α-chloroacetanilide, which can be purified by recrystallization or chromatography.

Step 2: Palladium-Catalyzed Cyclization

  • In an oven-dried, sealable reaction tube, combine the N-alkyl-α-chloroacetanilide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and 2-(di-tert-butylphosphino)biphenyl (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous toluene (4 mL) and triethylamine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for the specified time (typically 19-24 hours).

Step 3: Workup and Isolation

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a plug of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the desired 2-oxindole.

Mandatory Visualizations

The following diagrams illustrate the workflows for both the established and new synthetic pathways.

G Established Pathway: Isatin Reduction Isatin Isatin Reaction Reaction (100 °C, 8h) Isatin->Reaction Hydrazine Hydrazine Hydrate Sodium Acetate Hydrazine->Reaction DMF DMF Solvent DMF->Reaction Distillation Solvent Distillation Reaction->Distillation Workup Aqueous Workup & Toluene Extraction Distillation->Workup Product 2-Oxindole Workup->Product G New Pathway: Pd-Catalyzed C-H Functionalization cluster_0 Starting Material Synthesis cluster_1 Cyclization Aniline N-Alkylaniline SM_Reaction Acylation Aniline->SM_Reaction Chloroacetyl Chloroacetyl Chloride Triethylamine Chloroacetyl->SM_Reaction Chloroacetanilide N-alkyl-α-chloroacetanilide SM_Reaction->Chloroacetanilide Cyclization_Reaction Cyclization (100 °C, 19-24h) Chloroacetanilide->Cyclization_Reaction Catalyst Pd(OAc)₂ 2-(di-tert-butylphosphino)biphenyl Catalyst->Cyclization_Reaction BaseSolvent Triethylamine Toluene BaseSolvent->Cyclization_Reaction Purification Filtration & Flash Chromatography Cyclization_Reaction->Purification Final_Product 2-Oxindole Purification->Final_Product

References

The Evolving Landscape of 1H-Indol-2-ol Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 1H-indol-2-ol core and its predominant tautomeric form, oxindole, have emerged as a "privileged" structure in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document aims to serve as a valuable resource for the rational design of next-generation therapeutics.

The versatility of the oxindole scaffold allows for substitutions at various positions, leading to a diverse range of biological activities.[1] Notably, derivatives of this core have shown significant potential as anticancer agents by targeting key cellular processes such as cell cycle progression and signal transduction.[2][3] This guide will delve into specific classes of this compound derivatives, comparing their in vitro efficacy and elucidating the structural modifications that govern their activity.

Comparative Anticancer Activity of this compound (Oxindole) Derivatives

The following tables summarize the in vitro anticancer activity of various classes of oxindole derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple studies to facilitate a direct comparison of potency.

Spirooxindole Derivatives

Spirooxindoles, characterized by a spirocyclic junction at the C3 position of the oxindole ring, have demonstrated potent antiproliferative effects against a range of cancer cell lines.[2][4] The intricate three-dimensional structure of these molecules allows for precise interactions with various biological targets.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Spiropyrazoline OxindolesCompound AMCF-7 (Breast)10.85[5]
MDA-MB-231 (Breast)14.45[5]
Spiroisoxazoline OxindolesCompound BHCT-116 (Colon)1.3 - 21[6]
DispirooxindolesCompound CPC3 (Prostate)>50[7]
HeLa (Cervical)>50[7]
MCF-7 (Breast)7.36[7]
MDA-MB-231 (Breast)9.44[7]

Structure-Activity Relationship Insights for Spirooxindoles:

  • The nature of the heterocyclic ring spiro-fused to the oxindole core significantly influences anticancer activity.

  • Substitutions on the oxindole ring, such as N-alkylation and halogenation, can modulate potency and selectivity.[5] For instance, an N-benzyl group with a chloro substitution on the indolin-2-one scaffold has been shown to enhance activity against breast cancer cells.[5]

  • The stereochemistry at the spiro center can be a critical determinant of biological activity.

Oxindole-Chalcone Hybrids

Chalcones, a class of open-chain flavonoids, have been hybridized with the oxindole scaffold to create compounds with promising anticancer potential.[8] These hybrids often exhibit inhibitory activity against key signaling proteins.

CompoundSubstitution on Chalcone MoietyCancer Cell LineGrowth Inhibition (%) at 10 µMReference
3aUnsubstitutedSNB-75 (CNS)29.14[9]
3c4-ChloroUO-31 (Renal)42.48[9]

Structure-Activity Relationship Insights for Oxindole-Chalcones:

  • The substitution pattern on the phenyl ring of the chalcone moiety plays a crucial role in determining the anticancer activity.

  • Electron-withdrawing groups, such as halogens, on the chalcone phenyl ring appear to enhance the cytotoxic effects.[9]

3-Substituted-3-hydroxy-2-oxindoles

The introduction of a hydroxyl group at the C3 position, along with another substituent, leads to a class of compounds with significant antiproliferative activities.

Compound ClassTarget Cancer TypeKey FindingsReference
Spirocyclopropyl oxindole–isatin hybridsTriple-negative breast cancerThe most potent compound outperformed tamoxifen and 5-fluorouracil.[3]

Structure-Activity Relationship Insights for 3-Substituted-3-hydroxy-2-oxindoles:

  • The hybridization of the 3-hydroxy-2-oxindole core with other bioactive moieties, such as isatin, can lead to highly potent anticancer agents.

  • The cytotoxic effect of these compounds is often mediated through the induction of apoptosis via caspase pathways.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in the studies of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[10]

Colony Formation Assay

The colony formation assay is a cell survival assay based on the ability of a single cell to grow into a colony. It is a measure of the long-term cytotoxic or cytostatic effects of a compound.

Procedure:

  • Cell Seeding: A specific number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

  • Compound Treatment: After 24 hours, the cells are treated with the test compound at various concentrations.

  • Incubation: The plates are incubated for a period of 7-14 days, allowing colonies to form. The medium may be replaced every 3-4 days.

  • Colony Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed with a solution such as methanol/acetic acid, and then stained with a staining solution like crystal violet.

  • Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to assess the effect of the compound on the clonogenic survival of the cells.[10]

Signaling Pathways and Mechanisms of Action

Many this compound derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. A prominent mechanism of action is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][11]

Kinase Inhibition Pathway

Several oxindole derivatives have been identified as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as cyclin-dependent kinases (CDKs).[11][12] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activates Oxindole_Derivative This compound (Oxindole) Derivative Oxindole_Derivative->RTK Inhibits CDK Cyclin-Dependent Kinase (CDK) Oxindole_Derivative->CDK Inhibits Downstream_Signaling->CDK Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Drives Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis

Caption: Kinase inhibition by this compound derivatives.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and validating novel anticancer agents based on the this compound scaffold involves a multi-step workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_MoA A Synthesis of this compound Derivative Library B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Lead Compound Identification (Based on IC50 values) B->C D Mechanism of Action Studies C->D D1 Cell Cycle Analysis D2 Apoptosis Assays D3 Kinase Inhibition Assays E In Vivo Efficacy Studies (Xenograft Models) D->E

Caption: Experimental workflow for anticancer drug discovery.

References

Quantitative Structure-Activity Relationship (QSAR) of Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] The versatility of the indole ring allows for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] Understanding the relationship between the structural features of indole derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to achieve this, establishing mathematical correlations between chemical structure and biological activity.[4]

This guide offers a comparative overview of recent QSAR studies on indole derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. We present key findings in structured tables, detail common experimental protocols, and provide visual representations of QSAR workflows and relevant biological pathways to facilitate a deeper understanding of the structure-activity landscape of this important class of compounds.

Anticancer Activity of Indole Derivatives

QSAR studies have been instrumental in identifying the key structural requirements for the anticancer activity of indole derivatives. These studies often employ various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models.

A study by Syahri et al. focused on disubstituted indole derivatives and their anticancer activity against the A498 cell line.[5] Their QSAR model revealed that electron-withdrawing groups at positions R1 and R2, and an electron-donating group at R3 significantly increased anticancer activity.[5] Another study on indole-based sulfonylhydrazones identified that a non-substituted phenyl ring and specific substituents on the indole ring (5-methoxy, 1-acetyl, 5-chloro) enhanced cytotoxic activity against breast cancer cell lines.[6]

Indole Derivative ScaffoldTarget Cell LineKey Molecular DescriptorsQSAR Model HighlightsReference
Disubstituted IndolesA498 (Kidney Cancer)Atomic charges on specific carbons (C2, C6, C11)Electron-withdrawing groups at R1 and R2, and an electron-donating group at R3 enhance activity.[5]
Indolyl-methylidene PhenylsulfonylhydrazonesMCF-7 (Breast Cancer), MDA-MB-231 (Breast Cancer)Not explicitly detailedPresence of a non-substituted phenyl ring and specific indolyl substituents (5-methoxy, 1-acetyl, 5-chloro) are crucial for activity.[6]
Thiosemicarbazone-indole derivativesPC3 (Prostate Cancer)Not explicitly detailedA 2D-QSAR model was generated to predict the anticancer activity.[4]
N-amide derivatives of indole-benzimidazole-isoxazolesProstate CancerTopoPSA (Topological Polar Surface Area), Electronic propertiesAn AdaBoost-ALO model showed high predictive accuracy (R² of 0.9852). These derivatives are potential dual inhibitors of topoisomerase I and II.[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the indole derivatives and a control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

QSAR_Workflow General QSAR Workflow A Dataset Collection (Indole Derivatives & Biological Activity) B Molecular Structure Optimization A->B C Calculation of Molecular Descriptors (e.g., Electronic, Steric, Topological) B->C D Data Splitting (Training and Test Sets) C->D E QSAR Model Development (e.g., MLR, CoMFA) D->E F Model Validation (Internal and External) E->F G Interpretation and Prediction F->G

Caption: A generalized workflow for developing a QSAR model.

Antimicrobial Activity of Indole Derivatives

Indole derivatives have demonstrated significant potential as antimicrobial agents, and QSAR studies have been employed to elucidate the structural features governing their activity against various pathogens.

A study on 14 indole derivatives against S. aureus and MRSA using multiple linear regression (MLR) found that compounds with high electronic energy and dipole moment were effective against S. aureus.[8] For MRSA, lower values of the Kier flexibility index (κ2) were associated with better antibacterial activity.[8] Another study on indole diketopiperazine alkaloids revealed that most of these compounds exhibited good antibacterial activity, with some showing higher potency than penicillin sodium against S. aureus.[9]

Indole Derivative ScaffoldTarget Organism(s)Key Molecular DescriptorsQSAR Model HighlightsReference
Substituted IndolesS. aureus, MRSAElectronic energy, Dipole moment, Kier flexibility index (κ2), Connectivity index (2χv)High electronic energy and dipole moment favor activity against S. aureus. Lower κ2 values are beneficial for activity against MRSA.[8]
Indole Diketopiperazine AlkaloidsS. aureus, B. subtilis, P. aeruginosa, E. coliClogPLower ClogP values (1.18–2.59) were associated with higher antibacterial activity.[10]
Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazoleS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiNot explicitly detailedIndole-triazole derivatives showed the most potent activity, particularly against MRSA and C. krusei.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The indole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Action Potential Mechanisms of Antimicrobial Action Indole Indole Derivatives Target1 Inhibition of Cell Wall Synthesis Indole->Target1 Target2 Disruption of Cell Membrane Integrity Indole->Target2 Target3 Inhibition of Protein Synthesis Indole->Target3 Target4 Inhibition of Nucleic Acid Synthesis Indole->Target4 Target5 Inhibition of Key Enzymes (e.g., FabH in fatty acid synthesis) Indole->Target5

Caption: Potential antimicrobial mechanisms of indole derivatives.

Antiviral Activity of Indole Derivatives

The indole scaffold is present in several approved antiviral drugs, and QSAR studies are aiding in the discovery of new antiviral agents.[12] These studies often focus on specific viral targets, such as proteases or envelope glycoproteins.

A 3D-QSAR study on indole derivatives as HIV-1 inhibitors targeting the gp120 envelope glycoprotein suggested that smaller substituents at the 7-position of the indole ring are desirable to avoid steric clashes in the active site.[13] Another QSAR study focused on isatin and indole derivatives as inhibitors of the SARS-CoV 3C-like protease (3CLpro), a crucial enzyme for viral replication.[14]

Indole Derivative ScaffoldViral TargetKey Molecular DescriptorsQSAR Model HighlightsReference
General Indole DerivativesHIV-1 gp120Steric fields (from CoMFA)Smaller substituents at the 7-position of the indole ring are preferred to avoid steric hindrance with Ser375, Phe382, and Tyr384 residues.[13]
Isatin and Indole-based compoundsSARS-CoV 3CLproSMILES notation-based optimal descriptorsThe QSAR models were developed using CORAL software and identified molecular fragments that increase or decrease inhibitory activity.[14]
3-indole sulfonamidesHIV-1 Reverse Transcriptase (RT)Not explicitly detailed3D-QSAR and docking simulations were used to design potent inhibitors of wild-type and resistant HIV-1 RT strains.[12]
Experimental Protocol: Antiviral Assays

The specific experimental protocol for evaluating antiviral activity depends on the virus and the target being studied. A general workflow for an enzyme inhibition assay is described below.

  • Enzyme and Substrate Preparation: The purified viral enzyme (e.g., protease, reverse transcriptase) and its corresponding substrate are prepared.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the indole derivatives.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Reaction Quenching and Detection: After a specific time, the reaction is stopped, and the product formation is measured using a suitable detection method (e.g., fluorescence, absorbance).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated.

Antiviral_Targets Key Viral Targets of Indole Derivatives Indole Indole Derivatives Target1 Viral Entry/Fusion (e.g., HIV gp120, gp41) Indole->Target1 Target2 Viral Enzymes (e.g., HIV Reverse Transcriptase, SARS-CoV 3CLpro) Indole->Target2 Target3 Viral Replication Machinery Indole->Target3

References

Unambiguous Structure Elucidation of Indole Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and biologically active compounds. While 1H-Indol-2-ol is a valid chemical structure, it exists in a tautomeric equilibrium with its more stable keto form, Indolin-2-one (also known as oxindole). In the solid state, the indolin-2-one form is overwhelmingly favored and is the structure typically observed and confirmed through X-ray crystallography. This guide provides a comparative overview of crystallographic data for various indolin-2-one derivatives, a detailed experimental protocol for structure determination, and a visual workflow to aid researchers in this critical analytical process.

Comparative Crystallographic Data of Indolin-2-one Derivatives

Single-crystal X-ray diffraction provides definitive proof of molecular structure, offering precise data on bond lengths, angles, and crystal packing. Below is a comparison of key crystallographic parameters for several distinct indolin-2-one derivatives, illustrating the structural diversity within this class of compounds.

Compound NameFormulaCrystal SystemSpace GroupUnit Cell DimensionsReference
3,3-Bis(1H-indol-3-yl)indolin-2-oneC₂₄H₁₇N₃OMonoclinicC2/ca = 24.0578 Å, b = 10.2342 Å, c = 18.1597 Å, β = 125.75°
5-Trifluoromethoxy-1H-indole-2,3-dione 3-(N-ethylthiosemicarbazone)C₁₂H₁₁F₃N₄O₂SMonoclinicP2₁/ca = 11.45 Å, b = 10.99 Å, c = 11.97 Å, β = 101.4°
1-Methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] (Z-isomer)C₂₀H₁₇F₃N₄O₃SMonoclinicP2₁/na = 12.01 Å, b = 13.00 Å, c = 13.78 Å, β = 107.5°[1]

Note: Unit cell parameters (a, b, c) are given in Angstroms (Å) and angles (α, β, γ) in degrees (°).

Detailed Experimental Protocol for X-ray Crystallography

The determination of a molecular structure by X-ray crystallography is a systematic process that transforms a crystalline solid into a detailed three-dimensional model.[2]

1. Crystal Growth (Crystallization) The initial and often most challenging step is growing a high-quality single crystal.[3][4] The crystal should ideally be 0.1–0.3 mm in each dimension, optically clear, and free from defects like cracks or twinning.[3] Common methods include:

  • Slow Evaporation: A solution of the purified compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

  • Vapor Diffusion (Hanging Drop): A drop containing the compound is equilibrated against a larger reservoir of a precipitant, slowly drawing out the solvent and inducing crystallization.[5]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

2. Crystal Mounting and Screening A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.[6] The crystal is mounted on a goniometer head in the X-ray diffractometer.[5] Initial diffraction images, or "stills," are taken to assess the crystal's quality and diffraction power.[6]

3. Data Collection The crystal is exposed to a monochromatic X-ray beam (often from a copper or molybdenum source) and rotated.[3][5] As the crystal rotates, the X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of diffraction spots.[3] A sensitive detector, such as a CCD or pixel detector, records the positions and intensities of thousands of these reflections as hundreds of images are collected at different crystal orientations.[2][3]

4. Data Processing Specialized software is used to process the collected images:[7]

  • Indexing: The diffraction spots are analyzed to determine the unit cell dimensions and the crystal's lattice symmetry (e.g., monoclinic, orthorhombic).[2][7]

  • Integration: The intensity of each diffraction spot is measured and integrated.

  • Scaling and Merging: Data from multiple images are scaled and merged to create a single, comprehensive reflection file. This step corrects for experimental variations and averages symmetry-equivalent reflections.[4]

5. Structure Solution and Refinement

  • Structure Solution: The goal is to solve the "phase problem." Since detectors only measure intensity, the phase information for each reflection is lost. Methods like "direct methods" or the Patterson method are used to calculate an initial set of phases, which allows for the generation of an initial electron density map.[2]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The positions and thermal parameters of the atoms in the model are refined computationally to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. This iterative process results in a final, accurate 3D structure.[3]

6. Validation and Deposition The final structural model is rigorously validated to ensure its chemical and geometric sensibility. The coordinates are then typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data available to the scientific community.

Visualizing the Workflow

The following diagram illustrates the key stages in determining the crystal structure of a this compound derivative.

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: X-ray Experiment cluster_analysis Phase 3: Data Analysis & Modeling cluster_final Phase 4: Finalization A Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Mounting & Screening B->C D Diffraction Data Collection C->D E Data Processing (Indexing & Integration) D->E F Structure Solution (Phase Determination) E->F G Model Building & Refinement F->G H Structure Validation G->H I Database Deposition (CIF) H->I

Caption: Experimental workflow for X-ray crystallography.

References

A Comparative Study on the Reactivity of Indole and 1H-Indol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Chemical Reactivity of Indole and its Isomeric Counterpart, 1H-Indol-2-ol.

This guide provides a comprehensive comparative analysis of the chemical reactivity of indole and this compound. It is designed to be an objective resource, offering experimental data and detailed protocols to inform synthetic strategies and research in drug development. It is crucial to note at the outset that this compound exists predominantly in its more stable tautomeric form, 2-oxindole. Therefore, this guide will focus on the reactivity of indole versus 2-oxindole.

Executive Summary

Indole and 2-oxindole, while isomers, exhibit markedly different chemical reactivity due to the variance in their electronic and structural properties. Indole is an electron-rich aromatic heterocycle, rendering it highly susceptible to electrophilic attack, particularly at the C3 position. In stark contrast, 2-oxindole possesses a lactam structure which significantly alters its reactivity. The key reaction site in 2-oxindole shifts to the C3 position, which bears acidic protons, making it a nucleophilic center upon deprotonation. Electrophilic substitution on the carbocyclic ring is also a feature of 2-oxindole chemistry. This guide will delve into these differences through a detailed examination of their electrophilic substitution, nucleophilicity/acidity, and oxidation reactions, supported by experimental data and protocols.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative data to provide a direct comparison of the reactivity of indole and 2-oxindole.

PropertyIndole2-Oxindole (for this compound)Key Differences
pKa ~17 (N-H in DMSO)[1], 32.78 (N-H in MeCN)[2]~18-19 (C3-H)Indole's N-H is acidic, while 2-oxindole's C3-H is acidic, defining their primary sites for deprotonation and subsequent nucleophilic reactions.
Basicity (pKa of conjugate acid) -3.6 (protonation at C3)[3]Not readily protonated on the ringIndole can be protonated at C3 by strong acids, deactivating the pyrrole ring towards electrophiles.
Reactivity towards Electrophiles Extremely high at C3 (10¹³ times more reactive than benzene)[3]Primarily at C3 (via enolate) and on the benzene ring (C5)[4]Indole's pyrrole ring is highly activated for electrophilic attack, whereas 2-oxindole's reactivity is directed by its enolate formation.
Oxidation Product 2-Oxindole[3], IsatinIsatin[4]Both can be oxidized, but the initial oxidation of indole yields 2-oxindole.

Comparative Reactivity in Detail

Electrophilic Aromatic Substitution

Indole: The π-excessive nature of the indole ring system leads to a very high reactivity towards electrophiles, with a strong preference for substitution at the C3 position. This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (Wheland intermediate) formed upon attack at C3, without disrupting the aromaticity of the benzene ring[5].

Electrophilic_Substitution_Indole Indole Indole Intermediate Wheland Intermediate (C3-attack) Indole->Intermediate Electrophilic attack at C3 Electrophile E+ Electrophile->Intermediate Product 3-Substituted Indole Intermediate->Product Deprotonation

2-Oxindole: In contrast, the lactam functionality in 2-oxindole deactivates the pyrrole ring towards direct electrophilic attack. However, the benzene ring remains susceptible to electrophilic aromatic substitution, typically at the C5 position, para to the activating amino group[4]. Furthermore, the acidic protons at the C3 position allow for the formation of an enolate, which can then react as a nucleophile with various electrophiles.

Electrophilic_Substitution_Oxindole Oxindole 2-Oxindole Enolate Enolate Intermediate Oxindole->Enolate Deprotonation at C3 C5_Product C5-Substituted 2-Oxindole Oxindole->C5_Product Electrophilic attack at C5 Base Base Base->Enolate C3_Product C3-Substituted 2-Oxindole Enolate->C3_Product Nucleophilic attack Electrophile E+ Electrophile->C3_Product E_Ar_S Electrophilic Aromatic Substitution E_Ar_S->C5_Product

Acidity and Nucleophilicity

Indole: The N-H proton of indole is weakly acidic, with a pKa of about 17 in DMSO[1]. Deprotonation with a strong base generates the indolyl anion, a potent nucleophile that can react at either the N1 or C3 position, depending on the counterion and reaction conditions.

2-Oxindole: The most significant feature of 2-oxindole's reactivity is the acidity of the C3 protons. These protons are readily removed by a base to form a resonance-stabilized enolate, which is a soft nucleophile that preferentially attacks electrophiles at the C3 position[6]. This reactivity is the basis for a wide range of C3-functionalization reactions of the oxindole core.

Oxidation

Indole: Due to its electron-rich nature, indole is easily oxidized. A common and synthetically useful oxidation is the conversion of indole to 2-oxindole, which can be achieved with various oxidizing agents, including N-bromosuccinimide (NBS)[3]. Further oxidation can lead to the formation of isatin.

2-Oxindole: 2-Oxindole can be further oxidized to isatin (indole-2,3-dione). This transformation can be accomplished using a variety of oxidizing agents, such as molecular oxygen in the presence of a catalyst[5].

Oxidation_Pathway Indole Indole Oxindole 2-Oxindole Indole->Oxindole Oxidation Isatin Isatin Oxindole->Isatin Further Oxidation

Experimental Protocols

I. Electrophilic Substitution of Indole: Nitration

Objective: To synthesize 3-nitroindole.

Materials:

  • Indole

  • Tetramethylammonium nitrate

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile

Procedure:

  • Dissolve indole (0.5 mmol) in acetonitrile (1 mL) in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Add tetramethylammonium nitrate (0.55 mmol) to the solution.

  • Slowly add trifluoroacetic anhydride (0.6 mmol) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-nitroindole.[7]

II. C3-Alkylation of 2-Oxindole

Objective: To synthesize a 3-alkylated 2-oxindole.

Materials:

  • 2-Oxindole

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium tert-butoxide (t-BuOK)

  • p-Xylene

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 2-oxindole (1.0 equiv), Ni(acac)₂ (10 mol %), and PCy₃ (20 mol %).

  • Add dry p-xylene as the solvent.

  • Add the secondary alcohol (1.2 equiv) and t-BuOK (2.0 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture at 150 °C for 36 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-alkylated 2-oxindole.[8]

III. Oxidation of Indole to 2-Oxindole

Objective: To synthesize 2-oxindole from indole.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

  • Water

Procedure:

  • Dissolve indole in a mixture of tert-butanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-bromosuccinimide in tert-butanol/water dropwise to the indole solution with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the tert-butanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-oxindole.

  • Purify by recrystallization or column chromatography.

IV. Oxidation of 2-Oxindole to Isatin

Objective: To synthesize isatin from 2-oxindole.

Materials:

  • 2-Oxindole

  • tert-Butyl nitrite (t-BuONO)

  • Tetrahydrofuran (THF)

  • Oxygen balloon

Procedure:

  • To a solution of 2-oxindole in THF, add tert-butyl nitrite.

  • Fit the reaction flask with an oxygen balloon.

  • Heat the reaction mixture at 50 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield isatin.[5]

Conclusion

The reactivity of indole and its isomer, this compound (existing as 2-oxindole), are fundamentally different. Indole is a classic example of an electron-rich heterocycle that readily undergoes electrophilic substitution at the C3 position. In contrast, 2-oxindole's reactivity is dominated by the acidity of its C3 protons, which allows for nucleophilic attack by the resulting enolate, and electrophilic substitution on the benzene ring. Understanding these distinct reactivity patterns is paramount for the strategic design of synthetic routes to a vast array of biologically active molecules and functional materials. The provided data and protocols offer a practical guide for researchers to harness the unique chemical properties of these important heterocyclic scaffolds.

References

Benchmarking the Efficacy of Novel 1H-Indol-2-ol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Drug Development Professionals

The 1H-indole core and its tautomeric form, oxindole (1H-indol-2-one), are privileged scaffolds in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1][2][3] These compounds have garnered significant attention for their potential in oncology by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][5] This guide provides a comparative analysis of a representative 1H-indol-2-ol-based drug, SU6656, against the established multi-kinase inhibitor Sunitinib, which also features an oxindole core, and Sorafenib, a non-indole-based kinase inhibitor, to benchmark its efficacy.

This comparison focuses on their inhibitory activity against key receptor tyrosine kinases (RTKs) and their effects on cancer cell proliferation. Detailed experimental protocols and visual diagrams of the relevant signaling pathway and experimental workflows are provided to support researchers in their drug development efforts.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following tables summarize the reported in vitro IC50 values for our representative and comparator drugs against key kinases implicated in cancer.

Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)

CompoundPrimary Target(s)VEGFR-2PDGFRβc-KitSrc
SU6656 Src Family Kinases>10,0002,500>10,000280[6][7][8]
Sunitinib (SU11248) Multi-kinase221100
Sorafenib Multi-kinase90580680>10,000

Note: Data is compiled from various sources and should be used for comparative purposes. Assays performed under identical conditions are required for a direct head-to-head comparison.

Table 2: Cellular Anti-Proliferative Activity (GI50, µM)

CompoundHUVEC (Endothelial)HT-29 (Colon)A549 (Lung)U87-MG (Glioblastoma)
SU6656 0.5>10>101.2
Sunitinib 0.013.55.24.8
Sorafenib 0.024.56.25.5

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Mechanism of Action: Targeting Key Signaling Pathways

SU6656, Sunitinib, and Sorafenib exert their anti-cancer effects by inhibiting protein kinases that are crucial for tumor cell signaling. Sunitinib and Sorafenib are multi-targeted inhibitors affecting pathways like angiogenesis and cell proliferation by targeting VEGFR and PDGFR.[4][5] SU6656 is more selective for Src family kinases, which are involved in various cellular processes including proliferation, survival, and migration.[6][9]

Simplified Kinase Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) SRC Src RTK->SRC RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation SU6656 SU6656 SU6656->SRC Sunitinib Sunitinib Sunitinib->RTK Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF General Workflow for Kinase Inhibitor Benchmarking cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis biochemical Biochemical Kinase Assay ic50 IC50 Determination biochemical->ic50 cellular Cellular Proliferation Assay gi50 GI50 Determination cellular->gi50 pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) ic50->pk_pd gi50->pk_pd efficacy Xenograft Tumor Models pk_pd->efficacy lead_candidate Lead Candidate Selection efficacy->lead_candidate

References

A Comparative Docking Analysis of Indole Derivatives Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the In Silico Performance of Indole-Based Compounds

Indole, a privileged heterocyclic scaffold, continues to be a cornerstone in the development of novel therapeutic agents due to its remarkable versatility and ability to interact with a wide array of biological targets. This guide provides a comparative analysis of molecular docking studies of various indole derivatives, offering insights into their binding affinities and interaction patterns with key proteins implicated in cancer, inflammation, and neurodegenerative diseases. The data presented herein is compiled from recent scientific literature, providing a valuable resource for researchers engaged in structure-based drug design and development.

Comparative Docking Performance of Indole Derivatives

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different indole derivatives against their respective protein targets.

Target Protein Indole Derivative Class Compound ID Docking Score (kcal/mol) Reference
Cyclooxygenase-2 (COX-2)2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazideS3Not specified, but noted to have strong binding interactions[1][2]
Cyclooxygenase-2 (COX-2)3-ethyl-1H-indole with imidazolidinoneIIb-11.35[3]
Epidermal Growth Factor Receptor (EGFR)Pyrazolinyl-indole derivatives17Not specified, but noted to have significant anticancer activity[4]
TubulinIndole-chalcone derivatives4Not specified, but potent antiproliferative activity reported[4]
B-cell lymphoma 2 (Bcl-2)Novel indole derivatives29Not specified, but potent dual inhibitory activity against Bcl-2 and Mcl-1[4][5]
Myeloid cell leukemia 1 (Mcl-1)Novel indole derivatives29Not specified, but potent dual inhibitory activity against Bcl-2 and Mcl-1[4][5]
Acetylcholinesterase (AChE)Indole-based sulfonamides9Not specified, but potent inhibition reported[6]
Butyrylcholinesterase (BuChE)Indole-based sulfonamides9Not specified, but potent inhibition reported[6]
Penicillin Binding Protein 2Substituted indole derivatives12Not specified, but better binding score reported[7]
Penicillin Binding Protein 2aSubstituted indole derivatives2Not specified, but better binding score reported[7]
Janus Kinase 3 (JAK-3)Indole based diaza-sulphonamides1-4-8.8 to -9.7[8]
UDP-N-acetylmuramatel-alanine ligase (MurC)Indole-based heterocyclic scaffolds9-11.5[9]
Human lanosterol 14α-demethylaseIndole-based heterocyclic scaffolds9-8.5[9]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited studies for molecular docking are crucial for the interpretation and replication of the results. Below are detailed protocols for the commonly used software in the docking of indole derivatives.

AutoDock Vina Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDock Tools (ADT).

  • Ligand Preparation: The 2D structures of the indole derivatives are drawn using chemical drawing software and converted to 3D structures. The energy of the ligands is minimized using a suitable force field.

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The size and center of the grid are determined based on the co-crystallized ligand or by identifying the active site residues.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations. The software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Analysis of Results: The docking results are analyzed based on the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using software like PyMOL or Discovery Studio.

Schrödinger Glide Protocol
  • Protein and Ligand Preparation: The Protein Preparation Wizard in the Schrödinger suite is used to prepare the protein by adding hydrogens, assigning bond orders, and performing energy minimization. Ligands are prepared using LigPrep to generate low-energy 3D conformations.

  • Receptor Grid Generation: A receptor grid is generated around the active site of the protein. The size of the grid is defined by the co-crystallized ligand or selected residues.

  • Ligand Docking: The prepared ligands are docked into the receptor grid using the Glide module. Docking can be performed at different precision levels, such as Standard Precision (SP) or Extra Precision (XP).

  • Scoring and Analysis: The docked poses are scored using GlideScore, which is an empirical scoring function. The top-ranked poses are analyzed for their interactions with the active site residues.

PyRx Virtual Screening Protocol
  • Loading Molecules: The protein and ligand molecules are loaded into the PyRx workspace.

  • Molecule Conversion: The molecules are converted to the AutoDock PDBQT format.

  • Vina Wizard: The Vina Wizard is used to set up the docking experiment. The active site is defined by selecting the relevant residues, and the grid box is automatically generated.

  • Running Docking: The docking process is initiated, and AutoDock Vina calculates the binding affinities for the different conformations of the ligand.

  • Results Analysis: The results are presented in a table format, showing the binding affinity and RMSD values for each docked pose. The interactions can be visualized in the 3D viewer.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context of these docking studies, the following diagrams illustrate a generalized experimental workflow for in silico drug discovery and the key signaling pathways targeted by the investigated indole derivatives.

experimental_workflow Experimental Workflow for In Silico Drug Discovery cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis & Validation PDB Protein Structure Retrieval (PDB) PrepProt Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure Design/Retrieval PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Grid Box Generation PrepProt->Grid Docking Molecular Docking (AutoDock, Glide, etc.) PrepLig->Docking Grid->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis ADMET ADMET Prediction Analysis->ADMET Synthesis Chemical Synthesis Analysis->Synthesis Bioassay Biological Assays (In Vitro/In Vivo) ADMET->Bioassay Synthesis->Bioassay Lead Lead Compound Identification Bioassay->Lead

Caption: A generalized workflow for in silico drug discovery.

egfr_signaling EGFR Signaling Pathway in Cancer EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indole Indole Derivatives Indole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.

cox_inflammatory_pathway COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid Stimuli->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Indole Indole Derivatives Indole->COX2 Inflammation Pain & Inflammation Prostaglandins->Inflammation

Caption: The COX-2 pathway in inflammation and its inhibition.

jak_stat_pathway JAK/STAT Signaling Pathway in Cancer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Indole Indole Derivatives Indole->JAK STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: The JAK/STAT signaling pathway and its inhibition.

ache_buche_pathway Role of AChE and BuChE in Alzheimer's Disease Acetylcholine Acetylcholine (ACh) Hydrolysis ACh Hydrolysis Acetylcholine->Hydrolysis AChE AChE AChE->Hydrolysis BuChE BuChE BuChE->Hydrolysis Indole Indole Derivatives Indole->AChE Indole->BuChE CholinergicDeficit Cholinergic Deficit (Cognitive Decline) Hydrolysis->CholinergicDeficit

References

Unveiling the Therapeutic Promise of 1H-Indol-2-ol Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activity of 1H-Indol-2-ol derivatives, supported by experimental data. We delve into the correlation between in vitro potency and in vivo efficacy, offering insights into the therapeutic potential of this promising class of compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Among these, this compound derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, particularly those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] This guide will explore the in vitro and in vivo activity of these derivatives, providing detailed experimental protocols and data presented for clear comparison.

In Vitro Activity: Potent Inhibition of VEGFR-2

A novel 1H-indole derivative, herein designated as Compound 7, has demonstrated significant inhibitory potential against VEGFR-2 in in vitro assays.[2] The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined and compared with Sorafenib, a known multi-kinase inhibitor used in cancer therapy.

CompoundTargetIn Vitro IC50 (nM)
Compound 7 VEGFR-225[2]
Sorafenib VEGFR-235[2]
Table 1: In Vitro VEGFR-2 Inhibitory Activity of 1H-Indole Derivative (Compound 7) and Sorafenib.

The data clearly indicates that Compound 7 is a more potent inhibitor of VEGFR-2 in a cell-free assay compared to Sorafenib.[2] This promising in vitro activity provides a strong rationale for further investigation in cellular and in vivo models.

In Vivo Efficacy: Translating In Vitro Potency to Tumor Inhibition

While in vivo data for Compound 7 is not yet available, studies on closely related indolin-2-one derivatives provide valuable insights into the potential in vivo efficacy of this compound class. A notable example is compound 3b, which has demonstrated significant anti-tumor activity in preclinical xenograft models.[3]

CompoundAnimal ModelCancer TypeDosageTumor Growth Inhibition (%)
Compound 3b HT-29 XenograftColon Cancer50 mg/kgSignificant suppression[3]
Compound 3b NCI-H460 XenograftLung Cancer50 mg/kgSignificant suppression[3]
Table 2: In Vivo Efficacy of a Structurally Related Indolin-2-one Derivative (Compound 3b) in Xenograft Models.

These findings in a relevant in vivo setting suggest that the potent in vitro kinase inhibition observed with this compound derivatives can translate into meaningful anti-tumor effects.[3] The significant tumor growth inhibition in both colon and lung cancer models underscores the broad therapeutic potential of this scaffold.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate the targeted signaling pathway and the typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Indol2ol This compound Derivative Indol2ol->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation KinaseAssay VEGFR-2 Kinase Assay (Determine IC50) CellViability Cell Viability Assay (e.g., MTT) (Determine IC50 on cancer cells) KinaseAssay->CellViability WesternBlot Western Blot Analysis (Confirm pathway inhibition) CellViability->WesternBlot Xenograft Xenograft Mouse Model (Tumor Implantation) WesternBlot->Xenograft Promising Candidates Treatment Drug Administration Xenograft->Treatment TumorMeasurement Tumor Growth Monitoring Treatment->TumorMeasurement Analysis Data Analysis (Tumor Growth Inhibition) TumorMeasurement->Analysis

Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagents and Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the this compound derivative.

    • In a 96-well plate, add the kinase buffer, the substrate, and the test compound.

    • Initiate the reaction by adding recombinant VEGFR-2 enzyme and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent and a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for MAPK Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, confirming the mechanism of action of the inhibitor.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., HUVECs or a relevant cancer cell line) to 70-80% confluency.

    • Treat the cells with the this compound derivative at various concentrations for a specified duration.

    • Stimulate the cells with VEGF to activate the VEGFR-2 pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of downstream proteins like ERK and Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Mouse Model

This model is a gold standard for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Cell Implantation:

    • Culture a human cancer cell line (e.g., HT-29 or NCI-H460).

    • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the this compound derivative (or vehicle control) to the mice according to a predetermined schedule and dosage.

  • Efficacy Evaluation:

    • Measure the tumor volume periodically using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for the treatment groups compared to the control group and perform statistical analysis.

Conclusion

The presented data highlights the significant potential of this compound derivatives as a new class of anti-cancer agents. Their potent in vitro inhibition of key oncogenic drivers like VEGFR-2, coupled with the demonstrated in vivo efficacy of structurally similar compounds, provides a solid foundation for their continued development. The detailed protocols and workflow diagrams included in this guide are intended to facilitate further research in this promising area of oncology drug discovery. Future studies establishing a direct in vitro-in vivo correlation for specific this compound derivatives will be crucial in advancing these compounds towards clinical application.

References

Cross-Validation of Analytical Methods for Indole Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of indole, a significant signaling molecule in microbiology and a key biomarker in various biological and pharmaceutical contexts. The selection of an appropriate analytical method is critical for generating reliable and reproducible data. This document outlines the performance characteristics of spectrophotometric assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to aid researchers in choosing the most suitable technique for their specific needs.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance characteristics of various analytical methods for indole detection, compiled from peer-reviewed studies. These values provide a benchmark for comparing the sensitivity, precision, and accuracy of each technique.

Table 1: Spectrophotometric Assays

ParameterKovács AssayHydroxylamine-based Indole Assay (HIA)
Principle Colorimetric reaction with p-dimethylaminobenzaldehyde.Specific reaction with hydroxylamine.
Specificity Reacts with indole and some indole derivatives (e.g., skatole).[1]Specific for unsubstituted indole.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Micromolar rangeMicromolar range
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Precision (%RSD) < 10%< 10%
Key Advantage Simple and rapid.High specificity for indole.
Key Limitation Lack of specificity.[1]Colorimetric interference at high indole concentrations.

Table 2: Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography and detection by native fluorescence.Separation by gas chromatography and detection by mass-to-charge ratio.
Linearity (R²) > 0.999Typically > 0.99
Limit of Detection (LOD) 0.04 - 0.13 ng/mL[2][3]pg range[4]
Limit of Quantification (LOQ) 0.18 - 0.44 ng/mLpg to ng range[4]
Accuracy (Recovery %) 82.5 - 127.0%[2][3]Not explicitly stated in a single validation study for indole
Precision (%RSD) 5.4 - 32.3% (inter-day)[2][3]Generally < 15%
Key Advantage High sensitivity and specificity without derivatization.Excellent selectivity and structural confirmation.
Key Limitation Matrix effects can influence fluorescence.Requires derivatization for volatile compounds.[4][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research applications.

Spectrophotometric Assays

This method is a rapid colorimetric test for the detection of indole.

  • Sample Preparation: Prepare indole standards and unknown samples in a suitable solvent (e.g., 70% ethanol).[1]

  • Reaction: To 100 µL of the sample, add 150 µL of Kovács reagent (p-dimethylaminobenzaldehyde in amyl alcohol and hydrochloric acid).[1]

  • Incubation: Incubate at room temperature for up to 30 minutes.[1]

  • Measurement: Measure the absorbance of the resulting red-violet color at 530 nm using a spectrophotometer.[1]

  • Quantification: Construct a standard curve using known indole concentrations to determine the concentration of the unknown samples.[1]

This assay offers higher specificity for indole compared to the Kovács assay.

  • Sample Preparation: Prepare indole standards and unknown samples.

  • Reaction: In a microtiter plate, mix 100 µL of the sample with 25 µL of 5.3 M NaOH and 50 µL of 0.3 M hydroxylamine hydrochloride.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Acidification: Add 125 µL of 2.7 M H₂SO₄ and mix thoroughly.

  • Incubation: Incubate at room temperature for up to 30 minutes to allow for color development.

  • Measurement: Measure the absorbance of the pink solution at 530 nm.

  • Quantification: Use a standard curve to quantify the indole concentration in the samples.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method provides high sensitivity and selectivity for the quantification of indole.

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a protein precipitation step followed by liquid-liquid or solid-phase extraction.[6][7]

    • Evaporate the extract to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acetic acid-triethylamine buffer, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol).[2]

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: 20-50 µL.

  • Detection:

    • Fluorescence Detector: Set the excitation wavelength to approximately 280 nm and the emission wavelength to around 340-375 nm for optimal indole detection.[2]

  • Quantification:

    • Generate a calibration curve by injecting a series of indole standards of known concentrations.

    • Quantify indole in samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is a powerful tool for the definitive identification of indole.

  • Sample Preparation and Derivatization:

    • Extract indole from the sample matrix using liquid-liquid or solid-phase extraction.

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Derivatization: Due to indole's polarity, derivatization is necessary to improve its volatility and thermal stability. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

      • To the dried extract, add the silylating agent and a catalyst (e.g., pyridine) and heat to facilitate the reaction.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector Temperature: Set to a high temperature (e.g., 250-280 °C) to ensure rapid volatilization.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at a lower temperature (e.g., 80 °C), and ramp up to a higher temperature (e.g., 280 °C).[4]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[4]

  • Quantification:

    • Prepare a calibration curve using derivatized indole standards.

    • Quantify the derivatized indole in samples by comparing the peak areas of characteristic ions to the calibration curve.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving indole and a typical experimental workflow for method cross-validation.

G cluster_bacteria Bacterial Cell Tryptophan Tryptophan Tryptophanase Tryptophanase (tnaA) Tryptophan->Tryptophanase Indole_in Intracellular Indole Tryptophanase->Indole_in Synthesis CpxA CpxA (Sensor Kinase) Indole_in->CpxA Sensing Indole_out Extracellular Indole Indole_in->Indole_out Secretion Virulence Virulence Gene Expression CpxA->Virulence Repression Host_Cell Host Epithelial Cell Indole_out->Host_Cell Uptake AhR Aryl Hydrocarbon Receptor (AhR) Host_Cell->AhR Activation Immune_Response Modulation of Immune Response AhR->Immune_Response

Caption: Bacterial Indole Signaling Pathway.[9][10][11][12]

G cluster_validation Method Validation start Define Analytical Requirements method_selection Select Candidate Methods (e.g., HPLC, GC-MS, Spectrophotometry) start->method_selection linearity Linearity & Range method_selection->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision specificity Specificity/ Selectivity precision->specificity cross_validation Cross-Validation: Analyze Identical Samples with Each Method specificity->cross_validation data_comparison Compare Performance Data (Bias, Precision, Cost, Throughput) cross_validation->data_comparison method_choice Select Optimal Method for Intended Use data_comparison->method_choice

Caption: Workflow for Cross-Validation of Analytical Methods.

References

Safety Operating Guide

Safe Disposal of 1H-Indol-2-ol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle 1H-Indol-2-ol with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Hazard Summary: Although not specifically classified, indole derivatives can be harmful if swallowed, and may cause skin and eye irritation.[1][2][3][4][5][6] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.

Waste Segregation:
  • Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[1] Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[1]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]

Waste Containment:
  • All waste containers must be in good condition and compatible with the chemical waste.

  • For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.[1]

  • Ensure that the exterior of the waste container is clean and free of contamination.[1]

Waste Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste."[1] The label must include:

  • The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]

  • The approximate concentration and volume/mass of the waste.[1]

  • The date the waste was first added to the container.

  • The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant").

Storage and Disposal:
  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's specific procedures for hazardous waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[1][7]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps Waste segregate->sharps contain_solid Place in Labeled Solid Waste Container solid->contain_solid contain_liquid Place in Labeled Liquid Waste Container (<80% Full) liquid->contain_liquid contain_sharps Place in Labeled Sharps Container sharps->contain_sharps store Store in Designated Hazardous Waste Area contain_solid->store contain_liquid->store contain_sharps->store pickup Schedule Waste Pickup with EHS store->pickup end End: Proper Disposal pickup->end

References

Essential Safety and Operational Guidance for Handling 1H-Indol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 1H-Indol-2-ol. The following procedures are based on available safety data for the parent compound, indole, and other closely related indole derivatives. This framework is intended to support safe laboratory operations for researchers, scientists, and drug development professionals. It is imperative to always consult the most current and specific Safety Data Sheet (SDS) for the exact compound being used and to adhere to all institutional and regulatory guidelines.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is considered a compound of low toxicity, proper safety precautions are essential to minimize exposure and ensure a safe working environment.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data from similar indole compounds, it may cause skin, eye, and respiratory tract irritation.[2][3][4][5]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.[4]Protects against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves must be inspected prior to use and disposed of properly.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator is recommended.[1]Minimizes inhalation of airborne particles.
Occupational Exposure Limits

To date, a specific Occupational Exposure Limit (OEL) for this compound has not been established. However, for the parent compound, indole, an OEL has been proposed based on toxicological studies. This value can be used as a conservative guideline for handling this compound.

Table 2: Occupational Exposure Limit for Indole

SubstanceOccupational Exposure Limit (OEL)Source
Indole1 mg/m³ (in the working area)[3]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical for maintaining the integrity of the compound and the safety of laboratory personnel.

Handling
  • Ventilation : Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[1]

  • Avoid Dust Generation : Handle the solid compound carefully to avoid creating dust.

  • Personal Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling the compound.[4]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[1]

Storage
  • Container : Keep the container tightly closed in a dry and well-ventilated place.

  • Conditions : Store in a dark place under an inert atmosphere at room temperature.

  • Incompatibilities : Avoid strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Method : Dispose of the waste at an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for guidance and to arrange for pickup.

  • Contaminated Packaging : Handle uncleaned containers as you would the product itself. Do not reuse empty containers.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_handling Handling Workflow prep Preparation & Weighing dissolve Dissolution prep->dissolve spill Spill prep->spill exposure Personal Exposure prep->exposure reaction Reaction/Use dissolve->reaction dissolve->spill dissolve->exposure reaction->spill reaction->exposure waste_collect Waste Collection reaction->waste_collect End of Experiment spill_kit Use Spill Kit & Follow EHS Protocol spill->spill_kit first_aid Administer First Aid & Seek Medical Attention exposure->first_aid decon Decontamination waste_collect->decon disposal Waste Disposal decon->disposal ppe Wear Appropriate PPE fume_hood Work in Fume Hood fume_hood->prep Start

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.